molecular formula C10H22 B094392 4-Ethyloctane CAS No. 15869-86-0

4-Ethyloctane

Cat. No.: B094392
CAS No.: 15869-86-0
M. Wt: 142.28 g/mol
InChI Key: NRJUFUBKIFIKFI-UHFFFAOYSA-N
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Description

4-Ethyloctane is a natural product found in Plakortis angulospiculatus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUFUBKIFIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871243
Record name 4-Ethyloctane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15869-86-0
Record name 4-Ethyloctane
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Record name Octane, 4-ethyl-
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Record name 4-Ethyloctane
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Record name Octane, 4-ethyl-
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Record name 4-Ethyloctane
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethyloctane, a branched alkane hydrocarbon. The information is curated for professionals in research, science, and drug development who require detailed data for their work.

Core Molecular Information

This compound is a structural isomer of decane, characterized by an eight-carbon (octane) backbone with a two-carbon (ethyl) group attached to the fourth carbon atom.[1] This branching influences its physical properties and molecular interactions.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [1]
CAS Registry Number 15869-86-0[2][3]
Boiling Point 163.6 °C to 168 °C[3][4]
Density 0.733 g/cm³[3]
Refractive Index 1.4131[3]
Flash Point 36.5 °C[3]
Vapor Pressure 2.69 mmHg at 25°C[3]

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques used for volatile organic compounds. A general workflow for the identification and quantification of this compound in a sample is outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: The sample containing or suspected to contain this compound is diluted in a suitable volatile solvent, such as hexane (B92381) or pentane, to an appropriate concentration.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Gas Chromatography Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column. A non-polar column is typically used for alkane analysis.

  • Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and fragmented.

  • Data Analysis: The mass spectrometer detects the mass-to-charge ratio of the fragments. The resulting mass spectrum is a unique fingerprint of the molecule. The retention time from the GC and the mass spectrum are compared to a known standard of this compound or a spectral library (e.g., NIST) for positive identification.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Comparison Library Comparison Data_Acquisition->Library_Comparison Identification Identification Library_Comparison->Identification

GC-MS Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethyloctane (CAS No. 15869-86-0). The information herein is curated for professionals in research, scientific analysis, and drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of the structure-property relationships.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1] It consists of an eight-carbon (octane) backbone with an ethyl group substituent at the fourth carbon position.[1] This structure results in a chiral center at the fourth carbon. As a non-polar hydrocarbon, its physical characteristics, such as boiling point, melting point, and solubility, are dictated by weak intermolecular van der Waals forces.[1] Understanding these properties is crucial for its application as a solvent, a component in fuel blends, or as a reference compound in analytical chemistry.[2][3] It is a colorless liquid at room temperature with a characteristic mild hydrocarbon odor.[1][3]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various physical and chemical processes, including distillation, extraction, and chromatography.[1]

PropertyValueUnits
Molecular Weight 142.28 g/mol
Boiling Point 163.6 - 168°C at 760 mmHg
Melting Point -87.69°C
Density 0.733 - 0.734g/cm³
Refractive Index 1.412 - 1.4131
Vapor Pressure 2.69mmHg at 25°C
Flash Point 36.5°C
Water Solubility 75.36µg/L (temperature not stated)
LogP (Octanol/Water Partition Coefficient) 4.00290 - 5.3

Data sourced from multiple references.[2][4][5][6][7]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

3.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and efficient technique.[8]

  • Apparatus: Thiele tube, thermometer, rubber stopper with a slit, small glass vial (Durham tube), capillary tube (sealed at one end), and a heat source (Bunsen burner or oil bath).[9]

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small glass vial.[9]

    • A capillary tube is inverted (open end down) and placed inside the vial containing the sample.[9]

    • The vial is attached to a thermometer, ensuring the bottom of the vial is aligned with the thermometer bulb.[9]

    • The thermometer and vial assembly are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

    • The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[8]

    • Heating continues until a continuous stream of bubbles emerges from the capillary tube, indicating the sample's vapor pressure is overcoming the external pressure.[9]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube as the vapor pressure inside the tube equals the atmospheric pressure.[8]

3.2. Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.[10]

  • Apparatus: Graduated cylinder (e.g., 100-mL), electronic balance, and a thermometer.[11]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

    • A specific volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[11]

    • The combined mass of the graduated cylinder and the liquid is measured.[11]

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.[10]

    • The process can be repeated with additional volumes of the liquid to improve accuracy and precision.[11]

    • The temperature of the liquid should be recorded as density is temperature-dependent.[11]

3.3. Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and can be used to identify it or assess its purity.

  • Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (often built into the instrument), and a sample applicator.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization of Structure-Property Relationships

The molecular structure of this compound directly influences its macroscopic physical properties. The following diagram illustrates this hierarchical relationship.

Figure 1: Structure-Property Relationships of this compound

References

Technical Guide: Physicochemical Properties of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-Ethyloctane, a branched alkane with applications as an organic solvent.[1] The information presented herein is curated for professionals in research and development who require precise data and standardized methodologies for compound characterization.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueConditions
Boiling Point163.6°C - 168°C760 mmHg
Melting Point-87.69°C-
Source(s) [1][2][3][4]

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling and melting points is fundamental to verifying the purity and identity of a chemical substance. The following are detailed methodologies for these measurements, adaptable for this compound.

Melting Point Determination

Given the very low melting point of this compound (-87.69°C)[1][2][4], specialized low-temperature apparatus is required. The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.

Methodology: Capillary Method with Low-Temperature Bath

  • Sample Preparation: A small liquid sample of this compound is introduced into a capillary tube. The tube is then sealed.

  • Apparatus Setup: The capillary tube is attached to a low-temperature thermometer or a digital temperature probe. This assembly is then placed in a cooling bath. The bath can be a Dewar flask containing a cryogen like liquid nitrogen or a mixture of dry ice and a suitable solvent (e.g., acetone).

  • Cooling: The sample is slowly cooled until it is completely frozen.

  • Heating and Observation: The frozen sample is then allowed to warm up slowly and evenly. The temperature is carefully monitored.

  • Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has turned into a clear liquid. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for this determination.

Methodology 1: Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and provides a very accurate boiling point.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Procedure: The distilling flask is filled with this compound (to about one-third of its volume) and a few boiling chips are added to ensure smooth boiling. The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • Data Recording: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Methodology 2: Thiele Tube Method (for small quantities)

This micro method is ideal when only a small amount of the substance is available.

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will bubble out.

  • Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Standardized ASTM Methods

For hydrocarbons such as this compound, which are components of petroleum products, standardized methods from the American Society for Testing and Materials (ASTM) are often employed, particularly in industrial quality control. These methods typically utilize gas chromatography to determine the boiling range distribution of petroleum fractions. Relevant methods include:

  • ASTM D2887: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. This method can be used to simulate the results of true boiling point distillation.[4]

  • ASTM D7798: Standard Test Method for Boiling Range Distribution of Petroleum Distillates with Final Boiling Points up to 538 °C by Ultra Fast Gas Chromatography (UF GC).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling and melting points of a liquid organic compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow start Start: Obtain Pure This compound Sample mp_decision Determine Melting Point? start->mp_decision bp_decision Determine Boiling Point? start->bp_decision mp_protocol Select Protocol: Low-Temperature Capillary Method mp_decision->mp_protocol Yes mp_decision->bp_decision No mp_step1 Sample Preparation: Fill and Seal Capillary Tube mp_protocol->mp_step1 mp_step2 Cooling: Freeze sample in low-temperature bath mp_step1->mp_step2 mp_step3 Heating & Observation: Slow warming and monitor for melting mp_step2->mp_step3 mp_record Record Melting Point Range mp_step3->mp_record end End: Data Analysis & Documentation mp_record->end bp_protocol Select Protocol: Distillation or Thiele Tube bp_decision->bp_protocol Yes bp_decision->end No bp_step1 Apparatus Setup bp_protocol->bp_step1 bp_step2 Heating & Equilibration bp_step1->bp_step2 bp_step3 Observation of Phase Change (Vaporization/Condensation or Bubble Stream) bp_step2->bp_step3 bp_record Record Boiling Point & Atmospheric Pressure bp_step3->bp_record bp_record->end

Caption: Workflow for determining the melting and boiling points of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Ethyloctane in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethyloctane, a branched alkane with the molecular formula C₁₀H₂₂. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes established principles of chemical solubility, provides expected solubility profiles, and details a robust experimental protocol for the precise determination of its solubility. This information is critical for professionals in research and drug development who may use this compound as a non-polar solvent, a reference compound, or a component in a formulation.

Core Concepts in the Solubility of this compound

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. This compound is a non-polar, branched-chain alkane. Its molecules are held together by weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to overcome the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Consequently, this compound is expected to be readily soluble in non-polar organic solvents where the intermolecular forces are of a similar nature and magnitude.[1] Conversely, it is virtually insoluble in highly polar solvents such as water.[1][2] The non-polar nature of this compound prevents it from forming the strong hydrogen bonds necessary to dissolve in water.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. However, based on its non-polar structure, it is predicted to be miscible with many common organic solvents. "Miscible" implies that the two liquids can be mixed in any proportion to form a single, homogeneous phase. For practical purposes, miscibility can be considered the highest degree of solubility.

The sole piece of quantitative data found is its solubility in water, which is 75.36 µg/L (temperature not specified).[3][4]

The following table summarizes the expected solubility of this compound in a range of solvents, categorized by solvent type and polarity. This table serves as a predictive guide for researchers.

SolventSolvent TypePredicted Solubility of this compound
WaterHighly Polar ProticVery Low / Immiscible[1][2]
MethanolPolar ProticLow
EthanolPolar ProticModerate
HexaneNon-polarMiscible[1]
BenzeneNon-polar AromaticMiscible[1][2]
TolueneNon-polar AromaticMiscible
Diethyl EtherWeakly Polar AproticMiscible[1][2]
DichloromethanePolar AproticMiscible[1]

Note: These predictions are based on the general solubility of non-polar alkanes. Experimental verification is necessary for precise quantitative values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[5][6][7] The following protocol provides a detailed methodology for obtaining quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Internal standard (a non-reactive compound with a distinct retention time in GC analysis)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Pipettes and syringes for accurate liquid handling

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringe filters (PTFE, 0.2 µm)

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent, with known concentrations.

    • Add a constant, known concentration of the internal standard to each standard solution.

    • Analyze these standards by GC-FID to generate a calibration curve of the peak area ratio (this compound / internal standard) versus the concentration of this compound.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct layer of undissolved this compound should be visible.

    • Seal the vials tightly to prevent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature until the excess this compound has settled.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial.

    • Accurately dilute a known volume of the filtered saturated solution with the pure solvent.

    • Add the same concentration of the internal standard as used in the calibration standards.

    • Analyze the final solution by GC-FID.

  • Quantification:

    • From the GC chromatogram, determine the peak area ratio of this compound to the internal standard.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards (this compound + Internal Standard in Solvent) gc_standards Analyze Standards by GC-FID prep_standards->gc_standards prep_sample Prepare Saturated Sample (Excess this compound in Solvent) equilibrate Equilibrate Samples (Constant Temperature Agitation) prep_sample->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate gc_sample Analyze Saturated Sample by GC-FID separate->gc_sample calibrate Generate Calibration Curve gc_standards->calibrate quantify Quantify this compound Concentration gc_sample->quantify calibrate->quantify result Determine Solubility quantify->result

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent. Understanding these can aid in solvent selection and the interpretation of experimental results.

  • Polarity: As previously discussed, the closer the polarity of the solvent to that of the non-polar this compound, the higher the solubility.

  • Temperature: The effect of temperature on the solubility of liquids in liquids can be complex. Generally, for non-polar compounds like this compound in organic solvents, solubility tends to increase with temperature. However, this is not a universal rule and depends on the enthalpy of the solution.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

  • Presence of Other Solutes: The presence of other substances in the solvent can alter the overall polarity and intermolecular forces of the solvent system, thereby affecting the solubility of this compound.

References

Spectroscopic Data for 4-Ethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyloctane, a branched alkane of interest in various fields of chemical research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimental NMR data, the ¹H and ¹³C NMR data presented below are predicted values generated using computational methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (terminal, octane (B31449) chain)0.89t7.1
CH₃ (terminal, ethyl group)0.86t7.4
CH₂ (octane chain)1.25 - 1.35m-
CH₂ (ethyl group)1.25 - 1.35m-
CH (methine)1.25 - 1.35m-

Note: The predicted ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region, which is characteristic of branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
CarbonChemical Shift (δ, ppm)
C114.2
C223.1
C330.0
C440.0
C530.0
C623.1
C714.2
C810.8
C1'26.5
C2'10.8
Infrared (IR) Spectroscopy Data

The following major absorption bands are observed in the gas-phase IR spectrum of this compound.[1][2][3]

Wavenumber (cm⁻¹)Vibrational Mode
2960 - 2850C-H stretch (alkane)
1465C-H bend (methylene)
1378C-H bend (methyl)
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The major fragments observed are listed below.[1][4]

m/zRelative Intensity (%)Proposed Fragment
57100[C₄H₉]⁺
4385[C₃H₇]⁺
7160[C₅H₁₁]⁺
2945[C₂H₅]⁺
8530[C₆H₁₃]⁺
1135[C₈H₁₇]⁺ (M-C₂H₅)
142<1[C₁₀H₂₂]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the gas phase by introducing the sample into a gas cell. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The this compound sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Sample->IR Salt Plates / Gas Cell MS MS Sample->MS GC Injection NMR NMR Dissolution->NMR NMR Tube NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

4-Ethyloctane CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyloctane, a saturated branched alkane. This document consolidates its registry information, chemical and physical properties, and outlines key experimental protocols relevant to its synthesis and analysis.

Core Registry Information

This compound is chemically identified as an octane (B31449) molecule with an ethyl group substituted at the fourth carbon position. It is also recognized by various synonyms in chemical literature and databases.

IdentifierValueReference
CAS Number 15869-86-0[1][2][3][4][5]
IUPAC NameThis compound[2][4]
Molecular FormulaC10H22[1][2][3][5]
Canonical SMILESCCCCC(CC)CCC[1][2]
InChIInChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3[2][3]
InChIKeyNRJUFUBKIFIKFI-UHFFFAOYSA-N[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthesis, and for analytical method development.

PropertyValueUnitReference
Molecular Weight142.28 g/mol [1][2][5]
Boiling Point163.6°C (at 760 mmHg)[1]
Melting Point-87.69°C[1]
Density0.733g/cm³[1]
Flash Point36.5°C[1]
Vapor Pressure2.69mmHg (at 25°C)[1]
Water Solubility75.36µg/L[1]
Refractive Index1.4131[1]
XLogP35.3[1][4]

Experimental Protocols

While specific literature detailing the synthesis and purification of this compound is not extensively published, established organic chemistry methodologies for alkanes are applicable. The synthesis generally involves the alkylation of an appropriate organometallic reagent or through isomerization of other decane (B31447) isomers. A generalized workflow is presented below. Furthermore, a detailed protocol for the analysis of a structurally related compound, 4-ethyloctanoic acid, by Gas Chromatography-Mass Spectrometry (GC-MS) is provided as a robust analytical template.

General Synthesis and Purification Workflow

The synthesis of branched alkanes like this compound can be achieved through various established routes in organic chemistry. A common conceptual approach involves a Grignard reaction followed by reduction, or catalytic reforming of other C10 isomers. The subsequent purification is crucial to isolate the target compound.

General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials (e.g., Halogenated Alkanes, Carbonyls) reaction Chemical Reaction (e.g., Grignard, Wurtz) start->reaction crude Crude this compound Mixture reaction->crude extraction Liquid-Liquid Extraction crude->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation pure Pure this compound distillation->pure qc GC-MS Analysis pure->qc

Caption: General workflow for the synthesis and purification of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted for the analysis of this compound based on established methods for similar branched-chain hydrocarbons.

1. Sample Preparation:

  • Accurately prepare a dilution series of this compound in a high-purity solvent such as hexane (B92381) or pentane.

  • For quantitative analysis, an internal standard (e.g., a non-interfering alkane like nonane (B91170) or undecane) should be added to each sample and calibration standard.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
GC ColumnA non-polar column (e.g., HP-5ms, DB-5ms) is recommended.
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Oven ProgramInitial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeFull Scan (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification.
Solvent Delay2 - 3 minutes

3. Data Analysis:

  • The identity of this compound can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification is achieved by integrating the peak area of a characteristic ion of this compound and comparing it to the peak area of the internal standard across the calibration curve.

GC-MS Analysis Workflow for this compound sample_prep Sample Preparation (Dilution in Hexane + Internal Standard) injection GC Injection (1 µL) sample_prep->injection separation Chromatographic Separation (Non-polar column) injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Spectral Matching & Quantification) detection->data_processing

Caption: Workflow for the analysis of this compound using GC-MS.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

As a branched-chain alkane, this compound is primarily used as an organic solvent in various industrial applications, including paints, coatings, and cleaners.[5] Its specific properties, such as boiling point and solvency, make it suitable for formulations where controlled evaporation is required. It can also be found as a component in fuel mixtures and as a reference compound in analytical chemistry.

References

Thermodynamic Properties of 4-Ethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Ethyloctane (CAS No: 15869-86-0), a branched alkane with the molecular formula C₁₀H₂₂.[1][2][3] An understanding of these properties is fundamental for its application in various industrial and research settings, including its use as a solvent, a component in fuels, and as a reference compound in chemical analysis.[1] This document compiles critically evaluated data, outlines standard experimental methodologies for their determination, and illustrates key relationships and workflows.

Core Physical and Thermodynamic Data

The thermodynamic and physical properties of this compound are summarized below. These values are crucial for modeling its behavior in chemical processes, separations, and formulation development.

Table 1: General and Physical Properties of this compound
PropertyValueUnitSource(s)
Molecular FormulaC₁₀H₂₂-[1][2][4][5]
Molecular Weight142.28 g/mol [1][3][4][6]
IUPAC NameThis compound-[4][7]
CAS Registry Number15869-86-0-[1][2][4][5]
Boiling Point (at 760 mmHg)163.6°C[1][2]
Melting Point-87.69°C[1][2]
Density0.733g/cm³[1][2]
Refractive Index1.412 - 1.4131-[1][2]
Vapor Pressure (at 25°C)2.69mmHg[1][2]
Water Solubility75.36 (temperature not stated)µg/L[2]
Octanol/Water Partition Coeff. (logP)4.00290-[1][2]
Table 2: Enthalpy, Entropy, and Gibbs Free Energy of this compound
PropertyValueUnitState / ConditionsSource(s)
Standard Enthalpy of Vaporization (ΔᵥₐₚH°)48.10kJ/mol-[4][6]
Enthalpy of Fusion (ΔբᵤₛH°)18.13kJ/molJoback Calculated[6]
Standard Enthalpy of Formation (ΔբH°)-255.01kJ/molIdeal Gas, Joback Calculated[6]
Standard Gibbs Free Energy of Formation (ΔբG°)30.88kJ/molJoback Calculated[6]
Heat of Combustion, Gross (Δ꜀,₉ᵣₒₛₛH)-6778.33kJ/mol-[6]

Note: The National Institute of Standards and Technology (NIST) provides access to critically evaluated thermodynamic data, including enthalpy, entropy, and heat capacity as functions of temperature, through its subscription-based Web Thermo Tables (WTT).[5][8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized experimental techniques. Below are detailed methodologies for key experiments applicable to branched alkanes like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-precision bomb calorimeter, typically an isoperibol apparatus.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity (>99.5%) this compound (approx. 0.5-1.0 g) is placed into a crucible made of a non-reactive material like platinum. A fusible wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.

  • Calorimeter Assembly: The crucible is placed inside the decomposition vessel ("bomb"). The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water within the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fusible wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The effective heat capacity of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

  • Data Analysis and Corrections: The raw temperature change is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). Further corrections are made for the heat of formation of nitric acid (from residual N₂) and sulfuric acid (if sulfur impurities are present), and for the energy of ignition. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the known heat capacity of the calorimeter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result p1 Weigh High-Purity This compound Sample p2 Place Sample in Crucible with Fuse p1->p2 p3 Pressurize Bomb with Pure O₂ p2->p3 e1 Submerge Bomb in Calorimeter Water Bath p3->e1 e2 Achieve Thermal Equilibrium e1->e2 e3 Ignite Sample via Electric Current e2->e3 e4 Record Temperature vs. Time Data e3->e4 a1 Apply Heat Exchange Corrections (e.g., Regnault-Pfaundler) e4->a1 a2 Correct for Ignition Energy & Acid Formation a1->a2 a3 Calculate Total Energy Released a2->a3 r1 Calculate Enthalpy of Combustion (ΔcH°) a3->r1

Workflow for Calorimetric Determination of Enthalpy of Combustion.
Vapor Pressure Measurement via Ebulliometry

The relationship between vapor pressure and temperature is critical for distillation and phase-equilibria calculations. This can be determined using a comparative ebulliometer.

Methodology:

  • Apparatus Setup: A comparative ebulliometer, which allows for the simultaneous boiling of the test substance (this compound) and a reference substance with a well-known vapor pressure-temperature relationship (e.g., water), is used.

  • Pressure Control: The system is connected to a pressure control and measurement system capable of maintaining pressures from a few kPa up to atmospheric pressure with high stability.

  • Temperature Measurement: High-precision, calibrated platinum resistance thermometers are used to measure the boiling temperatures of both the this compound and the reference substance.

  • Equilibrium Measurement: At a set, stable pressure, the liquids are brought to a steady boil. The boiling temperatures of both liquids are recorded once they have stabilized, indicating that vapor-liquid equilibrium has been reached.

  • Data Collection: This process is repeated at various pressures across the desired range.

  • Data Analysis: The vapor pressure of this compound at each measured boiling temperature is known to be equal to the system pressure. The data are typically fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to provide a continuous relationship between vapor pressure and temperature.[3]

Interrelation of Core Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S). This fundamental relationship is central to chemical thermodynamics.

G G Gibbs Free Energy (G) Spontaneity of a Process H Enthalpy (H) Heat Content / Reaction Heat rel G = H - TS H->rel S Entropy (S) Disorder / Randomness S->rel T Absolute Temperature (T) Thermal Energy T->rel rel->G

Interrelation of Core Thermodynamic Properties.

References

4-Ethyloctane: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 4-Ethyloctane. Due to a lack of specific toxicological studies on this particular branched alkane, this document extrapolates data from structurally similar compounds to provide the most accurate safety profile possible. All quantitative data is presented in structured tables for clarity, and relevant experimental and logical workflows are visualized.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a mild hydrocarbon odor.[1] It is a branched alkane with the molecular formula C10H22.[1] Like other alkanes, it is non-polar and has low solubility in water but is soluble in many organic solvents.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H22[1]
Molecular Weight142.28 g/mol [1]
CAS Number15869-86-0[2]
AppearanceColorless liquid[2]
OdorMild hydrocarbon[2]
Boiling Point163.65°C[2]
Melting Point-87.69°C[2]
Water Solubility75.36 µg/L (temperature not stated)[2]
Density0.734 g/cm³[2]
Refractive Index1.4131[2]

Hazard Identification and Classification

Table 2: Inferred GHS Classification for this compound

Hazard ClassCategoryHazard StatementSource
Flammable Liquids3H226: Flammable liquid and vapor[3]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[3]
Skin Irritation2 (Likely)H315: Causes skin irritation[3]
Specific target organ toxicity — single exposure3 (Likely)H336: May cause drowsiness or dizziness[3]

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly accessible databases. No LD50 or LC50 values have been established for this compound. However, studies on analogous branched alkanes suggest a low acute oral and dermal toxicity, with an oral LD50 in rats determined to be greater than 2000 mg/kg bw for a similar substance.[3]

The primary toxicological concern is aspiration into the lungs, which can be fatal.[3] Inhalation of high concentrations of vapors may cause central nervous system depression, leading to drowsiness and dizziness.[3] Prolonged or repeated skin contact may cause irritation and dermatitis due to the defatting action of the solvent.[3]

Due to the lack of specific studies, no information is available on the potential carcinogenic, mutagenic, or reproductive toxicity of this compound.

Experimental Protocols

As no specific toxicological studies for this compound have been identified, a detailed experimental protocol from a cited study cannot be provided. However, a general methodology for assessing the acute oral toxicity of a similar volatile hydrocarbon, based on OECD Test Guideline 423, is described below.

Generic Protocol: Acute Oral Toxicity (OECD 423)

This protocol outlines the general steps for determining the acute toxicity of a substance like this compound.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered by oral gavage. A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, the LD50 is determined to be greater than this dose.[3]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated if mortality occurs at doses below the limit dose.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the health and safety assessment of a chemical substance like this compound.

Chemical_Safety_Assessment_Workflow cluster_data_gathering Data Gathering & Initial Assessment cluster_hazard_id Hazard Identification cluster_risk_characterization Risk Characterization & Management Identify_Compound Identify Compound (this compound) Literature_Search Literature & Database Search Identify_Compound->Literature_Search PhysChem_Properties Physicochemical Properties GHS_Classification GHS Classification (Flammability, Aspiration) PhysChem_Properties->GHS_Classification Existing_Tox_Data Existing Toxicological Data Existing_Tox_Data->GHS_Classification Literature_Search->PhysChem_Properties Literature_Search->Existing_Tox_Data Exposure_Assessment Exposure Assessment (Routes: Inhalation, Dermal, Ingestion) GHS_Classification->Exposure_Assessment Risk_Assessment Risk Assessment (Likelihood & Severity) Exposure_Assessment->Risk_Assessment Develop_SOPs Develop Safe Operating Procedures Risk_Assessment->Develop_SOPs PPE_Recommendations Personal Protective Equipment (Gloves, Goggles, etc.) Risk_Assessment->PPE_Recommendations Emergency_Procedures Emergency Procedures (Spill, Fire, Exposure) Risk_Assessment->Emergency_Procedures

Caption: Chemical Safety Assessment Workflow.

Acute_Oral_Toxicity_Workflow cluster_pre_test Pre-Test Phase cluster_test_phase Test Phase cluster_post_test Post-Test Phase Animal_Acclimatization Animal Acclimatization Dose_Selection Dose Selection (e.g., Limit Test at 2000 mg/kg) Animal_Acclimatization->Dose_Selection Fasting Pre-dose Fasting Dose_Selection->Fasting Dose_Administration Oral Gavage Administration Fasting->Dose_Administration Clinical_Observations Clinical Observations (Mortality, Toxicity Signs) Dose_Administration->Clinical_Observations Body_Weight_Measurement Body Weight Measurement Dose_Administration->Body_Weight_Measurement Observation_Period 14-Day Observation Period Clinical_Observations->Observation_Period Body_Weight_Measurement->Observation_Period Gross_Necropsy Gross Necropsy Observation_Period->Gross_Necropsy Data_Analysis Data Analysis & LD50 Calculation Gross_Necropsy->Data_Analysis

Caption: Acute Oral Toxicity Experimental Workflow.

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[4]

  • Use non-sparking tools.[4]

  • Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2]

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

  • Keep containers tightly closed when not in use.[4]

  • Store in a designated flammable liquid storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents.[2]

First-Aid Measures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation, dizziness, or nausea occurs, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting.[4] If swallowed, immediately call a poison center or doctor.[4] Aspiration hazard is a major concern.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Procedures

  • Spill Response: Eliminate all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of publication. It is not a substitute for a formal Safety Data Sheet (SDS) and professional judgment. Users should conduct their own risk assessments and adhere to all applicable safety regulations.

References

Synthesis of 4-Ethyloctane from octane and iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 4-Ethyloctane: A Technical Whitepaper

For: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide provides an in-depth overview of a viable synthetic route to this compound, a branched alkane of interest in various fields of chemical research. Recognizing the impracticality of a direct synthesis from octane (B31449) and iodoethane (B44018) due to the chemical inertness of alkanes, this paper details a robust and well-established multistep synthesis utilizing the Corey-House reaction. The described pathway begins with commercially available precursors and proceeds through the formation of key intermediates, including 4-octanol (B147376) and 4-bromooctane (B1583688), culminating in the organocuprate-mediated coupling to yield the target molecule. Detailed experimental protocols for each key transformation are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, the overall synthetic workflow is illustrated with a diagram generated using the DOT language to provide a clear visual representation of the chemical transformations.

Introduction: The Challenge of Direct Alkane Alkylation

The direct functionalization of alkanes, such as the synthesis of this compound from octane and iodoethane, represents a significant challenge in organic chemistry. The high bond dissociation energy of C-H bonds in alkanes renders them largely unreactive towards many chemical transformations. While some industrial processes achieve alkane alkylation under harsh conditions of high temperature and pressure, or with specialized catalysts, these methods often lack the selectivity required for fine chemical synthesis in a laboratory setting and are not suitable for producing a specific isomer like this compound with high purity.

Given these limitations, a more practical and controlled approach involves the use of well-established organometallic coupling reactions. The Corey-House synthesis, in particular, stands out as a versatile and high-yielding method for the formation of carbon-carbon bonds, especially in the construction of unsymmetrical alkanes.[1][2] This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, offering a reliable pathway to the desired product.

This whitepaper outlines a comprehensive, multi-step synthesis of this compound based on the Corey-House reaction, providing detailed experimental procedures and quantitative data for each step.

Overall Synthetic Strategy

The proposed synthesis of this compound is a four-step process commencing from the commercially available starting material, butanal. The overall strategy is depicted in the workflow diagram below. The key transformation is the final Corey-House coupling step, where a lithium diethylcuprate reagent is reacted with 4-bromooctane to form the target this compound. The preceding steps are designed to efficiently synthesize the required 4-bromooctane precursor from butanal.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Octanol

This procedure outlines the synthesis of 4-octanol via the Grignard reaction of n-butylmagnesium bromide with butanal.

Reaction:

CH₃(CH₂)₂CHO + CH₃(CH₂)₃MgBr → CH₃(CH₂)₃CH(OMgBr)(CH₂)₂CH₃ → CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
Magnesium Turnings24.312.670.11
1-Bromobutane (B133212)137.0215.070.11
Butanal72.117.210.10
Anhydrous Diethyl Ether74.12200 mL-
Saturated NH₄Cl (aq)-100 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Preparation of Grignard Reagent: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (2.67 g, 0.11 mol) under a nitrogen atmosphere. A solution of 1-bromobutane (15.07 g, 0.11 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the 1-bromobutane solution is added to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting solution of n-butylmagnesium bromide is cooled to 0°C.

  • Reaction with Butanal: A solution of butanal (7.21 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 4-octanol is purified by fractional distillation.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Bromooctane

This protocol details the conversion of 4-octanol to 4-bromooctane using phosphorus tribromide.[3]

Reaction:

3 CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ + PBr₃ → 3 CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ + H₃PO₃

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
4-Octanol130.2313.00.10
Phosphorus Tribromide270.699.910.0366
Anhydrous Diethyl Ether74.12100 mL-
Ice-100 g-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-octanol (13.0 g, 0.10 mol) dissolved in 100 mL of anhydrous diethyl ether. The flask is cooled to 0°C in an ice-water bath.

  • Addition of PBr₃: Phosphorus tribromide (9.91 g, 0.0366 mol) is added dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10°C.[3]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is carefully poured over 100 g of crushed ice. The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 4-bromooctane is purified by vacuum distillation.

Expected Yield: 80-90%[3]

Step 3: Formation of Lithium Diethylcuprate (Gilman Reagent)

This procedure describes the two-step preparation of the Gilman reagent from iodoethane.

Reactions:

  • CH₃CH₂I + 2 Li → CH₃CH₂Li + LiI

  • 2 CH₃CH₂Li + CuI → (CH₃CH₂)₂CuLi + LiI

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
Iodoethane155.9715.60.10
Lithium Metal6.941.530.22
Anhydrous Diethyl Ether74.12150 mL-
Copper(I) Iodide190.459.520.05

Procedure:

  • Preparation of Ethyllithium (B1215237): A flame-dried 250 mL Schlenk flask containing a magnetic stir bar and lithium metal (1.53 g, 0.22 mol) cut into small pieces is placed under a nitrogen atmosphere. Anhydrous diethyl ether (100 mL) is added, and the flask is cooled to -10°C. A solution of iodoethane (15.6 g, 0.10 mol) in 20 mL of anhydrous diethyl ether is added dropwise over 1 hour, maintaining the temperature at -10°C. After the addition, the mixture is stirred for an additional hour at this temperature. The resulting solution of ethyllithium is used directly in the next step.

  • Formation of Lithium Diethylcuprate: In a separate flame-dried 500 mL Schlenk flask under nitrogen, copper(I) iodide (9.52 g, 0.05 mol) is suspended in 30 mL of anhydrous diethyl ether and cooled to -78°C. The previously prepared ethyllithium solution is added slowly via cannula to the stirred suspension of CuI. The mixture is allowed to warm slightly until a clear, pale yellow-green solution of lithium diethylcuprate is formed. The reagent is kept at a low temperature until use.

Expected Yield: The Gilman reagent is prepared in situ and used directly. The yield is assumed to be quantitative for the purpose of the next step.

Step 4: Corey-House Coupling for the Synthesis of this compound

This final step involves the coupling of lithium diethylcuprate with 4-bromooctane to yield the target molecule.

Reaction:

(CH₃CH₂)₂CuLi + CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ → CH₃(CH₂)₃CH(CH₂CH₃)(CH₂)₂CH₃ + CH₃CH₂Cu + LiBr

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
4-Bromooctane193.149.660.05
Lithium Diethylcuprate solution--~0.05
Anhydrous Diethyl Ether74.1250 mL-
Saturated NH₄Cl (aq)-100 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Coupling Reaction: The solution of lithium diethylcuprate prepared in the previous step is maintained at -78°C. A solution of 4-bromooctane (9.66 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Gilman reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The mixture is stirred until the copper salts are dissolved in the aqueous layer. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed by distillation at atmospheric pressure. The residue, crude this compound, is purified by fractional distillation.

Expected Yield: 60-75% (Yields for Corey-House reactions with secondary alkyl halides can be variable).

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting Material(s)ProductTheoretical Yield (g)Expected Yield (%)
1Grignard ReactionButanal (7.21 g)4-Octanol13.0275-85
2Bromination4-Octanol (13.0 g)4-Bromooctane19.3180-90
3Gilman Reagent FormationIodoethane (15.6 g), CuI (9.52 g)Lithium DiethylcuprateIn situ~100 (assumed)
4Corey-House Coupling4-Bromooctane (9.66 g)This compound7.1160-75

Conclusion

This technical guide has detailed a reliable and practical synthetic route for the preparation of this compound, starting from readily available chemical precursors. By employing the Corey-House synthesis, the challenges associated with the direct alkylation of octane are effectively circumvented. The provided step-by-step experimental protocols and tabulated quantitative data offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The successful implementation of this multi-step synthesis will provide access to this compound for further research and application.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the systematic method for naming branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC). Adherence to these rules ensures that every distinct branched alkane has a unique and unambiguous name, a critical requirement for clear communication in scientific research, particularly in the fields of chemistry and drug development.

Core Principles of Alkane Nomenclature

The IUPAC system for naming branched alkanes is a rule-based process that can be broken down into a series of logical steps. The fundamental components of a systematic name include the parent name, which identifies the longest continuous carbon chain; substituent names, which identify the branches off the parent chain; and locants, which are numbers that specify the positions of these substituents.

Step-by-Step Procedure for Naming Branched Alkanes

The process of naming a branched alkane can be systematically approached by following a clear set of rules. This section details the sequential steps involved in deriving the correct IUPAC name for any given branched alkane structure.

The foundation of the IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms within the molecule.[1][2][3][4] If two or more chains have the same maximum length, the parent chain is the one with the greater number of substituents.[3][5][6]

  • Rule 1: Identify the longest continuous carbon chain. This chain determines the parent name of the alkane.

  • Rule 2: If there are two or more chains of equal length, the chain with the largest number of substituents is chosen as the parent chain.[6]

The parent name is derived from the number of carbon atoms in this chain, as summarized in the table below.

Number of Carbon AtomsParent Name
1Methane
2Ethane
3Propane
4Butane
5Pentane
6Hexane
7Heptane
8Octane
9Nonane
10Decane

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is determined by the position of the substituents.

  • Rule 3: Number the parent chain starting from the end that gives the substituent encountered first the lowest possible number (locant).[1][7]

  • Rule 4: If there are multiple substituents, the chain is numbered to give the lowest locant at the first point of difference.[1]

The groups attached to the parent chain are called substituents or alkyl groups.[1] These are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[2][7]

AlkaneAlkyl Group
Methane (CH₄)Methyl (-CH₃)
Ethane (C₂H₆)Ethyl (-C₂H₅)
Propane (C₃H₈)Propyl (-C₃H₇)
Butane (C₄H₁₀)Butyl (-C₄H₉)

For substituents that are themselves branched, these are known as complex substituents.[8][9]

  • Rule 5: Name the branched substituent by finding the longest carbon chain within the substituent, starting from the carbon atom attached to the parent chain.

  • Rule 6: Number the carbons of the complex substituent, with carbon 1 being the one directly attached to the parent chain.[10]

  • Rule 7: The name of the complex substituent is placed in parentheses.[7][8]

Some common branched substituents have retained their non-systematic names, which are also accepted by IUPAC.[11]

StructureCommon NameSystematic Name
(CH₃)₂CH-Isopropyl(1-Methylethyl)
(CH₃)₂CHCH₂-Isobutyl(2-Methylpropyl)
CH₃CH₂CH(CH₃)-sec-Butyl(1-Methylpropyl)
(CH₃)₃C-tert-Butyl(1,1-Dimethylethyl)

The final IUPAC name is assembled by combining the names of the substituents and the parent chain in a specific order.

  • Rule 8: List the substituents in alphabetical order.[1][4] Prefixes such as "di-", "tri-", "tetra-", "sec-", and "tert-" are ignored when alphabetizing, but "iso-" and "cyclo-" are considered part of the substituent name and are used for alphabetization.[1] For complex substituents, the entire name within the parentheses is used for alphabetization, including any numerical prefixes.[10]

  • Rule 9: Precede each substituent name with its locant number.[7]

  • Rule 10: If the same substituent appears more than once, use the prefixes "di-", "tri-", "tetra-", etc., to indicate the number of times it appears.[1][7] Each instance of the substituent must have its own locant number, and these numbers are separated by commas.

  • Rule 11: The complete name is written as a single word, with hyphens separating numbers from letters and commas separating numbers from numbers.[1][7]

Visualizing the IUPAC Nomenclature Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the IUPAC naming process.

IUPAC_Nomenclature_Workflow Start Start with Alkane Structure Find_Parent Identify the Longest Continuous Carbon Chain (Parent Chain) Start->Find_Parent Multiple_Longest Are there multiple chains of the same longest length? Find_Parent->Multiple_Longest Most_Substituents Choose the chain with the most substituents Multiple_Longest->Most_Substituents Yes Number_Chain Number the Parent Chain Multiple_Longest->Number_Chain No Most_Substituents->Number_Chain Lowest_Locants Does numbering from one end give lower locants to substituents? Number_Chain->Lowest_Locants Number_From_End Number from the end that gives the first substituent the lowest number Lowest_Locants->Number_From_End Yes First_Difference Apply the first point of difference rule Lowest_Locants->First_Difference No Identify_Substituents Identify and Name all Substituents Number_From_End->Identify_Substituents First_Difference->Identify_Substituents Assemble_Name Assemble the Full IUPAC Name Identify_Substituents->Assemble_Name Alphabetize List substituents alphabetically Assemble_Name->Alphabetize Prefixes_Locants Add locants and prefixes (di-, tri-, etc.) Alphabetize->Prefixes_Locants Final_Name Write the final name as a single word Prefixes_Locants->Final_Name

Caption: Workflow for IUPAC naming of branched alkanes.

Complex_Substituent_Naming Start Identify a Complex Substituent Find_Sub_Chain Find the longest carbon chain within the substituent starting from the point of attachment Start->Find_Sub_Chain Number_Sub_Chain Number this chain, with C1 being the carbon attached to the parent chain Find_Sub_Chain->Number_Sub_Chain Identify_Sub_Substituents Identify and name any smaller groups on this substituent chain Number_Sub_Chain->Identify_Sub_Substituents Assemble_Sub_Name Assemble the complex substituent name (e.g., (1,2-dimethylpropyl)) Identify_Sub_Substituents->Assemble_Sub_Name Parentheses Enclose the entire complex substituent name in parentheses Assemble_Sub_Name->Parentheses Alphabetize_Complex Alphabetize based on the first letter of the complete name inside the parentheses Parentheses->Alphabetize_Complex End Incorporate into the full IUPAC name Alphabetize_Complex->End

Caption: Naming protocol for complex substituents.

Conclusion

A thorough understanding and correct application of the IUPAC nomenclature for branched alkanes are fundamental for professionals in chemistry and related scientific disciplines. This systematic approach provides a clear and unambiguous language for describing chemical structures, which is essential for reproducibility in research, accuracy in drug development, and effective scientific communication. The detailed rules and workflows presented in this guide serve as a comprehensive reference for the accurate naming of branched alkanes.

References

An In-depth Technical Guide to 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 4-Ethyloctane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, with a focus on detailed data presentation and experimental methodologies.

History and Discovery

The precise date and the researchers who first synthesized this compound are not well-documented in readily available scientific literature. Its history is primarily associated with its identification as a natural product. This compound has been reported in the marine sponge Plakortis angulospiculatus[1]. This discovery places its origins within the field of marine natural products chemistry. However, the original research publication detailing its specific isolation and characterization from this organism is not prominently cited in major chemical databases. Sponges of the genus Plakortis are known for producing a wide array of secondary metabolites, particularly polyketides with diverse biological activities[2][3][4]. The presence of a simple branched alkane like this compound is less common, and its biosynthetic pathway in the sponge has not been elucidated.

Chemical and Physical Properties

This compound is a branched-chain alkane. Its quantitative chemical and physical properties are summarized in the table below. It is important to note that slight variations in reported boiling points exist in the literature, which may be attributed to different experimental conditions or measurement purities.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 15869-86-0
Boiling Point 163.6 °C at 760 mmHg[2][5][6] to 168 °C[4]
Melting Point -87.69 °C[2][3][5]
Density 0.733 - 0.734 g/cm³[2][5][6]
Refractive Index 1.412 - 1.4131[2][3][5]
Vapor Pressure 2.69 mmHg at 25 °C[2][3]
Flash Point 36.5 °C[2][3]
Water Solubility 75.36 µg/L (temperature not stated)[2][5][6]
LogP 4.00290[2][6]

Synthesis of this compound

Reaction Scheme:

  • Grignard Reagent Formation: Butylmagnesium bromide is formed from 1-bromobutane (B133212) and magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 3-hexanone (B147009).

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid to yield 4-ethyl-4-octanol.

  • Reduction: The tertiary alcohol is reduced to the corresponding alkane, this compound. A common method for this transformation is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or more directly via a Barton-McCombie deoxygenation. For simplicity, a direct reduction is generalized here.

Experimental Protocol (Generalized)

  • Step 1: Preparation of Butylmagnesium Bromide

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

    • Magnesium turnings (1.2 equivalents) are placed in the flask.

    • A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by cloudiness and gentle refluxing), the remaining 1-bromobutane solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 3-Hexanone

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of 3-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Step 3: Work-up and Isolation of 4-Ethyl-4-octanol

    • The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with diethyl ether (3 x volume).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-ethyl-4-octanol.

  • Step 4: Reduction to this compound

    • The crude 4-ethyl-4-octanol is subjected to a deoxygenation reaction. For example, using a Barton-McCombie deoxygenation: a. The alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate ester). b. The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene (B28343) and heated to reflux.

    • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by fractional distillation to yield the final product.

Visualizations

Synthesis_of_4_Ethyloctane Synthesis Pathway of this compound cluster_reactants Starting Materials 1_bromobutane 1-Bromobutane magnesium Magnesium (Mg) butylmagnesium_bromide butylmagnesium_bromide 3_hexanone 3-Hexanone alkoxide Magnesium Alkoxide Intermediate alcohol 4-Ethyl-4-octanol alkoxide->alcohol + H₃O⁺ (workup) 4_ethyloctane 4_ethyloctane alcohol->4_ethyloctane Reduction (e.g., Barton-McCombie) butylmagnesium_bromide->alkoxide + 3-Hexanone

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Toxicological Information

Currently, there is no significant information available in scientific literature detailing specific biological activities or interactions with signaling pathways for this compound that would be of primary interest to drug development professionals. Its main application is as an organic solvent[6]. Due to its non-polar, hydrocarbon nature, it is expected to have low acute toxicity but may act as a skin and eye irritant[6]. As with other volatile organic compounds, inhalation of high concentrations may cause central nervous system depression. No specific studies on its metabolism or potential for bioaccumulation have been prominently reported. Its discovery in a marine sponge suggests it is biocompatible to some extent within that organism's ecosystem, but this does not directly translate to pharmacological activity in humans.

References

The Enigmatic Presence of 4-Ethyloctane in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound whose natural occurrence has been identified in select biological sources. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its identified sources, available quantitative data, and the analytical methodologies employed for its detection. The document also explores the broader context of branched-alkane biosynthesis and the geochemical significance of decane (B31447) isomers. While specific signaling pathways involving this compound remain unelucidated, this guide aims to consolidate the existing information to support further research into the ecological roles and potential applications of this molecule.

Introduction

This compound is a structural isomer of decane, belonging to the class of saturated hydrocarbons.[1] While extensively characterized chemically, its natural distribution is less understood. Recent studies, however, have begun to shed light on its presence in both terrestrial and marine organisms. This guide synthesizes the available scientific literature to provide a detailed account of its natural occurrence, with a focus on quantitative data and experimental protocols to aid researchers in the fields of natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

The presence of this compound has been confirmed in two primary natural sources: the essential oil of the plant Paeonia daurica subsp. tomentosa and the marine sponge Plakortis angulospiculatus.

In Terrestrial Flora: Paeonia daurica

A study on the essential oil composition of different organs of the wild growing peony, Paeonia daurica subsp. tomentosa, identified this compound as one of the volatile constituents.[2][3] The essential oils were extracted from the roots, stems, leaves, and fruits of the plant and analyzed by gas chromatography-mass spectrometry (GC-MS).[3] While the study confirmed the presence of this compound, specific quantitative data on its concentration or relative abundance in the different plant organs were not provided in the available literature. The antibacterial activity of the essential oils was investigated, suggesting a potential ecological role for its constituents.[3]

In Marine Fauna: Plakortis angulospiculatus
In Geochemical Sources: Petroleum

As a C10 alkane isomer, this compound is a component of crude oil and natural gas.[5][6] The complex mixture of hydrocarbons in petroleum includes a vast number of straight-chain and branched alkanes.[6] The relative abundance of different isomers, including this compound, can vary depending on the source rock, thermal maturity, and biodegradation history of the petroleum deposit.[7] However, specific quantitative data for this compound in different crude oil reserves is not extensively documented in publicly accessible literature. The analysis of such isomers is crucial in the field of petroleum geochemistry for oil-source rock correlation and understanding reservoir characteristics.[7][8]

Quantitative Data

Quantitative data for the natural occurrence of this compound is sparse. The following table summarizes the available information.

Source Organism/MaterialPart/FractionConcentration/AbundanceAnalytical MethodReference
Paeonia daurica subsp. tomentosaEssential Oil (Roots, Stems, Leaves, Fruits)Presence confirmed, but not quantifiedGC-MS[2][3]
Plakortis angulospiculatusNot SpecifiedData not availableNot Specified[4]
Crude OilSaturated Hydrocarbon FractionComponent of C10 isomers, specific concentration variesGC-MS[6]

Table 1: Summary of Quantitative Data on the Natural Occurrence of this compound

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound in its natural sources are not fully described in the available literature. However, based on the methodologies cited, a general workflow can be outlined.

Extraction of Volatile Compounds from Plant Material (e.g., Paeonia daurica)
  • Sample Preparation: The plant material (e.g., roots, leaves) is air-dried and powdered.

  • Hydrodistillation: The powdered material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) prior to analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of volatile compounds, including branched alkanes, is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., HP-5MS) is typically employed for the separation of hydrocarbons.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

  • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C and 280°C, respectively).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Natural Source (e.g., Plant Material) Extraction Hydrodistillation / Solvent Extraction Sample->Extraction Extract Volatile Extract (e.g., Essential Oil) Extraction->Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extract->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Identification Compound Identification (Library Matching & Retention Index) Data->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Result This compound Data (Presence, Concentration) Quantification->Result

Caption: Generalized workflow for the extraction and analysis of this compound.

Biosynthesis of Branched-Chain Alkanes

While a specific biosynthetic pathway for this compound has not been elucidated, the general biosynthesis of short-chain and branched-chain alkanes in microorganisms provides a potential framework. In bacteria, the biosynthesis of alkanes is often linked to the fatty acid synthesis (FAS) pathway.

Branched-chain alkanes can be produced by introducing specific enzymes that can utilize branched-chain fatty acid precursors.[4] The biosynthesis can be initiated from branched-chain amino acids (valine, leucine, and isoleucine) which are converted to their corresponding branched-chain alpha-keto acids. These are then decarboxylated to form branched-chain acyl-CoA primers for the FAS system. The resulting branched-chain fatty acids can then be converted to alkanes through a series of enzymatic reactions, typically involving a reduction to an aldehyde followed by decarbonylation.[9]

Biosynthesis_Pathway cluster_precursors Precursor Generation cluster_elongation Fatty Acid Elongation cluster_conversion Conversion to Alkane AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) KetoAcids Branched-Chain α-Keto Acids AminoAcids->KetoAcids Transaminase AcylCoA Branched-Chain Acyl-CoA KetoAcids->AcylCoA Decarboxylase FAS Fatty Acid Synthase (FAS) AcylCoA->FAS BranchedFattyAcid Branched-Chain Fatty Acid FAS->BranchedFattyAcid MalonylACP Malonyl-ACP MalonylACP->FAS Reduction Reduction to Aldehyde BranchedFattyAcid->Reduction Reductase Decarbonylation Decarbonylation Reduction->Decarbonylation Decarbonylase Alkane Branched-Chain Alkane (e.g., this compound) Decarbonylation->Alkane

References

Methodological & Application

Synthesis of 4-Ethyloctane: Application Notes and Protocols for the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 4-ethyloctane, a branched alkane of interest in fundamental organic chemistry research and as a potential component in fuel and lubricant studies. Two primary synthetic routes are presented: the Corey-House synthesis, offering a versatile and high-yielding pathway, and a Nickel-catalyzed Grignard cross-coupling reaction, which provides an alternative catalytic approach. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental procedures, data presentation, and visualizations to facilitate the successful synthesis and characterization of this compound.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2] As a branched alkane, its physical and chemical properties are of interest for structure-activity relationship studies in various fields. The synthesis of such unsymmetrical alkanes in a laboratory setting requires methods that can efficiently form carbon-carbon bonds between different alkyl groups. While classical methods like the Wurtz reaction are suitable for symmetrical alkanes, they are generally inefficient for preparing unsymmetrical alkanes due to the formation of a mixture of products.[3][4] Therefore, more selective methods such as the Corey-House synthesis and transition metal-catalyzed cross-coupling reactions are preferred.[5][6][7]

This document details two effective methods for the synthesis of this compound, providing step-by-step protocols, expected yields, and characterization data.

Method 1: Corey-House Synthesis

The Corey-House synthesis is a powerful method for the formation of unsymmetrical alkanes by reacting a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6][8] This method is known for its high yields and broad scope.[5] For the synthesis of this compound, two logical bond disconnections can be considered, leading to two possible synthetic routes.

Route A: Reaction of lithium dibutylcuprate with 3-bromopentane (B47287). Route B: Reaction of lithium di(pent-3-yl)cuprate with 1-bromobutane (B133212).

Route A is generally preferred as it involves the coupling of a secondary alkyl halide with a Gilman reagent derived from a primary alkyl halide, which is typically more efficient.

Experimental Protocol: Corey-House Synthesis of this compound (Route A)

Materials:

  • n-Butyllithium (in hexanes)

  • Copper(I) iodide (CuI)

  • 3-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Preparation of Lithium Dibutylcuprate (Gilman Reagent)

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (2.0 equivalents) to the stirred suspension of CuI in anhydrous diethyl ether via syringe. The mixture will change color, indicating the formation of the Gilman reagent.

  • Allow the mixture to stir at -78 °C for 30 minutes.

Step 2: Coupling Reaction

  • To the freshly prepared lithium dibutylcuprate solution at -78 °C, slowly add 3-bromopentane (1.0 equivalent) via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.[4][9][10][11]

Quantitative Data
ParameterValue
Reactants
n-Butyllithium2.0 equiv
Copper(I) Iodide1.0 equiv
3-Bromopentane1.0 equiv
Reaction Conditions
SolventAnhydrous Diethyl Ether
Temperature-78 °C to Room Temp.
Reaction Time12-18 hours
Product
This compound
Expected Yield70-85%
Boiling Point~166 °C
Molecular Weight142.28 g/mol [1]

Method 2: Nickel-Catalyzed Grignard Cross-Coupling

Transition metal-catalyzed cross-coupling reactions provide an alternative route for the synthesis of unsymmetrical alkanes. Nickel-catalyzed reactions, in particular, have been shown to be effective for the coupling of Grignard reagents with alkyl halides.[12][13][14] This method avoids the preparation of organocuprates and can be performed under milder conditions.

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • 3-Bromopentane

  • Nickel(II) chloride (NiCl₂) or Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]

  • 1,3-Butadiene (B125203) (as an additive)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox

  • Three-necked round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, argon-purged three-necked flask equipped with a reflux condenser and a magnetic stir bar, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromobutane in anhydrous THF. The reaction should initiate, as indicated by bubbling and a color change.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Cross-Coupling Reaction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 3-bromopentane and 1,3-butadiene (as an additive to improve yield) in anhydrous THF.[14]

  • To the Grignard reagent, add the nickel catalyst (e.g., NiCl₂).

  • Slowly add the solution of 3-bromopentane and 1,3-butadiene to the stirred Grignard reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.[4][9][10][11]

Quantitative Data
ParameterValue
Reactants
1-Bromobutane1.1 equiv
Magnesium1.2 equiv
3-Bromopentane1.0 equiv
NiCl₂0.05 equiv
1,3-Butadiene1.0 equiv
Reaction Conditions
SolventAnhydrous THF
Temperature0 °C to Room Temp.
Reaction Time24 hours
Product
This compound
Expected Yield60-75%
Boiling Point~166 °C
Molecular Weight142.28 g/mol [1]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following spectroscopic data are expected.[1][15]

Spectroscopic Data
TechniqueExpected Data
¹H NMR Complex multiplet signals in the aliphatic region (δ 0.8-1.5 ppm).
¹³C NMR Signals corresponding to the ten carbon atoms of the molecule.
IR Spectroscopy C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 142, with characteristic fragmentation patterns for branched alkanes.

Visualizations

Corey-House Synthesis Workflow

Corey_House_Synthesis cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up & Purification nBuLi n-Butyllithium Gilman Lithium Dibutylcuprate nBuLi->Gilman 2 equiv, -78°C, Et₂O CuI Copper(I) Iodide CuI->Gilman Product This compound Gilman->Product Bromopentane 3-Bromopentane Bromopentane->Product 1 equiv, -78°C to RT Workup Aqueous Work-up Product->Workup Purification Fractional Distillation Workup->Purification

Caption: Workflow for the Corey-House synthesis of this compound.

Nickel-Catalyzed Grignard Cross-Coupling Logical Flowdot

Grignard_Coupling Start Starting Materials: 1-Bromobutane, Mg, 3-Bromopentane Grignard Formation of Butylmagnesium Bromide Start->Grignard Coupling Ni-Catalyzed Cross-Coupling (with 3-Bromopentane & 1,3-Butadiene) Grignard->Coupling Quench Reaction Quenching Coupling->Quench Extraction Extraction and Washing Quench->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Purification by Fractional Distillation Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Notes and Protocols for the Analytical Identification of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical techniques for the successful identification and characterization of 4-Ethyloctane, a branched alkane. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary methods for the analysis of volatile organic compounds. Furthermore, it includes tabulated quantitative data for quick reference and a visual workflow to guide the analytical process.

Introduction

This compound (C10H22) is a saturated branched-chain hydrocarbon.[1] Accurate identification and quantification of such compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and separation efficiency for volatile compounds like this compound, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for unambiguous identification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H22[1][2]
Molecular Weight142.28 g/mol [1][2]
CAS Number15869-86-0[1]
Boiling Point163.6 °C at 760 mmHg[2]
Density0.733 g/cm³[2]
IUPAC NameThis compound[1]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

3.1.1. Experimental Protocol: GC-MS Analysis

Sample Preparation:

The sample preparation method depends on the matrix. For liquid samples like fuels or solvents, a direct dilution with a volatile solvent (e.g., hexane (B92381) or pentane) is typically sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate volatile compounds.

  • Liquid Samples:

    • Accurately measure a known volume or weight of the sample.

    • Dilute the sample with high-purity hexane to a concentration suitable for GC-MS analysis.

    • Vortex the diluted sample to ensure homogeneity.

    • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial.

  • Headspace SPME (for solid or liquid matrices):

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) to allow volatile compounds to partition into the headspace.

    • Expose a conditioned SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of branched alkanes.

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

Data Analysis:

The identification of this compound is based on its retention time and mass spectrum. The Kovats retention index can be used for more reliable identification by comparing it with known values on the same or similar stationary phases.

3.1.2. Quantitative Data: GC-MS

Table 3: Gas Chromatography and Mass Spectrometry Data for this compound

ParameterValueReference
Kovats Retention Index
Standard non-polar column952 - 961[1]
Semi-standard non-polar column950.9 - 966.2[1]
Standard polar column952[1]
Mass Spectrum (EI)
Top Peak (m/z)57[1]
2nd Highest Peak (m/z)43[1]
Other Key Fragments (m/z)29, 41, 71, 85, 113

Note: The mass spectrum of branched alkanes is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations. The molecular ion peak (m/z 142) for this compound may be of low abundance or absent in the EI spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.

3.2.1. Experimental Protocol: NMR Analysis

Sample Preparation:

Due to the volatility of this compound, careful sample preparation is essential to prevent evaporation.

  • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Vortex the vial until the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Cap the NMR tube securely.

NMR Spectrometer Parameters:

The following are typical parameters for acquiring high-quality NMR spectra.

Table 4: Recommended NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency≥ 400 MHz≥ 100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Angle30-45°30-45°
Acquisition Time2-4 s1-2 s
Relaxation Delay1-5 s2-5 s
Number of Scans8-161024-4096

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: 0 ppm).

  • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • Identify and list the chemical shifts of all peaks.

3.2.2. Quantitative Data: NMR

Table 5: Predicted ¹H NMR and Experimental ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Experimental)
Assignment Chemical Shift (ppm) Multiplicity Carbon Atom
CH₃ (terminal)~0.9TripletC1, C1'
CH₂ (chain)~1.2-1.4MultipletC2, C2'
CH (branched)~1.1-1.3MultipletC3, C3'
CH₂ (ethyl group)~1.2-1.4MultipletC5
CH₃ (ethyl group)~0.85TripletC4

Note: ¹³C NMR data obtained from PubChem.[1] ¹H NMR predictions are based on general chemical shift ranges for alkanes and may vary.

Workflow for Identification

The following diagram illustrates a logical workflow for the identification of this compound in an unknown sample.

Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interp Data Interpretation cluster_identification Identification Sample Unknown Sample Prep Sample Preparation (Dilution, Headspace, or SPME) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (if required for confirmation) Prep->NMR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data Library Database/Library Comparison (NIST, PubChem) GCMS_Data->Library Structure Structural Elucidation NMR_Data->Structure Identification Identification of this compound Library->Identification Structure->Identification

Caption: Workflow for the identification of this compound.

Conclusion

The analytical methods detailed in this document provide a robust framework for the identification and characterization of this compound. The combination of GC-MS for separation and initial identification, supplemented with NMR spectroscopy for definitive structural confirmation, ensures accurate and reliable results. The provided protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working with volatile organic compounds.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-04EO

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyloctane (C10H22, MW: 142.28 g/mol ) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.[1][2] As a volatile organic compound (VOC), its accurate identification and quantification are crucial for quality control, environmental monitoring, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of such volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[1]

This application note provides a detailed protocol for the analysis of this compound using a common non-polar capillary GC column coupled with a mass spectrometer. The methodology covers sample preparation, instrumental parameters, and data analysis considerations.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below, from sample preparation to data acquisition.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction (LLE) is typically sufficient. For solid or semi-solid matrices, headspace sampling is a suitable alternative to extract volatile components.

a) Liquid Samples (e.g., organic solvents, fuel mixtures):

  • Dilution: Dilute the sample in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) to a concentration range of 1-10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Transfer: Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.

b) Solid or Aqueous Samples (e.g., soil, water, biological tissues): Static Headspace (HS) Sampling

  • Sample Aliquoting: Place a known amount of the solid or liquid sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

  • Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then heated to allow the volatile compounds, including this compound, to partition into the headspace gas.[3]

  • Injection: A heated, gas-tight syringe is used to transfer a specific volume of the headspace gas into the GC injector.

GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is used for this analysis. The following parameters are recommended and can be optimized as needed.

Parameter Value Rationale
Gas Chromatograph
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively non-polar column suitable for the analysis of hydrocarbons.[4][5]
Carrier Gas Helium, constant flow rate of 1.0 mL/minProvides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (50:1 split ratio) or SplitlessSplit injection is suitable for concentrated samples, while splitless injection provides higher sensitivity for trace analysis.
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.This program allows for the separation of a wide range of volatile and semi-volatile compounds. The initial low temperature helps in focusing the analytes at the head of the column.[6][7]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[1]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-300)Allows for the collection of complete mass spectra for compound identification.
Solvent Delay 3 minutesTo prevent the high concentration of the solvent from saturating the detector.

Data Presentation

The primary method for the identification of this compound is the comparison of its acquired mass spectrum with a reference spectrum from a library, such as the NIST/EPA/NIH Mass Spectral Library. The expected retention time for this compound will be in the region of other C10 alkanes. For more robust identification, the use of retention indices is recommended, which involves running a series of n-alkanes under the same chromatographic conditions.[8][9]

Table 1: Key Analytical Parameters for this compound

Parameter Expected Value/Characteristic Reference
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 15869-86-0[1]
Kovats Retention Index (non-polar column) Approximately 950-970[10]
Key Mass Fragments (m/z) 57 (base peak), 43, 71, 85, 113[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Liquid or Solid Matrix) prep_choice Matrix Type? sample->prep_choice dilution Dilution & Filtration prep_choice->dilution Liquid headspace Headspace Sampling prep_choice->headspace Solid/Aqueous vial Transfer to Autosampler Vial dilution->vial headspace->vial injection Injection into GC vial->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometric Detection (EI, Full Scan) separation->detection chromatogram Total Ion Chromatogram (TIC) Generation detection->chromatogram peak_id Peak Identification (Retention Time & Mass Spectrum) chromatogram->peak_id quant Quantification (Peak Area Integration) peak_id->quant report Final Report quant->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Mass Spectrometry (MS) Fragmentation of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-ethyloctane (C₁₀H₂₂). Understanding the fragmentation pathways of branched alkanes is crucial for structural elucidation and identification in complex mixtures, a common challenge in drug development, metabolomics, and environmental analysis. This compound, a branched-chain alkane, serves as a model compound to illustrate the principles of fragmentation, which are primarily dictated by the stability of the resulting carbocations. Cleavage preferentially occurs at the branching point to form more stable secondary and tertiary carbocations.

Predicted Electron Ionization Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. For branched alkanes like this compound, the molecular ion peak is often of low abundance or entirely absent. The fragmentation of this compound is governed by the cleavage of C-C bonds, with a preference for cleavages that result in the formation of more stable, substituted carbocations.

The structure of this compound is as follows:

Key fragmentation principles for branched alkanes include:

  • Cleavage at the branch point: The C-C bonds at the tertiary carbon (C4) are prone to breaking due to the formation of a more stable tertiary carbocation.

  • Loss of the largest alkyl group: The elimination of the largest substituent at a branch point as a radical is often a favorable pathway.

Based on these principles, the primary fragmentation of the this compound molecular ion (m/z 142) is expected to occur at the C4 position, leading to the loss of butyl, propyl, or ethyl radicals.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The data is sourced from the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7145[C₅H₁₁]⁺
11325[M-C₂H₅]⁺
8520[C₆H₁₃]⁺
2918[C₂H₅]⁺
142<1[M]⁺

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000 amu/s.

  • Data Acquisition: Full scan mode.

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the major fragment ions and compare their relative abundances to the data presented in the quantitative data table and reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library.

Visualizations

The following diagrams illustrate the key fragmentation pathways and the experimental workflow.

fragmentation_pathway cluster_frags Primary Fragments cluster_radicals Neutral Loss M This compound Molecular Ion (M+•) m/z 142 F113 [M-C2H5]+• m/z 113 M->F113 - •C2H5 F85 [M-C4H9]+• m/z 85 M->F85 - •C4H9 F71 [M-C5H11]+• m/z 71 M->F71 - •C5H11 R_Et •C2H5 R_Bu •C4H9 R_Pe •C5H11

Caption: Primary fragmentation pathways of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute this compound in Hexane Inject Inject Sample Prep->Inject Separation Separation on HP-5ms Column Inject->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Library Library Comparison (NIST) Spectrum->Library

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of 4-ethyloctane, a saturated hydrocarbon. The information presented here is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in obtaining and interpreting high-quality NMR spectra for similar aliphatic compounds.

Molecular Structure of this compound

This compound (C₁₀H₂₂) is a branched alkane with a chiral center at the C4 position. The structure consists of an eight-carbon main chain (octane) with an ethyl group substituted at the fourth carbon atom.

Structure:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by overlapping signals in the upfield region, typical for aliphatic protons. The chemical shifts are influenced by the local electronic environment and the substitution pattern.

ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) (Hz)
H-1, H-80.88t7.0
H-2, H-71.25m-
H-3, H-61.25m-
H-41.25m-
H-51.25m-
H-1' (ethyl)0.86t7.4
H-2' (ethyl)1.25m-

Note: Predicted data is generated using computational algorithms and may vary slightly from experimental values. Due to the significant overlap of methylene (B1212753) and methine proton signals in the aliphatic region, precise assignment and coupling constant determination often require two-dimensional NMR techniques.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound provides distinct signals for each chemically non-equivalent carbon atom, offering a clear fingerprint of the carbon skeleton.

Carbon AtomPredicted Chemical Shift (ppm)
C-1, C-814.2
C-2, C-723.1
C-3, C-629.5
C-439.5
C-529.5
C-1' (ethyl)10.8
C-2' (ethyl)26.0

Note: Predicted data is generated using computational algorithms and may vary slightly from experimental values.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern NMR instruments can also reference the residual solvent peak.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 0-50 ppm (a wider range can be used if other functional groups are suspected).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking reference->peak_pick assign Structural Assignment integrate->assign peak_pick->assign

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Correlation of NMR signals to the structure of this compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive characterization of the molecular structure of this compound. While one-dimensional spectra are valuable, the significant signal overlap in the ¹H NMR spectrum of aliphatic compounds often necessitates the use of two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous resonance assignment. The protocols and predicted data presented herein serve as a valuable resource for the analysis of this compound and other saturated hydrocarbons, aiding in structural verification and quality control in research and industrial settings.

Application Notes and Protocols for Infrared (IR) Spectroscopy of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules by measuring the absorption of infrared radiation. This document provides detailed application notes and protocols for the analysis of 4-ethyloctane, a branched alkane, using IR spectroscopy. As a saturated hydrocarbon, the IR spectrum of this compound is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. These notes will guide researchers in obtaining and interpreting the IR spectrum of this compound, which is crucial for its identification, purity assessment, and quality control in various research and industrial settings, including as a non-polar solvent or a component in complex hydrocarbon mixtures.

Principles of IR Spectroscopy of Alkanes

The infrared spectrum of an alkane like this compound is relatively simple due to the absence of polar functional groups. The primary absorption bands observed are due to C-H stretching and bending vibrations.

  • C-H Stretching Vibrations: Strong absorption bands are typically observed in the 2850-3000 cm⁻¹ region.[1][2] These arise from the stretching of the C-H bonds in methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. Specifically, sp³ hybridized C-H bonds in alkanes absorb at frequencies less than 3000 cm⁻¹.[3]

  • C-H Bending Vibrations:

    • Scissoring: Methylene (-CH₂) groups exhibit a characteristic bending vibration (scissoring) in the range of 1450-1470 cm⁻¹.[4]

    • Methyl Umbrella Bend: Methyl (-CH₃) groups show a symmetric bending vibration, often referred to as an "umbrella" mode, between 1370-1380 cm⁻¹.[4]

  • Fingerprint Region: The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region.[1] This area contains complex patterns of C-C stretching and various C-H bending vibrations that are unique to a particular molecule, serving as a molecular "fingerprint."[1]

Data Presentation: Characteristic IR Absorption Bands of this compound

The following table summarizes the expected and observed IR absorption bands for this compound based on the NIST gas-phase IR spectrum and general knowledge of alkane spectroscopy.[5][6]

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2962Asymmetric C-H stretch in methyl (-CH₃) groupsStrong
~2925Asymmetric C-H stretch in methylene (-CH₂) groupsStrong
~2873Symmetric C-H stretch in methyl (-CH₃) groupsMedium
~2855Symmetric C-H stretch in methylene (-CH₂) groupsMedium
~1465C-H scissoring in methylene (-CH₂) groupsMedium
~1378Symmetric C-H bend (umbrella mode) in methyl (-CH₃) groupsMedium
Below 1300Fingerprint Region (C-C stretches and other C-H bends)Weak-Medium

Experimental Protocols

This section provides detailed methodologies for acquiring the IR spectrum of this compound using two common techniques: Transmission Spectroscopy and Attenuated Total Reflectance (ATR) Spectroscopy.

Method 1: Transmission Spectroscopy using a Liquid Cell

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipette or syringe

  • This compound sample

  • Volatile solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens tissue

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum Acquisition:

    • Place an empty, clean liquid cell in the sample holder.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This will subtract the absorbance due to the cell windows and any atmospheric CO₂ and water vapor.

  • Sample Preparation and Loading:

    • Disassemble the liquid cell and ensure the windows are clean and dry.

    • Using a clean Pasteur pipette or syringe, apply a small drop of this compound to the center of one of the salt plates.[7]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[7] Avoid introducing air bubbles.

    • Assemble the cell in its holder, ensuring it is securely fastened.

  • Sample Spectrum Acquisition:

    • Place the loaded liquid cell into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be set to at least 4000-650 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare them to the reference data provided in Table 1.

  • Cleaning:

    • Disassemble the liquid cell.

    • Clean the salt plates thoroughly with a volatile solvent (e.g., hexane) and lens tissue.

    • Store the clean, dry plates in a desiccator to prevent damage from moisture.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Pasteur pipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, non-abrasive wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are ready for use.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean and dry.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans and spectral range should be similar to the transmission method.

  • Data Processing and Analysis:

    • The software will generate the final spectrum.

    • Identify and label the characteristic absorption bands.

  • Cleaning:

    • Carefully wipe the this compound from the ATR crystal using a soft, non-abrasive wipe.

    • Clean the crystal surface with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining the IR spectrum of this compound.

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting start Start instrument_prep Prepare FTIR Spectrometer start->instrument_prep background Acquire Background Spectrum instrument_prep->background sample_prep Prepare this compound Sample (Liquid Cell or ATR) background->sample_prep load_sample Load Sample sample_prep->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum process_data Process Spectrum (Background Correction) acquire_spectrum->process_data analyze_spectrum Analyze Peaks & Compare with Reference Data process_data->analyze_spectrum report Generate Report analyze_spectrum->report end End report->end

Caption: Workflow for IR analysis of this compound.

Logical Relationship of Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic IR vibrational modes.

Vibrational_Modes cluster_molecule This compound Structure cluster_vibrations Vibrational Modes mol CH3-CH2-CH2-CH(CH2CH3)-CH2-CH2-CH2-CH3 stretch C-H Stretching (2850-3000 cm⁻¹) mol->stretch from CH₂, CH₃ bend C-H Bending (1370-1470 cm⁻¹) mol->bend from CH₂, CH₃ fingerprint Fingerprint Region (<1500 cm⁻¹) mol->fingerprint C-C stretch & complex bends

Caption: Vibrational modes of this compound in IR.

References

Application Notes and Protocols for 4-Ethyloctane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-ethyloctane as a solvent in organic synthesis. While specific documented applications in peer-reviewed literature are sparse, its properties as a branched, non-polar alkane suggest its utility in various reaction types, particularly as a higher-boiling and potentially greener alternative to solvents like hexane (B92381) and heptane.

Introduction to this compound as a Solvent

This compound is a C10 branched-chain alkane.[1][2] Its non-polar nature and relative inertness make it a suitable medium for reactions involving non-polar reagents and intermediates.[1] Unlike its linear counterparts, the branching in this compound can influence its physical properties, such as its freezing and boiling points, which can be advantageous in controlling reaction temperatures.[3][4]

Key Advantages:

  • High Boiling Point: Allows for a wider range of reaction temperatures compared to lower-boiling alkanes like hexane.

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive towards many common reagents, preventing solvent-reagent interactions.

  • Low Polarity: Ideal for dissolving non-polar compounds and for reactions where a non-polar environment is crucial.

  • Potential as a "Green" Solvent: Can be explored as a substitute for more hazardous solvents like benzene (B151609) and chlorinated hydrocarbons. Some research focuses on the synthesis of branched alkanes from renewable resources.

Physical and Chemical Properties

A comparative summary of the physical and chemical properties of this compound and other common non-polar solvents is presented below. This data is crucial for reaction design, particularly for determining appropriate reaction temperatures and for planning work-up and purification procedures.

PropertyThis compoundn-Hexanen-HeptaneToluene
Molecular Formula C10H22C6H14C7H16C7H8
Molecular Weight ( g/mol ) 142.2886.18100.2192.14
Boiling Point (°C) 163.6[5][6]6998.4110.6
Melting Point (°C) -87.7[5][6]-95-90.6-95
Density (g/mL at 20°C) 0.733[5]0.6590.6840.867
Water Solubility Very Low (75.36 µg/L)[5][6]InsolubleInsolubleSparingly Soluble
Dielectric Constant (at 20°C) ~2 (estimated)1.881.922.38
Flash Point (°C) 36.5[5]-23-44

Potential Applications in Organic Synthesis

Based on its properties, this compound is a promising solvent for a range of organic reactions that benefit from a non-polar, high-boiling medium. The following sections outline potential applications and provide generalized experimental protocols.

Organometallic Reactions (e.g., Grignard and Organolithium Reactions)

Application Rationale: Organometallic reagents like Grignard and organolithium reagents are highly reactive towards protic solvents and require anhydrous, aprotic conditions.[7][8] While ethers are commonly used due to their ability to solvate the metal center, non-polar hydrocarbon solvents are also employed, particularly for organolithium reagents.[7][8] The high boiling point of this compound could be advantageous for reactions requiring elevated temperatures, and its inertness prevents unwanted side reactions.

Generalized Protocol for a Grignard Reaction:

Objective: To perform a Grignard reaction using this compound as a solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Carbonyl compound (aldehyde, ketone, or ester)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether (as a co-solvent, if necessary)

  • Aqueous solution of ammonium (B1175870) chloride (for quenching)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears. Gentle heating may be required. If the reaction is sluggish, a small amount of anhydrous diethyl ether can be added as a co-solvent to facilitate the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C.

  • Add a solution of the carbonyl compound in anhydrous this compound dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Workflow for Solvent Selection in Organometallic Reactions:

Solvent_Selection_Organometallic start Start: Select Solvent for Organometallic Reaction check_protic Is the solvent protic? start->check_protic protic_yes Unsuitable: Reacts with organometallic reagent check_protic->protic_yes Yes protic_no Aprotic Solvent check_protic->protic_no No check_coordinating Is a coordinating solvent required? protic_no->check_coordinating coordinating_yes Use Ether (e.g., THF, Diethyl Ether) check_coordinating->coordinating_yes Yes coordinating_no Consider Hydrocarbon Solvent check_coordinating->coordinating_no No check_temp Reaction Temperature? coordinating_no->check_temp low_temp Low Boiling Point Alkane (e.g., Hexane) check_temp->low_temp < 100°C high_temp High Boiling Point Alkane (e.g., this compound) check_temp->high_temp > 100°C

Caption: Logical workflow for selecting a suitable solvent for an organometallic reaction.

Free-Radical Reactions

Application Rationale: Free-radical reactions are often initiated by light or heat and are typically carried out in non-polar, inert solvents that will not participate in the radical chain reaction. Alkanes are excellent solvents for such transformations. The higher boiling point of this compound allows for thermal initiation at higher temperatures, potentially increasing the reaction rate.

Generalized Protocol for Free-Radical Bromination:

Objective: To perform the free-radical bromination of an alkane using this compound as the solvent.

Materials:

  • Alkane substrate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • This compound

  • UV lamp (for photo-initiation, if needed)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkane substrate and NBS in this compound.

  • Add a catalytic amount of AIBN or BPO.

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Safety and Handling

  • Flammability: this compound is a flammable liquid and should be handled away from ignition sources.[1]

  • Inhalation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact, wash the affected area with soap and water.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound presents itself as a viable, non-polar, high-boiling solvent for a variety of organic reactions. Its inert nature makes it particularly suitable for sensitive reactions involving organometallic or radical intermediates. While specific, documented protocols are currently limited, the generalized procedures provided here, based on established chemical principles, offer a solid starting point for researchers and drug development professionals looking to explore the utility of this promising solvent. Further research into its application space is warranted and encouraged.

Generalized Experimental Setup for an Inert Atmosphere Reaction:

Inert_Atmosphere_Setup cluster_setup Reaction Setup cluster_atmosphere Inert Atmosphere Control flask Three-Neck Round-Bottom Flask condenser Reflux Condenser flask->condenser funnel Dropping Funnel flask->funnel stir_bar Magnetic Stir Bar flask->stir_bar heating_mantle Heating Mantle with Stirrer flask->heating_mantle bubbler Oil Bubbler condenser->bubbler N2 Out funnel->flask Reagent Addition nitrogen_source Nitrogen Cylinder schlenk_line Schlenk Line nitrogen_source->schlenk_line schlenk_line->condenser N2 In

Caption: A typical experimental setup for conducting a reaction under an inert nitrogen atmosphere.

References

Application Notes and Protocols: 4-Ethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyloctane is a branched-chain saturated hydrocarbon with the chemical formula C10H22.[1] It is a colorless, flammable liquid with a characteristic pungent aroma.[1] While not a primary material in itself, this compound and similar non-polar organic solvents play a crucial supporting role in various materials science applications. Their primary function is to dissolve or disperse other materials, enabling synthesis, processing, and deposition of a wide range of material systems. This document provides an overview of the potential applications of this compound as a solvent in materials science, along with general experimental protocols and relevant data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for determining its suitability as a solvent for specific materials and processes.

PropertyValueReference
Molecular FormulaC10H22[1][2]
Molar Mass142.28 g/mol [1][2]
Density0.7340 g/cm³[1]
Boiling Point163.65 °C[1]
Melting Point-87.69 °C[1]
Water Solubility75.36 µg/L[1]
Refractive Index1.4131[1]

Applications in Materials Science

The utility of this compound in materials science stems from its nature as a non-polar organic solvent. Its ability to dissolve non-polar substances makes it a candidate for various applications, including:

  • Solvent for Polymer Synthesis and Processing: In the synthesis of non-polar polymers, this compound can serve as a reaction medium, controlling the concentration of monomers and catalysts and facilitating heat transfer. It can also be used to dissolve polymers for characterization techniques like gel permeation chromatography (GPC) or for casting thin films.

  • Dispersion Medium for Nanoparticles: For the synthesis and dispersion of hydrophobic nanoparticles, a non-polar solvent like this compound can be essential. It can prevent the agglomeration of nanoparticles, allowing for uniform coatings and composites.

  • Component in Coatings, Adhesives, and Cleaners: Due to its volatility and solvency, this compound can be a component in formulations for paints, coatings, and adhesives, where it dissolves the active ingredients and evaporates upon application.[1] It is also used as a cleaning solvent to remove non-polar residues from surfaces.[1]

Experimental Protocols

Protocol 1: Solvent Selection for a Materials Synthesis Process

This protocol outlines a general workflow for selecting an appropriate solvent for a materials synthesis or processing application, using this compound as a potential candidate.

Solvent_Selection_Workflow A Define Material & Process Requirements (e.g., polarity, boiling point, reactivity) B Identify Potential Solvents (e.g., this compound for non-polar systems) A->B C Evaluate Physicochemical Properties (Refer to Data Tables) B->C D Perform Solubility Tests (Small-scale dissolution experiments) C->D E Assess Solvent Compatibility (with reactants, catalysts, and equipment) D->E F Consider Safety & Environmental Factors (Toxicity, flammability, disposal) E->F G Select Optimal Solvent F->G

Caption: Workflow for solvent selection in materials science.

Methodology:

  • Define Requirements: Clearly define the polarity of the material to be dissolved or synthesized. For non-polar materials, a non-polar solvent like this compound is a suitable starting point. Also, consider the required boiling point for the process (e.g., for refluxing or for easy removal post-processing) and any potential reactivity of the solvent with the reactants.

  • Identify Candidates: Based on the polarity and other requirements, create a list of potential solvents.

  • Evaluate Properties: Consult reliable sources for the physicochemical properties of the candidate solvents. For this compound, refer to Table 1.

  • Solubility Tests: Conduct small-scale experiments to confirm the solubility of the material in the chosen solvent at the desired concentration and temperature.

  • Compatibility Assessment: Ensure that the solvent will not react with or corrode any of the experimental apparatus or other chemical components in the reaction mixture.

  • Safety and Environmental Considerations: Review the Safety Data Sheet (SDS) for the solvent. Note its flammability, toxicity, and recommended handling procedures. Plan for proper waste disposal. This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1]

  • Final Selection: Based on the above evaluation, select the most appropriate solvent for the application.

Protocol 2: General Procedure for Thin Film Deposition from a this compound Solution

This protocol describes a general method for depositing a thin film of a non-polar material onto a substrate using a solution in this compound.

Thin_Film_Deposition_Workflow A Prepare Solution (Dissolve material in this compound) C Deposition (e.g., Spin coating, dip coating, drop casting) A->C B Substrate Preparation (Cleaning and surface treatment) B->C D Solvent Evaporation (Controlled drying/annealing) C->D E Film Characterization (e.g., Microscopy, spectroscopy) D->E

Caption: General workflow for thin film deposition from solution.

Methodology:

  • Solution Preparation: Dissolve the non-polar material (e.g., a polymer or organic semiconductor) in this compound to the desired concentration. Gentle heating or sonication may be used to aid dissolution.

  • Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to remove any organic or particulate contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.

  • Deposition: Apply the solution to the substrate using a suitable technique:

    • Spin Coating: Dispense the solution onto the center of the substrate and spin at a high speed to create a uniform thin film. The final thickness will depend on the solution concentration, viscosity, and spin speed.

    • Dip Coating: Immerse the substrate in the solution and withdraw it at a controlled speed.

    • Drop Casting: Dispense a known volume of the solution onto the substrate and allow the solvent to evaporate.

  • Solvent Evaporation: Transfer the coated substrate to a controlled environment (e.g., a vacuum oven or a hot plate at a specific temperature) to facilitate the evaporation of the this compound. The rate of evaporation can influence the morphology of the resulting film.

  • Film Characterization: Analyze the properties of the deposited thin film using appropriate techniques, such as atomic force microscopy (AFM) for surface morphology, UV-Vis spectroscopy for optical properties, or X-ray diffraction (XRD) for crystallinity.

Disclaimer: this compound is a chemical that should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated area, wearing appropriate personal protective equipment. The protocols provided are general guidelines and may need to be adapted for specific applications.

References

Application Notes and Protocols: 4-Ethyloctane as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2][3] As a pure, well-characterized compound, it serves as an excellent reference standard in various chemical analyses, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[4][5] Reference standards are crucial for method validation, instrument calibration, and quality control, ensuring the accuracy and reliability of analytical results.[6] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H22[1][2][3]
Molecular Weight 142.28 g/mol [1][3][4]
CAS Number 15869-86-0[1][2][4]
IUPAC Name This compound[4]
Appearance Colorless liquid[2]
Boiling Point 163.6 °C at 760 mmHg[1][2]
Melting Point -87.69 °C[1][2]
Density 0.733 - 0.734 g/cm³[1][2]
Refractive Index 1.4131[1][2]
Water Solubility 75.36 µg/L (temperature not stated)[1][2]
LogP (Octanol/Water) 5.3[3][4]
Vapor Pressure 2.69 mmHg at 25°C[1]
Flash Point 36.5 °C[1]

Applications in Chemical Analysis

This compound is primarily utilized as a reference standard in chromatographic techniques for both qualitative and quantitative analyses.

  • Qualitative Analysis: In GC, the retention time of a known compound under specific chromatographic conditions is a characteristic property. By injecting a this compound standard, its retention time can be determined. This allows for the tentative identification of this compound in unknown samples by comparing retention times.[6]

  • Quantitative Analysis: For quantitative measurements, a calibration curve is constructed by injecting a series of this compound standards of known concentrations. The peak area response is then plotted against concentration. The concentration of this compound in a sample can then be determined by measuring its peak area and interpolating from the calibration curve.[7]

  • System Suitability Testing: this compound can be included in a mixture of standards to verify the performance of the chromatographic system. Parameters such as peak resolution, tailing factor, and theoretical plates can be monitored to ensure the system is operating correctly before analyzing samples.

  • Retention Index Marker: In the calculation of Kovats retention indices, a series of n-alkanes are used as reference points. As a branched alkane, this compound can be used as a component in a mixture to determine the retention indices of other compounds, which aids in their identification.[4]

Experimental Protocols

The following protocols provide a framework for the use of this compound as a reference standard in GC-MS analysis. These should be adapted and validated for specific instrumentation and sample matrices.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable quantitative analysis.

Materials:

  • This compound (high purity, ≥98%)

  • GC-grade solvent (e.g., hexane (B92381), pentane)[8]

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of hexane and then dilute to the mark with the same solvent.

    • Calculate the exact concentration of the stock solution.

  • Working Standard Preparation (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working standards for constructing a calibration curve.

Storage and Stability:

  • Store standard solutions in tightly sealed amber glass vials at a low temperature (e.g., 4°C) to minimize evaporation and degradation.[9]

  • The stability of the solutions should be periodically assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation and detection of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Temperature Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200

Data Analysis:

  • Qualitative Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the this compound working standards. Apply linear regression to the data. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for Using a Reference Standard

Figure 1: General Workflow for Quantitative Analysis Using a Reference Standard A Procure High-Purity This compound Standard B Prepare Stock and Working Standard Solutions A->B D Analyze Standards and Sample by GC-MS B->D C Prepare Sample (e.g., Extraction, Dilution) C->D E Construct Calibration Curve (Peak Area vs. Concentration) D->E F Determine Analyte Concentration in Sample E->F G Method Validation and Quality Control Checks F->G

Caption: General workflow for quantitative analysis using a reference standard.

Experimental Workflow for GC-MS Analysis

Figure 2: Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject Standard/Sample C->E D Prepare Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Keep away from heat, sparks, and open flames.

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of skin or eye contact, rinse immediately with plenty of water.[2]

Disclaimer

The protocols and information provided in this document are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always refer to the Safety Data Sheet (SDS) for complete safety information before handling any chemical.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the handling and storage of 4-Ethyloctane (C₁₀H₂₂). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound. This compound is a flammable liquid and requires careful handling to mitigate risks of fire, explosion, and exposure.

Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [2][3]
Appearance Colorless liquid[1][2]
Odor Mild hydrocarbon/Pungent aroma[1][2]
Boiling Point 163.6 °C (326.5 °F) at 760 mmHg[1][4]
Melting Point -87.69 °C (-125.8 °F)[1][4]
Flash Point 36.5 °C (97.7 °F)[4]
Density 0.733 - 0.734 g/cm³[1][2][4]
Solubility in Water 75.36 µg/L (temperature not stated)[1][4]
Solubility in Organic Solvents Soluble in non-polar solvents like alcohol, ether, and benzene[1][2]
Vapor Pressure 2.69 mmHg at 25 °C[4]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid.[1][5] The primary hazards are associated with its flammability and potential for aspiration if swallowed.

Hazard Statements:

  • H226: Flammable liquid and vapor.[5]

  • H304: May be fatal if swallowed and enters airways.[5]

Precautionary Statements:

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6]

    • P233: Keep container tightly closed.[5][6]

    • P240: Ground and bond container and receiving equipment.[5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response:

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

    • P331: Do NOT induce vomiting.[7]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • Storage:

    • P403+P235: Store in a well-ventilated place. Keep cool.[7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards are mandatory. A face shield should be worn if there is a risk of splashing.[5][7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, 4mil minimum thickness) are required. Inspect gloves for any signs of degradation before use.[7][8]

  • Skin and Body Protection: A flame-retardant lab coat must be worn. Long pants and closed-toe shoes are mandatory.[7][8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] If exposure limits are exceeded, a full-face respirator should be used.[5]

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of all ignition sources (e.g., open flames, hot plates, spark-producing equipment).[9][6]

    • Have an appropriate fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam) readily accessible.[9][5]

    • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel time.[8]

  • Dispensing:

    • Ground and bond all metal containers when transferring the liquid to prevent static discharge.[6][7]

    • Use spark-proof tools for all operations.[5][6]

    • Dispense the smallest quantity required for the experiment.

    • Keep the container tightly closed when not in use.[1][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[7]

    • Decontaminate the work area.

    • Properly dispose of any contaminated materials as hazardous waste.

Storage Protocol
  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][10]

  • Keep containers tightly closed in a designated flammable liquid storage cabinet.[7]

  • Segregate from incompatible materials such as oxidizing agents, strong acids, and bases.[1][6]

  • Use secondary containment to prevent the spread of potential spills.[7]

Spill Response Protocol
  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • Remove all sources of ignition.[5][6]

  • Containment and Cleanup (for minor spills):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9][7]

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Step 1 setup Prepare Fume Hood & Equipment ppe->setup Step 2 handle Handling setup->handle Step 3 dispense Dispense Chemical handle->dispense experiment Perform Experiment dispense->experiment cleanup Cleanup & Disposal experiment->cleanup Step 4 decon Decontaminate Work Area cleanup->decon waste Dispose of Waste decon->waste doff Doff PPE waste->doff

Caption: General Experimental Workflow for Handling this compound.

Hazard Mitigation Strategy

G Figure 2: Logical Relationship for Hazard Mitigation hazard This compound Hazards (Flammable, Aspiration Risk) controls Control Measures hazard->controls Requires eng_controls Engineering Controls (Fume Hood, Ventilation) controls->eng_controls Includes admin_controls Administrative Controls (SOPs, Training) controls->admin_controls Includes ppe_controls PPE (Goggles, Gloves, Lab Coat) controls->ppe_controls Includes safe_outcome Safe Handling & Storage eng_controls->safe_outcome Leads to admin_controls->safe_outcome Leads to ppe_controls->safe_outcome Leads to

Caption: Logical Relationship for Hazard Mitigation.

References

Application Notes and Protocols for 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental procedures and data relevant to the handling and analysis of 4-ethyloctane (C₁₀H₂₂). It is intended for researchers, chemists, and professionals in drug development and materials science. The protocols cover a representative synthesis, purification, and standard analytical techniques for identity and purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

This compound is a branched-chain alkane, a colorless and flammable liquid at room temperature.[1] It is characterized by its low solubility in water and good solubility in nonpolar organic solvents such as alcohols, ethers, and benzene.[1][2] Its primary applications are as an organic solvent and as a reference compound in analytical chemistry.[1][3]

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Molecular Formula C₁₀H₂₂ [1][2]
Molecular Weight 142.28 g/mol [4][5]
CAS Number 15869-86-0 [4][5]
Density 0.733 g/cm³ [2][3]
Boiling Point 163.6 °C (at 760 mmHg) [2][3]
Melting Point -87.69 °C [2][3]
Flash Point 36.5 °C [2][3]
Vapor Pressure 2.69 mmHg (at 25 °C) [2][3]
Water Solubility 75.36 µg/L [2]
Refractive Index 1.4131 [2]

| XLogP3 | 5.3 |[2][4] |

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a representative method for synthesizing this compound using a Grignard reagent, a common and versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an alkyl magnesium halide (Grignard reagent) with a suitable alkyl halide.

Workflow for Grignard Synthesis of this compound

Caption: Workflow diagram for the synthesis of this compound.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.

    • Slowly add the 1-bromohexane solution to the magnesium turnings with stirring. The reaction should initiate spontaneously (indicated by cloudiness and gentle reflux). If not, gentle warming may be required.

    • Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the hexylmagnesium bromide reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1-bromobutane solution dropwise to the stirred Grignard reagent.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Extraction:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at approximately 163-164 °C.[2][3]

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and confirming its molecular weight.[4][6]

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Setting
Gas Chromatograph (GC)
Column Standard non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-250 m/z
Ion Source Temperature 230 °C

| Quadrupole Temperature | 150 °C |

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) using a high-purity non-polar solvent like hexane (B92381) or pentane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Run the analysis using the parameters outlined in Table 2.

  • Data Analysis:

    • Confirm the retention time against a known standard if available. The Kovats retention index on a standard non-polar column is approximately 952-961.[4]

    • Analyze the mass spectrum. The molecular ion (M⁺) peak should be visible at m/z 142.

    • Examine the fragmentation pattern for characteristic alkane fragments (e.g., losses of methyl, ethyl, propyl, and butyl groups). Key fragments are often observed at m/z 43 and 57.[4]

    • Assess purity by integrating the peak area of this compound relative to any impurity peaks.

Protocol: Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.[4][7]

Analytical Workflow for Quality Control

Caption: Quality control workflow for synthesized this compound.

Materials:

  • Purified this compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (tetramethylsilane)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Place approximately 10-20 mg of the purified this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

    • Agitate the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Due to the overlapping signals of the aliphatic protons, the spectrum will show complex multiplets in the region of approximately 0.8-1.4 ppm.

    • The terminal methyl groups (-CH₃) will appear as triplets around 0.9 ppm. The methine proton (-CH) at the branch point will be a multiplet further downfield within the aliphatic envelope.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to symmetry, fewer than 10 unique carbon signals are expected. The spectrum will show distinct signals for the methyl, methylene, and methine carbons in the aliphatic region (approx. 10-40 ppm).

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm proton ratios.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra with predicted values from standard software or databases to confirm the this compound structure.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[1]

  • Fire Hazard: Keep away from open flames, sparks, and high-temperature sources.[1] It has a flash point of 36.5 °C.[2][3]

  • Inhalation/Contact: Use in a well-ventilated area.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from oxidizing agents.[1]

References

Application Note: The Use of 4-Ethyloctane as a Model Compound for Studying Branched Alkane Combustion Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are significant components of transportation fuels, and their combustion chemistry is crucial for understanding engine performance and pollutant formation. 4-Ethyloctane, a C10 branched alkane, serves as a valuable, yet under-studied, model compound for elucidating the complex reaction mechanisms of larger, branched hydrocarbons under combustion conditions. Its stereocenter at the C4 position also presents opportunities for stereospecific studies of reaction dynamics.[1] This application note details a hypothetical protocol for investigating the high-temperature pyrolysis and oxidation of this compound to understand its decomposition pathways and the formation of key intermediates. While this compound is primarily used as an organic solvent in industries such as paints and coatings, its structural characteristics make it a relevant surrogate for components of jet fuel.[2][3]

Application: Elucidating High-Temperature Reaction Pathways

This protocol describes the use of a high-temperature flow reactor coupled with gas chromatography-mass spectrometry (GC-MS) to study the pyrolysis and oxidation of this compound. The primary objectives are to identify the major decomposition products, quantify their yields, and develop a kinetic model for the initial stages of its combustion. This data is essential for refining combustion models of real-world fuels.

Experimental Protocols

I. High-Temperature Flow Reactor Pyrolysis of this compound

Objective: To determine the primary decomposition products of this compound under inert, high-temperature conditions.

Materials:

  • This compound (99%+ purity)

  • Helium (UHP, 99.999%)

  • Quartz flow reactor

  • High-temperature furnace

  • Mass flow controllers

  • Gas chromatograph with mass spectrometer detector (GC-MS)

  • Syringe pump

Procedure:

  • Reactor Setup: A quartz flow reactor is placed inside a high-temperature furnace. The reactor outlet is connected to the GC-MS sampling inlet.

  • Inert Atmosphere: The reactor is purged with helium at a flow rate of 100 mL/min for 30 minutes to ensure an inert atmosphere.

  • Temperature Control: The furnace is heated to the desired reaction temperature (e.g., 800 K).

  • Reagent Introduction: A dilute mixture of this compound in a helium bath is introduced into the reactor using a syringe pump and a heated injector. The mole fraction of this compound should be kept low (~0.1%) to minimize secondary reactions.

  • Reaction: The reactants are allowed to flow through the reactor for a residence time of approximately 1 second.

  • Product Analysis: The reaction products are sampled directly from the reactor outlet and analyzed by GC-MS to identify and quantify the species present.

  • Data Collection: Repeat the experiment at a range of temperatures (e.g., 700 K to 1100 K) to determine the temperature dependence of the product distribution.

II. High-Temperature Flow Reactor Oxidation of this compound

Objective: To identify the initial products of this compound oxidation.

Materials:

  • All materials from the pyrolysis experiment

  • Oxygen (UHP, 99.999%)

Procedure:

  • Reactor Setup and Purging: Follow steps 1 and 2 from the pyrolysis protocol.

  • Temperature Control: Set the furnace to the desired reaction temperature (e.g., 600 K).

  • Reagent Introduction: Introduce a mixture of this compound, oxygen, and helium into the reactor. A typical mixture would be 0.1% this compound, 1% oxygen, and the balance helium.

  • Reaction: Allow the reactants to flow through the reactor with a controlled residence time.

  • Product Analysis: Analyze the reaction products using GC-MS. Pay close attention to the identification of oxygenated species such as aldehydes, ketones, and smaller alcohols.

  • Data Collection: Vary the temperature (e.g., 500 K to 900 K) and the fuel-to-oxygen ratio to map out the product formation under different oxidation regimes.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experiments.

Table 1: Mole Fractions of Major Products from this compound Pyrolysis at 900 K

ProductMole Fraction
Ethene0.25
Propene0.18
1-Butene0.12
Methane0.10
Ethane0.08
Butane0.05
Unreacted this compound0.22

Table 2: Key Oxygenated Intermediates from this compound Oxidation at 700 K

ProductRelative Abundance
Formaldehyde+++
Acetaldehyde++
Propanal+
Butanal++
Acetone+

(+++ indicates high abundance, ++ indicates medium abundance, + indicates low abundance)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experiments and a simplified proposed reaction pathway for this compound pyrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Stage cluster_analysis Analysis Stage reagent This compound (in He/O2) reactor Flow Reactor (Variable Temp.) reagent->reactor Introduction gcms GC-MS Analysis reactor->gcms Sampling data Data Processing & Kinetic Modeling gcms->data Data Acquisition pyrolysis_pathway cluster_radicals Primary Radicals cluster_products Stable Products parent This compound r1 C10H21• parent->r1 H-abstraction r2 C8H17• + C2H5• r1->r2 β-scission r3 C6H13• + C4H9• r1->r3 β-scission p1 Ethene r2->p1 p4 Smaller Alkanes r2->p4 p2 Propene r3->p2 p3 Butene Isomers r3->p3

References

Application Notes and Protocols for 4-Ethyloctane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-ethyloctane, a branched alkane with potential applications as a component in gasoline and other fuel formulations. This document outlines its physicochemical properties, and details standard experimental protocols for evaluating its performance characteristics as a fuel additive.

Introduction to this compound in Fuel Science

This compound (C10H22) is a saturated hydrocarbon belonging to the decane (B31447) isomer group.[1] Its branched-chain structure is of significant interest in fuel research, as branching in alkanes generally leads to higher octane (B31449) ratings, a critical measure of a fuel's ability to resist engine knock.[1][2] Fuels with higher octane numbers are essential for modern high-compression spark-ignition engines, allowing for greater efficiency and power output.[2] While extensive research exists on common gasoline components, specific data on this compound's performance metrics are less prevalent in publicly available literature. These notes aim to consolidate the known information and provide standardized protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in fuel blends, including its volatility, energy content, and interaction with other fuel components.

PropertyValueUnit
Molecular FormulaC10H22-
Molecular Weight142.28 g/mol
Density0.733g/cm³
Boiling Point163.6°C
Melting Point-87.69°C
Flash Point36.5°C
Water Solubility75.36µg/L
Heat of Combustion (Gross)6778.33kJ/mol
Heat of Combustion (Net)6294.201kJ/mol

Data sourced from various chemical databases.[3][4]

Logical Relationship of Fuel Property Evaluation

The following diagram illustrates the logical workflow for evaluating a potential fuel component like this compound. The process begins with determining its fundamental properties and progresses to performance testing in engine environments.

Fuel_Evaluation_Workflow cluster_0 Component Characterization cluster_1 Physicochemical Analysis cluster_2 Performance Evaluation cluster_3 Engine Testing A This compound B ASTM D86 Distillation A->B C ASTM D323 Reid Vapor Pressure A->C D ASTM D1319 Hydrocarbon Type A->D E ASTM D2699 Research Octane Number (RON) B->E F ASTM D2700 Motor Octane Number (MON) B->F C->E C->F D->E D->F G Combustion Analysis E->G F->G H Emissions Profiling G->H

Workflow for evaluating this compound as a fuel component.

Experimental Protocols

The following sections detail the standardized American Society for Testing and Materials (ASTM) protocols for determining the key performance indicators of a gasoline component.

Protocol 1: Determination of Research Octane Number (RON)

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

Objective: To determine the anti-knock characteristics of a fuel under mild operating conditions.

Methodology:

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.

  • Principle: The knocking intensity of the test fuel (this compound or a blend containing it) is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • Procedure:

    • The CFR engine is operated under specified conditions (600 rpm engine speed, controlled intake air temperature and humidity).

    • The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel.

    • Reference fuel blends with known octane numbers are then tested, and the compression ratio is adjusted to achieve the same knock intensity.

    • The RON of the test fuel is the octane number of the PRF blend that matches its knock characteristics at the same compression ratio.

  • Reporting: The Research Octane Number is reported as a whole number.

Protocol 2: Determination of Motor Octane Number (MON)

Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

Objective: To determine the anti-knock characteristics of a fuel under more severe operating conditions than the RON test.

Methodology:

  • Apparatus: A standardized single-cylinder CFR engine, similar to the one used for RON testing.

  • Principle: This method also compares the knocking tendency of the test fuel to that of PRFs.

  • Procedure:

    • The CFR engine is operated at more severe conditions than the RON test, including a higher engine speed (900 rpm) and a higher intake mixture temperature.

    • The procedure of adjusting the compression ratio to match the knock intensity of the test fuel with that of PRF blends is followed, similar to the RON test.

  • Reporting: The Motor Octane Number is reported as a whole number.

Protocol 3: Distillation of Petroleum Products

Standard: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure

Objective: To determine the boiling range characteristics of a fuel, which affects its volatility and engine performance.

Methodology:

  • Apparatus: A laboratory batch distillation unit consisting of a distillation flask, condenser, and receiving cylinder.

  • Procedure:

    • A 100 mL sample of the fuel is placed in the distillation flask.

    • The sample is heated, and the vapor is passed through the condenser.

    • The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the Initial Boiling Point (IBP).

    • The vapor temperature is recorded as the volume of condensate in the receiving cylinder increases.

    • The temperature at which specific percentages of the sample have distilled (e.g., 10%, 50%, 90%) and the Final Boiling Point (FBP) are recorded.

  • Reporting: The results are reported as a series of temperature readings corresponding to the percentage of fuel evaporated.

Protocol 4: Determination of Reid Vapor Pressure (RVP)

Standard: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method)

Objective: To measure the vapor pressure of a fuel at 37.8 °C (100 °F), which is an indication of its volatility and tendency to cause vapor lock.

Methodology:

  • Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.

  • Procedure:

    • The chilled sample is placed in the liquid chamber.

    • The liquid chamber is connected to the vapor chamber, and the apparatus is immersed in a water bath at 37.8 °C.

    • The apparatus is shaken periodically until a constant pressure reading is obtained on the gauge.

  • Reporting: The Reid Vapor Pressure is reported in kilopascals (kPa) or pounds per square inch (psi).

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Chemical structure of this compound.

Combustion and Emission Characteristics (Qualitative)

Conclusion

This compound presents itself as a compound of interest for fuel research due to its branched structure, which is generally associated with favorable combustion properties in spark-ignition engines. The lack of specific, publicly available data on its octane rating, combustion, and emission characteristics highlights a research gap. The standardized protocols provided herein offer a clear pathway for the systematic evaluation of this compound and other novel fuel components, enabling a comprehensive understanding of their potential to enhance fuel performance and reduce environmental impact. Further research is warranted to quantify the performance benefits of this compound as a gasoline additive.

References

Application Notes and Protocols for Catalytic Reactions Involving 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key catalytic reactions involving 4-ethyloctane, a branched C10 alkane. The information compiled herein is intended to guide researchers in the fields of catalysis, organic synthesis, and fuel science in understanding and utilizing fundamental hydrocarbon transformations. This document details experimental protocols for catalytic cracking, hydroisomerization, and dehydrogenation, presents expected product distributions in tabular format, and provides visual representations of reaction pathways and experimental workflows.

Catalytic Cracking of this compound

Principle and Mechanism:

Catalytic cracking of alkanes like this compound is a crucial process in the petrochemical industry for producing lighter, more valuable hydrocarbons such as gasoline components and light olefins. The process typically employs solid acid catalysts, most notably zeolites like ZSM-5. The reaction proceeds via a carbenium ion mechanism initiated by the protonation of the alkane or the formation of a carbocation on the catalyst's acid sites. This initial carbocation can then undergo a series of rearrangements (isomerization) and β-scission events, leading to the formation of a complex mixture of smaller alkanes and alkenes. The branched structure of this compound influences the product distribution, often favoring the formation of branched olefins and aromatics compared to the cracking of linear alkanes.

Experimental Protocol:

  • Materials:

    • This compound (98%+ purity)

    • H-ZSM-5 zeolite catalyst (Si/Al ratio of 25-50)

    • High-purity nitrogen or argon gas for inert atmosphere

    • Quartz fixed-bed reactor

    • Tube furnace with a programmable temperature controller

    • Mass flow controllers for gas delivery

    • High-performance liquid chromatography (HPLC) pump for liquid feed

    • Condenser and cold trap (e.g., liquid nitrogen) for product collection

    • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

  • Procedure:

    • Catalyst Preparation: A specific amount of H-ZSM-5 catalyst (e.g., 1.0 g) is loaded into the quartz reactor. The catalyst is then pre-treated in situ by heating under a flow of nitrogen or air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and impurities.

    • Reaction Setup: The reactor is placed in the tube furnace, and the system is purged with nitrogen to ensure an inert atmosphere. The desired reaction temperature is set (typically in the range of 500-750°C).[1]

    • Reactant Feed: this compound is introduced into the reactor at a constant flow rate (e.g., 2 mL/min) using an HPLC pump.[1] Nitrogen is used as a carrier gas at a controlled flow rate (e.g., 70 mL/min).[1]

    • Product Collection: The reactor effluent is passed through a condenser and a cold trap to separate the liquid and gaseous products.

    • Product Analysis: The gaseous products are analyzed online or collected in gas bags for offline analysis using a GC-FID. The liquid products are collected and analyzed separately by GC-FID to determine the detailed product distribution.

    • Data Calculation: Conversion of this compound and selectivity for various products are calculated based on the GC analysis results.

Data Presentation:

Table 1: Expected Product Distribution for Catalytic Cracking of this compound over H-ZSM-5 at 650°C

Product ClassRepresentative ProductsExpected Yield (wt%)
Light Olefins (C2-C4)Ethylene, Propylene, Butenes40 - 50
Light Alkanes (C1-C4)Methane, Ethane, Propane, Butanes10 - 20
C5+ Gasoline FractionBranched Alkanes, Branched Alkenes, Aromatics30 - 40
Aromatics (BTX)Benzene, Toluene, Xylenes5 - 15

Note: The exact product distribution is highly dependent on the specific reaction conditions (temperature, pressure, catalyst type, and space velocity).

Visualization:

CatalyticCrackingWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis catalyst H-ZSM-5 Catalyst pretreatment In-situ Pre-treatment (550°C, N2 flow) catalyst->pretreatment reactor Fixed-Bed Reactor (500-750°C) reactant This compound (Liquid Feed) reactant->reactor carrier N2 Carrier Gas carrier->reactor separation Condenser & Cold Trap reactor->separation gas_analysis Gas Chromatography (GC-FID) separation->gas_analysis Gaseous Products liquid_analysis Gas Chromatography (GC-FID) separation->liquid_analysis Liquid Products

Experimental workflow for the catalytic cracking of this compound.

Hydroisomerization of this compound

Principle and Mechanism:

Hydroisomerization is a key process for improving the octane (B31449) number of gasoline fractions and the cold-flow properties of diesel and lubricant base oils. The reaction transforms linear or lightly branched alkanes into more highly branched isomers, which have higher octane ratings. The process is typically carried out over bifunctional catalysts that possess both metal and acid sites.[2] A noble metal, such as platinum, provides the hydrogenation-dehydrogenation function, while a solid acid support, like a zeolite (e.g., SAPO-11, ZSM-22, or Y-zeolite), provides the acidic sites for skeletal isomerization.[2]

The reaction mechanism involves the dehydrogenation of the alkane to an alkene on the metal site, followed by protonation on an acid site to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement to a more branched isomer. Finally, the branched carbenium ion is deprotonated to a branched alkene, which is then hydrogenated back to a branched alkane on the metal site. The balance between the metal and acid functions is crucial for achieving high isomerization selectivity and minimizing competing cracking reactions.[2]

Experimental Protocol:

  • Materials:

    • This compound (98%+ purity)

    • Pt/SAPO-11 catalyst (e.g., 0.5 wt% Pt)

    • High-purity hydrogen gas

    • Stainless steel fixed-bed reactor

    • Tube furnace with a programmable temperature controller

    • Mass flow controllers for gas delivery

    • High-pressure liquid pump for reactant feed

    • Back-pressure regulator

    • Gas-liquid separator

    • Gas chromatograph with a flame ionization detector (GC-FID)

  • Procedure:

    • Catalyst Activation: The Pt/SAPO-11 catalyst is loaded into the reactor and activated in situ by reduction under a flow of hydrogen at an elevated temperature (e.g., 400°C) for several hours.

    • Reaction Setup: After activation, the reactor is cooled to the desired reaction temperature (typically 250-350°C) under a continuous hydrogen flow. The system pressure is set using the back-pressure regulator (e.g., 20-40 bar).

    • Reactant Feed: this compound is fed into the reactor at a specific liquid hourly space velocity (LHSV) using a high-pressure pump. Hydrogen is co-fed at a specific molar ratio to the hydrocarbon (e.g., H₂/HC molar ratio of 10:1).

    • Product Collection and Analysis: The reactor effluent is cooled and passed through a gas-liquid separator. The gas and liquid phases are analyzed separately by GC-FID to determine the product composition.

    • Data Calculation: The conversion of this compound, selectivity to different isomers, and the yield of cracking products are calculated from the GC analysis.

Data Presentation:

Table 2: Representative Data for Hydroisomerization of a Branched C10 Alkane over Pt/SAPO-11

ParameterValue
Temperature280 - 320 °C
Pressure30 bar
H₂/Hydrocarbon Molar Ratio10
LHSV1.5 h⁻¹
This compound Conversion70 - 85 %
Selectivity to Isomers85 - 95 %
Selectivity to Cracking Products5 - 15 %

Note: These values are illustrative for a branched C10 alkane and actual results for this compound may vary depending on the specific catalyst and operating conditions.

Visualization:

HydroisomerizationMechanism cluster_metal Metal Site (Pt) cluster_acid Acid Site (Zeolite) A This compound B 4-Ethyloctene (Alkene Intermediate) A->B - H2 C Carbenium Ion B->C + H+ F Branched C10 Alkane (Isomer Product) E Branched Alkene E->F + H2 D Rearranged Carbenium Ion C->D Isomerization D->E - H+

Simplified reaction mechanism for hydroisomerization.

Catalytic Dehydrogenation of this compound

Principle and Mechanism:

Catalytic dehydrogenation of alkanes is an important industrial process for the production of olefins, which are key building blocks for the chemical industry. This reaction is endothermic and reversible, and thus is favored by high temperatures and low pressures. Platinum-based catalysts, often promoted with tin (Pt-Sn) and supported on materials like alumina (B75360) (Al₂O₃), are widely used due to their high activity and selectivity.

The mechanism on a Pt-Sn/Al₂O₃ catalyst involves the adsorption of the alkane onto the catalyst surface. The reaction proceeds through the sequential removal of hydrogen atoms, leading to the formation of an alkene. The role of tin is to modify the electronic properties of platinum and to break up large platinum ensembles, which helps to suppress side reactions like hydrogenolysis (C-C bond cleavage) and coking, thereby improving the selectivity and stability of the catalyst.

Experimental Protocol:

  • Materials:

    • This compound (98%+ purity)

    • Pt-Sn/Al₂O₃ catalyst

    • High-purity nitrogen and hydrogen gas

    • Fixed-bed or fluidized-bed reactor

    • Tube furnace with a programmable temperature controller

    • Mass flow controllers

    • Liquid feed pump

    • Condenser and product collection system

    • Gas chromatograph with a flame ionization detector (GC-FID)

  • Procedure:

    • Catalyst Pre-treatment: The Pt-Sn/Al₂O₃ catalyst is loaded into the reactor and typically undergoes an in-situ reduction step in a hydrogen atmosphere at a high temperature (e.g., 500-600°C) to ensure the active metals are in their reduced state.

    • Reaction Conditions: The reactor is brought to the desired reaction temperature (e.g., 550-650°C) under a flow of nitrogen or an inert gas. The pressure is typically maintained at or near atmospheric pressure.

    • Reactant Feed: A mixture of this compound and a diluent gas (like steam or nitrogen) is fed into the reactor at a controlled rate.

    • Product Quenching and Analysis: The hot effluent from the reactor is rapidly cooled (quenched) to prevent further reactions. The product stream is then separated into gaseous and liquid components, which are analyzed by GC-FID.

    • Data Analysis: The conversion of this compound, selectivity to the corresponding C10 olefins, and the yields of cracking and other side products are determined.

Data Presentation:

Table 3: Typical Performance Data for Dehydrogenation of a Branched C10 Alkane

ParameterValue
CatalystPt-Sn/Al₂O₃
Temperature600 °C
Pressure1 atm
WHSV2 h⁻¹
This compound Conversion30 - 40 %
Selectivity to C10 Olefins85 - 95 %
Selectivity to Cracking Products5 - 10 %
Selectivity to Aromatics< 5 %

Note: These are representative values. The actual performance is strongly influenced by the catalyst formulation and operating conditions.

Visualization:

DehydrogenationLogicalFlow start Start catalyst_prep Catalyst Loading and Pre-treatment start->catalyst_prep reaction Dehydrogenation Reaction (High T, Low P) catalyst_prep->reaction product_quench Product Quenching reaction->product_quench separation Gas-Liquid Separation product_quench->separation analysis GC Analysis separation->analysis end End analysis->end

Logical workflow for a catalytic dehydrogenation experiment.

Disclaimer: The experimental protocols and data presented in these application notes are intended for informational purposes and as a general guide. Actual experimental results will vary depending on the specific equipment, materials, and conditions used. Researchers should always perform a thorough literature review and risk assessment before conducting any new experiments.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-ethyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a branched alkane, are fractional distillation and preparative gas chromatography (preparative GC). The choice of method depends on the nature of the impurities, the required final purity, the available equipment, and the scale of the purification. For separating this compound from isomers with close boiling points, preparative GC is often more effective. Adsorption chromatography can also be employed to separate branched alkanes from linear alkanes or other classes of compounds.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound depend on its synthesis method.

  • From Crude Oil Fractions: If sourced from petroleum, impurities may include other C10 alkane isomers, cycloalkanes, and aromatic compounds, as well as sulfur and nitrogen-containing compounds.

  • From Synthesis (e.g., Grignard or Wurtz coupling):

    • Unreacted starting materials: Such as alkyl halides (e.g., bromooctane or iodoethane).[1][2]

    • Coupling byproducts: Symmetrical alkanes from the Wurtz reaction (e.g., hexane (B92381) and hexadecane (B31444) if ethyl bromide and octyl bromide are used).[3]

    • Side-reaction products: Alkenes formed through elimination reactions, particularly with tertiary alkyl halides.[2]

    • Solvent and reagents: Residual ether or other solvents and quenching agents.

Q3: How does the branched structure of this compound affect its purification by distillation?

A3: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point.[4] This is because the branched structure reduces the molecule's surface area, resulting in weaker van der Waals forces that require less energy to overcome.[4] The boiling point of this compound is 163.6°C.[5] The separation of branched alkane isomers by distillation can be challenging due to their often similar boiling points.[6]

Q4: When is preparative GC a better choice than fractional distillation?

A4: Preparative GC is preferred when:

  • High purity is required (>99%).

  • The components to be separated are isomers with very close boiling points.

  • Only small quantities of purified material are needed. Fractional distillation is more suitable for larger scale purifications where the boiling point differences between this compound and its impurities are significant.[6]

Q5: What is the principle of adsorption chromatography for alkane separation?

A5: Adsorption chromatography separates molecules based on their differential adsorption to a solid stationary phase. For alkanes, this technique can be used to separate branched isomers from linear alkanes. Materials like zeolites and specifically shaped molecular sieves can selectively adsorb linear alkanes into their pores while excluding bulkier branched alkanes.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of isomers 1. Insufficient column efficiency (not enough theoretical plates).[4] 2. Reflux ratio is too low. 3. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material. 2. Increase the reflux ratio to improve separation, although this will increase distillation time. 3. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Bumping or uneven boiling 1. Absence of boiling chips or stir bar. 2. Heating rate is too high.1. Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Reduce the heating mantle temperature to achieve smooth boiling.
Temperature fluctuations at the distillation head 1. Inconsistent heating. 2. Distillation rate is too high, causing the thermometer bulb to not be constantly in contact with vapor. 3. Presence of an azeotrope.[4]1. Ensure consistent and steady heating. 2. Reduce the heating rate to maintain a steady distillation rate of 1-2 drops per second. 3. Check for the presence of azeotropes with impurities. If an azeotrope is present, an alternative purification method may be necessary.[4]
Column flooding (liquid backup in the column) 1. Excessive heating rate causing a high vapor flow.[4] 2. Condenser is not efficient enough.1. Reduce the heat input to the distillation flask.[4] 2. Ensure a sufficient flow of cold water through the condenser.
Preparative Gas Chromatography (GC)
Problem Possible Cause(s) Solution(s)
Co-elution of this compound and isomers 1. Inappropriate stationary phase. 2. Column temperature program is not optimized. 3. Carrier gas flow rate is not optimal.1. Use a long, non-polar capillary column (e.g., DB-1 or HP-5) for good separation of alkanes based on boiling points.[4] For very similar isomers, a liquid crystalline stationary phase might offer better selectivity. 2. Use a slow temperature ramp (e.g., 2-5 °C/min) to enhance separation. 3. Optimize the carrier gas flow rate to minimize band broadening.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Active sites on the column or in the injector.1. Reduce the injection volume or dilute the sample. 2. Use a deactivated liner in the injector and ensure the column is well-conditioned.
Low recovery of purified product 1. Inefficient trapping of the eluting compound. 2. Decomposition of the compound in the hot injector or column.1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). 2. This compound is thermally stable, so decomposition is unlikely under normal GC conditions. However, ensure the injector and oven temperatures do not exceed the stability limits of any potential thermally labile impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask (do not fill more than two-thirds full).

  • Begin heating the flask gently with the heating mantle.

  • As the liquid begins to boil, observe the vapor rising through the fractionating column.

  • Adjust the heating to maintain a slow and steady distillation rate (1-2 drops per second).

  • Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun) which may contain low-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (163.6°C).

  • Change the receiving flask when the temperature begins to rise or fall significantly, indicating the start of a new fraction.

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fraction using GC-MS.

Expected Purity and Yield: The final purity and yield will depend on the initial concentration of this compound and the boiling points of the impurities. For isomers with boiling points within a few degrees, complete separation may not be achievable with a standard laboratory setup.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any impurities.

Instrumentation and Parameters:

Parameter Value
GC System Agilent 8890 GC or similar
MS System Agilent 7250 GC/Q-TOF or similar
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar non-polar column
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Split (e.g., 100:1 ratio)
Inlet Temperature 250°C
Oven Program Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min
Carrier Gas Helium
Column Flow 1 mL/min (constant flow)
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Electron Energy 70 eV
Mass Range 35-300 m/z

Note: These parameters are a starting point and may require optimization for your specific instrument and sample.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Decision1 Significant BP Difference? Analysis1->Decision1 FracDist Fractional Distillation Decision1->FracDist Yes PrepGC Preparative GC Decision1->PrepGC No Analysis2 Purity Analysis of Fractions (GC-MS) FracDist->Analysis2 PrepGC->Analysis2 PureProduct Pure this compound (>95%) Analysis2->PureProduct Purity Met ImpureFraction Impure Fractions Analysis2->ImpureFraction Purity Not Met Recycle Recycle or Further Purification ImpureFraction->Recycle

Caption: Decision workflow for selecting a purification technique for crude this compound.

TroubleshootingDistillation Start Poor Separation in Fractional Distillation CheckRate Is Distillation Rate Slow (1-2 drops/sec)? Start->CheckRate CheckColumn Is Column Efficiency Sufficient? CheckRate->CheckColumn Yes SlowRate Reduce Heating CheckRate->SlowRate No CheckReflux Is Reflux Ratio Adequate? CheckColumn->CheckReflux Yes IncreaseLength Use Longer/Packed Column CheckColumn->IncreaseLength No IncreaseReflux Increase Reflux Ratio CheckReflux->IncreaseReflux No ConsiderPrepGC Consider Preparative GC for Close Boiling Isomers CheckReflux->ConsiderPrepGC Yes

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Common impurities in 4-Ethyloctane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ethyloctane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities in this compound are other structural isomers of decane (B31447) (C10H22).[1][2] Given that the synthesis of this compound often involves the alkylation of an octane (B31449) molecule, side reactions can lead to the formation of various other branched decane isomers.[2] Additionally, residual starting materials or solvents from the synthesis and purification process may also be present.

Q2: How can I identify the specific impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical method for identifying and quantifying impurities in this compound. The retention time in the gas chromatogram can help separate different isomers, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular weight and structure of the impurities.[3]

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The primary methods for purifying this compound from its isomers include:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points.[4][5] It is most effective when the boiling points of the isomers are significantly different.

  • Preparative Gas Chromatography (Prep GC): This is a high-resolution technique that can separate isomers with very close boiling points.[3][6]

  • Adsorption using Molecular Sieves: Certain types of molecular sieves can selectively adsorb isomers based on their size and shape.[7][8]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers during fractional distillation.

  • Possible Cause: The boiling points of this compound and the isomeric impurity are very close. As a general rule, increased branching in alkanes leads to lower boiling points.[9]

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and enhances separation.

    • Optimize the Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which improves the separation of components with close boiling points.

    • Slow Distillation Rate: A slower distillation rate allows the vapor-liquid equilibrium to be established more effectively at each theoretical plate, leading to better separation.[10]

    • Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds and can sometimes increase the boiling point difference between isomers.

Quantitative Data: Boiling Points of Decane Isomers

Isomer NameBoiling Point (°C)
n-Decane174.1
This compound 163.6 [2][11]
3-Ethyloctane165.5
2-Methylnonane165.7
3-Methylnonane166.8
4-Methylnonane165.7
5-Methylnonane165.1
2,2-Dimethyloctane156.8
3,3-Dimethyloctane159.8
4,4-Dimethyloctane157.1

Note: Data for some isomers may not be readily available. The boiling points are at standard atmospheric pressure.

Preparative Gas Chromatography (Prep GC)

Problem: Co-elution of this compound and an isomeric impurity.

  • Possible Cause: The column and temperature program are not optimized for the specific isomers in the mixture.

  • Solution:

    • Select a Different Column: For nonpolar alkanes, a nonpolar stationary phase (e.g., squalane (B1681988) or a dimethylpolysiloxane-based column like DB-1) is a good starting point, as it will separate isomers primarily based on their boiling points.[12] For more challenging separations, a column with a different selectivity may be required.[13]

    • Optimize the Temperature Program: Use a slow temperature ramp to maximize the resolution between closely eluting peaks. Isothermal conditions at a carefully selected temperature can also improve the separation of specific isomer pairs.[12]

    • Reduce Sample Load: Overloading the column can lead to peak broadening and poor resolution. Inject a smaller sample volume to improve separation efficiency.

Molecular Sieves

Problem: Ineffective removal of branched isomers using molecular sieves.

  • Possible Cause: The pore size of the molecular sieve is not appropriate for separating the specific branched isomers present. Standard 5A molecular sieves are excellent for separating linear n-alkanes from branched isomers but are less effective at separating different branched isomers from each other.[7]

  • Solution:

    • Select the Correct Pore Size: The selection of a molecular sieve for separating branched isomers is critical and depends on the specific shapes and kinetic diameters of the molecules. Zeolites with specific pore structures can differentiate between mono-branched and di-branched alkanes.[7] The kinetic diameter of molecules is a key factor; smaller, more compact isomers will be able to enter pores that exclude larger, bulkier isomers.

    • Activation of Molecular Sieves: Ensure that the molecular sieves are properly activated by heating them under vacuum to remove any adsorbed water. Water will preferentially occupy the pores and prevent the adsorption of hydrocarbons.

    • Sufficient Contact Time: Allow for adequate contact time between the this compound sample and the molecular sieves to ensure that the target impurities can be effectively adsorbed.

Experimental Protocols

Fractional Distillation of this compound

Objective: To separate this compound from a higher-boiling isomeric impurity.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of a pure fraction.

  • Collect the fraction that distills at or near the boiling point of this compound (163.6°C).

  • If the temperature begins to rise significantly, it indicates that the higher-boiling impurity is starting to distill. At this point, change the receiving flask to collect this separate fraction.

  • Continue distillation until all the desired fractions have been collected.

  • Allow the apparatus to cool completely before disassembling.

Purification of this compound using Preparative GC

Objective: To isolate high-purity this compound from a complex mixture of isomers.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Equipped with a preparative-scale injector, a fraction collector, and a flame ionization detector (FID) or thermal conductivity detector (TCD).

  • Column: A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), of a length and diameter suitable for preparative separations.[12]

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase by 5°C/minute to 180°C.

    • Final Temperature: 180°C, hold for 10 minutes.

  • Injection Volume: Dependent on the column dimensions, typically in the microliter range for capillary columns.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., hexane).

  • Perform an analytical-scale injection to determine the retention times of this compound and the impurities.

  • Based on the analytical run, program the fraction collector to collect the peak corresponding to this compound.

  • Perform multiple preparative-scale injections, collecting the this compound fraction each time.

  • Combine the collected fractions.

  • Analyze the purity of the combined fraction using analytical GC-MS.

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_start Crude this compound cluster_analysis Analysis cluster_purification Purification Method Selection cluster_end Final Product Crude Crude Product (this compound + Impurities) Analysis GC-MS Analysis (Identify Impurities) Crude->Analysis FracDist Fractional Distillation (Significant BP difference) Analysis->FracDist Boiling Point Data PrepGC Preparative GC (Close BP / High Purity) Analysis->PrepGC Chromatographic Profile MolSieves Molecular Sieves (Shape/Size Difference) Analysis->MolSieves Isomer Structure Pure Pure this compound FracDist->Pure PrepGC->Pure MolSieves->Pure

Caption: Purification workflow for this compound.

TroubleshootingFractionalDistillation Troubleshooting Poor Separation in Fractional Distillation Problem Poor Isomer Separation Cause1 Close Boiling Points Problem->Cause1 Solution1 Increase Column Efficiency (Longer/Better Packing) Cause1->Solution1 Solution2 Optimize Reflux Ratio Cause1->Solution2 Solution3 Slow Distillation Rate Cause1->Solution3 Solution4 Consider Vacuum Distillation Cause1->Solution4

Caption: Troubleshooting poor fractional distillation separation.

References

Addressing challenges in the spectroscopic analysis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the spectroscopic analysis of 4-Ethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the molecular structure and formula of this compound?

A1: this compound is a branched alkane. Its chemical formula is C₁₀H₂₂ and its molecular weight is approximately 142.28 g/mol .[1][2][3] The structure consists of an eight-carbon (octane) backbone with an ethyl group (-CH₂CH₃) attached to the fourth carbon atom.

Q2: What are the expected characteristic signals in the Infrared (IR) spectrum of this compound?

A2: As an alkane, this compound lacks traditional functional groups, resulting in a relatively simple IR spectrum. The primary absorptions are due to C-H bond vibrations.[4]

  • C-H Stretching: Strong, sharp peaks will appear in the 2850–2960 cm⁻¹ region, which is characteristic of sp³ C-H bonds.[4]

  • C-H Bending: Characteristic bending vibrations for CH₂ (methylene) and CH₃ (methyl) groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[4][5]

Q3: What are the predicted ¹H and ¹³C NMR chemical shifts for this compound?

A3: The ¹H NMR spectrum of this compound is characterized by significant signal overlap in the upfield region (typically 0.8-1.5 ppm), a common feature for branched alkanes.[6][7] The ¹³C NMR spectrum offers better signal dispersion. Predicted chemical shifts are summarized in the tables below.

Q4: What is the expected fragmentation pattern for this compound in Mass Spectrometry (MS)?

A4: In electron ionization mass spectrometry (EI-MS), this compound will fragment in predictable ways for a branched alkane. The molecular ion peak (M⁺) at m/z = 142 may be weak or absent. Common fragments result from the cleavage of C-C bonds, particularly at the branch point, leading to stable carbocations.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum for this compound shows a complex, unresolved multiplet. How can I interpret it?

Answer: This is a common challenge with branched alkanes due to the similar electronic environments of many protons, leading to severe signal overlap.[6]

  • Underlying Issue: The small differences in chemical shifts between the various methylene (B1212753) (-CH₂) and methyl (-CH₃) protons result in a complex cluster of peaks that are difficult to assign individually.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can increase signal dispersion and improve resolution.

    • 2D NMR Techniques: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton signal to its directly attached carbon, which helps in assignment when combined with the more resolved ¹³C NMR spectrum.[8]

    • Spectral Simulation: Use NMR prediction software to generate a theoretical spectrum. Comparing this to your experimental data can help in assigning broad structural motifs.

Problem 2: The IR spectrum of my sample is very simple. How can I confirm it is this compound and not another alkane?

Answer: The IR spectra of alkanes are inherently simple and often look similar.[4] IR spectroscopy is best used to confirm the absence of other functional groups (like C=O, O-H, or C=C).

  • Underlying Issue: IR spectroscopy is not a powerful tool for distinguishing between structurally similar saturated hydrocarbons.[5]

  • Troubleshooting Steps:

    • Confirm Alkane Class: The presence of strong peaks only in the C-H stretch region (~2850-3000 cm⁻¹) and C-H bend region (~1375-1465 cm⁻¹) confirms the sample is an alkane.[4]

    • Use Complementary Techniques: Rely on Mass Spectrometry to determine the molecular weight and ¹³C NMR to ascertain the number of unique carbon environments and the overall carbon skeleton. This combination is definitive for structure elucidation.

    • Check for Impurities: Look for weak, unexpected peaks, such as a broad peak around 3300 cm⁻¹ (indicating water or alcohol contamination) or a sharp peak around 1700 cm⁻¹ (carbonyl impurity).

Problem 3: I don't see the molecular ion peak (m/z = 142) in the mass spectrum of my sample. Is this normal?

Answer: Yes, it is common for the molecular ion (M⁺) peak of branched alkanes to be very low in intensity or completely absent in electron ionization (EI) mass spectra.

  • Underlying Issue: Branched alkanes readily undergo fragmentation upon ionization. The C-C bond at the branching point is particularly susceptible to cleavage, leading to the formation of more stable secondary carbocations.

  • Troubleshooting Steps:

    • Look for M-15, M-29, M-43 Peaks: Instead of the M⁺ peak, look for peaks corresponding to the loss of alkyl fragments:

      • M-15 (m/z 127): Loss of a methyl group (•CH₃).

      • M-29 (m/z 113): Loss of an ethyl group (•CH₂CH₃).

      • M-43 (m/z 99): Loss of a propyl group (•C₃H₇).

    • Identify Key Fragment Ions: The fragmentation pattern is diagnostic. Look for prominent peaks corresponding to stable carbocations formed by cleavage around the ethyl branch.

    • Use Soft Ionization: If confirming the molecular weight is critical, consider using a soft ionization technique like Chemical Ionization (CI) or Field Ionization (FI), which imparts less energy to the molecule and results in a more prominent molecular ion or [M+H]⁺ peak.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Terminal, C1 & C8)~ 0.88Triplet6H
CH₃ (Ethyl branch)~ 0.85Triplet3H
CH₂ (C2, C3, C5, C6, C7)~ 1.25Complex Multiplet10H
CH₂ (Ethyl branch)~ 1.35Multiplet2H
CH (Branch point, C4)~ 1.40Multiplet1H

Note: Due to significant overlap, experimental spectra will likely show a large, complex signal region between ~1.2-1.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C8~ 14.1
C2, C7~ 23.0
C3, C6~ 29.5
C5~ 32.0
C4~ 38.5
Ethyl CH₂~ 26.5
Ethyl CH₃~ 11.0

Table 3: Characteristic IR Absorption Bands for this compound

BondVibration TypeWavenumber (cm⁻¹)Intensity
C-H (sp³)Stretch2850 - 2960Strong, Sharp
-CH₂-Bend (Scissoring)~ 1465Medium
-CH₃Bend (Asymmetric)~ 1450Medium
-CH₃Bend (Symmetric)~ 1375Medium

Table 4: Common Mass Fragments (m/z) for this compound

m/z ValuePossible Fragment IdentityNotes
142[C₁₀H₂₂]⁺Molecular Ion (M⁺), often weak or absent.
113[M - C₂H₅]⁺Loss of the ethyl group. Often a prominent peak.
99[M - C₃H₇]⁺Loss of a propyl group.
85[M - C₄H₉]⁺Loss of a butyl group.
71[C₅H₁₁]⁺
57[C₄H₉]⁺tert-Butyl cation is a very stable fragment.
43[C₃H₇]⁺Isopropyl cation is a very stable fragment.
29[C₂H₅]⁺

Experimental Protocols

1. NMR Spectroscopy Protocol (¹H, ¹³C, COSY)

  • Objective: To determine the chemical structure and connectivity of this compound.

  • Materials: this compound sample, deuterated chloroform (B151607) (CDCl₃), 5 mm NMR tubes, NMR spectrometer (400 MHz or higher recommended).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

    • Transfer: Use a pipette to transfer the solution into a clean, dry 5 mm NMR tube.

    • Instrumentation: Insert the tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and co-adding 1024 or more scans to achieve a good signal-to-noise ratio.

    • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.

    • Data Processing: Process all raw data (FIDs) using Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

2. FT-IR Spectroscopy Protocol (ATR)

  • Objective: To identify the presence of alkane C-H bonds and the absence of other functional groups.

  • Materials: this compound sample, FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.

    • Sample Application: Place a single drop of the neat this compound liquid directly onto the center of the ATR crystal.

    • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

    • Data Analysis: The resulting spectrum should show transmittance or absorbance versus wavenumber. Label the key C-H stretching and bending frequencies.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

  • Materials: this compound sample, a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane), GC-MS instrument with an electron ionization (EI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in the chosen solvent.

    • Instrumentation Setup: Use a non-polar capillary column (e.g., DB-1 or HP-5ms). Set a suitable temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Set the injector and MS transfer line temperatures to 250°C. Use helium as the carrier gas.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Data Acquisition: The sample is separated by the GC column before entering the mass spectrometer. Acquire mass spectra over a range of m/z 40-200.

    • Data Analysis: Identify the GC peak corresponding to this compound. Analyze its mass spectrum, identifying the molecular ion (if present) and the key fragment ions.

Visualizations

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation cluster_conclusion Phase 4: Conclusion Sample Sample of this compound Prep Sample Preparation (Dissolving, Diluting) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS GC-MS Analysis Prep->MS NMR_Data Analyze NMR Data (Shifts, Couplings) NMR->NMR_Data IR_Data Analyze IR Data (Functional Groups) IR->IR_Data MS_Data Analyze MS Data (Mol. Weight, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of a compound.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Molecule This compound (C10H22) NMR NMR (1H & 13C) Molecule->NMR IR FT-IR Molecule->IR MS Mass Spec. Molecule->MS NMR_Info Carbon-Hydrogen Framework - Connectivity (H-H, C-H) - Number of unique C & H environments NMR->NMR_Info provides IR_Info Functional Groups - Confirms presence of C-H bonds - Confirms absence of others (C=O, OH) IR->IR_Info provides MS_Info Molecular Formula & Fragmentation - Molecular Weight (m/z 142) - Fragmentation Pattern MS->MS_Info provides

Caption: Complementary information provided by different spectroscopic techniques for this compound.

References

Technical Support Center: Stabilizing 4-Ethyloctane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-ethyloctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Visible changes in the sample (e.g., cloudiness, crystal formation, discoloration).[1] Peroxide formation due to autoxidation.[1]Immediate Action: Do not move or open the container if crystals are present, especially around the cap.[1] This could indicate shock-sensitive peroxides. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[1] Preventative Measures: Store this compound under an inert atmosphere (e.g., nitrogen or argon), in the dark, and at reduced temperatures.[1]
Inconsistent experimental results using stored this compound. Sample degradation leading to the presence of impurities (e.g., hydroperoxides, alcohols, ketones).1. Verify Purity: Re-analyze the purity of the this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Purification: If impurities are detected, consider purification methods such as column chromatography over alumina (B75360) to remove polar degradation products. 3. Review Storage Conditions: Ensure storage protocols are being strictly followed.
Pressure buildup inside the storage container. 1. Temperature Fluctuations: Storage at temperatures with significant daily fluctuations can cause pressure changes. 2. Slow Gas Evolution: In rare cases, slow degradation could lead to the formation of volatile byproducts.1. Stable Storage Temperature: Store at a consistent, cool temperature. 2. Venting: If pressure buildup is a recurring issue, use a container with a pressure-relief valve, ensuring it is compatible with organic compounds and does not allow atmospheric oxygen to enter.
Suspected contamination of the this compound sample. 1. Improper Handling: Use of non-dedicated laboratory equipment. 2. Container Issues: The container material may be leaching impurities into the sample.1. Strict Handling Protocols: Use clean, dedicated glassware and syringes for handling this compound. 2. Appropriate Containers: Use containers made of inert materials such as amber glass or Teflon-lined caps.

Troubleshooting Workflow

TroubleshootingWorkflow This compound Storage Troubleshooting start Problem Encountered inconsistent_results Inconsistent Experimental Results start->inconsistent_results visible_changes Visible Changes in Sample (Cloudiness, Crystals) start->visible_changes pressure_buildup Pressure Buildup start->pressure_buildup check_purity Verify Purity (GC-MS) inconsistent_results->check_purity review_storage Review Storage Conditions visible_changes->review_storage No Crystals contact_ehs Contact EHS for Disposal visible_changes->contact_ehs Crystals Present stabilize_temp Ensure Stable, Cool Storage pressure_buildup->stabilize_temp check_container Check Container Integrity & Material pressure_buildup->check_container check_purity->review_storage Sample is Pure purify Purify Sample (e.g., Alumina Column) check_purity->purify Impurities Found implement_inert Implement Inert Atmosphere Storage review_storage->implement_inert solution Problem Resolved implement_inert->solution stabilize_temp->solution check_container->solution retest Retest Experiment purify->retest retest->solution

Caption: Troubleshooting workflow for stored this compound.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, a branched alkane with a tertiary hydrogen, is autoxidation.[1] This is a free-radical chain reaction involving atmospheric oxygen that leads to the formation of hydroperoxides. These hydroperoxides can further decompose into other oxygenated species like alcohols and ketones, altering the purity of the sample. This process is accelerated by exposure to light, heat, and the presence of metal ions.[1][2]

2. What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of this compound, the following conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8°CReduces the rate of autoxidation.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents contact with oxygen, a key reactant in autoxidation.[1]
Light Amber glass container or stored in the darkUV light can initiate and accelerate the autoxidation process.[1][3]
Container Tightly sealed, chemically resistant glass with a Teflon-lined capPrevents evaporation and contamination from the container or atmosphere.[4][5]

3. How can I inhibit the degradation of this compound?

For extended long-term storage, the addition of an antioxidant can be effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize hydrocarbons.[6] These compounds act as radical scavengers, interrupting the autoxidation chain reaction.[7]

Antioxidant Recommended Concentration Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)Free radical scavenger.[6][7]
Amine-type antioxidants Varies by specific compoundHigh-temperature antioxidants that also act as radical scavengers.[8]

Note: The addition of any substance will change the composition of your sample. This should be considered in the context of your intended application.

4. How often should I test the purity of my stored this compound?

The frequency of purity testing depends on your storage conditions and the requirements of your experiments. As a general guideline:

  • Optimal Conditions (Inert gas, 2-8°C, dark): Test every 12-24 months.

  • Sub-optimal Conditions (Air atmosphere, room temperature): Test every 6-12 months.

5. What are the visual signs of this compound degradation?

Visual inspection can sometimes indicate degradation.[1] Signs of peroxide formation include:

  • The appearance of cloudiness in the liquid.

  • The formation of wisp-like structures suspended in the liquid.[1]

  • The precipitation of crystals, which can appear as chips or an ice-like solid.[1]

  • The formation of white crystals under the cap of the container.[1]

If any of these signs are observed, especially crystal formation, handle the container with extreme caution and consult your institution's safety protocols.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any degradation products.

Materials:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable solvent)

  • GC vials with caps

  • Micropipettes

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in high-purity hexane.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a GC vial.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Common degradation products may include isomers of ethyloctanol and ethyloctanone.

Experimental Workflow Diagram

ExperimentalWorkflow GC-MS Purity Assessment Workflow start Start sample_prep Prepare 1 mg/mL Sample in Hexane start->sample_prep vortex Vortex to Homogenize sample_prep->vortex transfer_vial Transfer to GC Vial vortex->transfer_vial inject_gcms Inject 1 µL into GC-MS transfer_vial->inject_gcms run_gcms Run GC-MS with Defined Method inject_gcms->run_gcms analyze_data Analyze Chromatogram and Mass Spectra run_gcms->analyze_data calculate_purity Calculate Purity (%) analyze_data->calculate_purity identify_impurities Identify Impurities via MS Library analyze_data->identify_impurities end End calculate_purity->end identify_impurities->end

Caption: Workflow for assessing this compound purity via GC-MS.

References

Preventing side reactions during the synthesis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethyloctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound include:

  • Corey-House Synthesis: This method involves the reaction of lithium diethylcuprate with 1-bromohexane (B126081). It is a versatile method for forming asymmetrical alkanes.[1][2]

  • Grignard Reagent-based Synthesis: This two-step approach involves the reaction of a Grignard reagent (e.g., propylmagnesium bromide) with a ketone (e.g., 4-heptanone) to form a tertiary alcohol (4-ethyloctan-4-ol), followed by the reduction of the alcohol to this compound.

  • Alkylation of Octane (B31449): This method involves the direct alkylation of octane with an ethylating agent like iodoethane (B44018) or ethene in the presence of a catalyst.[3]

Q2: I am getting a low yield in my Corey-House synthesis of this compound. What are the possible causes?

A2: Low yields in the Corey-House synthesis can be attributed to several factors:

  • Impure or improperly prepared Gilman reagent (lithium diethylcuprate): The Gilman reagent is sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Low-quality alkyl halide (1-bromohexane): The purity of the alkyl halide is crucial. It should be free of peroxides and other impurities.

  • Side reactions: Homocoupling of the cuprate (B13416276) (to form butane) or the alkyl halide (to form dodecane) can occur. Using the appropriate stoichiometry and maintaining a low reaction temperature can minimize these side reactions.

  • Reaction temperature: The reaction is typically carried out at low temperatures. Allowing the temperature to rise too high can lead to decomposition of the Gilman reagent and increased side product formation.

Q3: My Grignard reaction to produce 4-ethyloctan-4-ol (B14678674) is sluggish or not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Activate the magnesium turnings: The surface of magnesium can have an oxide layer that prevents the reaction. Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) or add a small crystal of iodine to activate the surface.

  • Ensure anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation with a small amount of pre-formed Grignard reagent: If the reaction does not start, adding a small amount of a previously prepared Grignard reagent can help initiate the process.

  • Gentle heating: A small amount of heat from a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic once it starts.

Q4: What are the common side products I should expect in the synthesis of this compound?

A4: The side products will depend on the synthetic route chosen:

  • Corey-House Synthesis: Possible side products include butane (B89635) (from the coupling of ethyl groups in the cuprate), dodecane (B42187) (from the coupling of two hexyl groups), and octane (from the reduction of the alkyl halide).

  • Grignard Synthesis: The primary side reaction during the Grignard step is Wurtz-type coupling of the alkyl halide, which would lead to hexane (B92381) in the case of propylmagnesium bromide formation. During the dehydration of 4-ethyloctan-4-ol (if this route is taken), isomeric alkenes (e.g., 4-ethyl-3-octene and 4-ethyl-4-octene) can be formed.

  • Alkylation of Octane: This method can lead to a mixture of isomers, with the ethyl group at different positions on the octane chain, as well as poly-alkylated products.

Q5: How can I purify the final this compound product?

A5: Fractional distillation is the most common method for purifying this compound from starting materials, solvents, and side products.[4][5][6] The boiling points of the main product and potential side products are often close, so a fractionating column with a high number of theoretical plates is recommended for efficient separation. Column chromatography can also be used for small-scale purifications, but it is less practical for larger quantities.

Troubleshooting Guides

Corey-House Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of this compound 1. Deactivated Gilman reagent. 2. Impure 1-bromohexane. 3. Reaction temperature too high.1. Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared Gilman reagent. 2. Purify 1-bromohexane by distillation before use. 3. Maintain the reaction temperature at 0°C or below during the coupling step.
Presence of significant amounts of butane and dodecane Homocoupling of the Gilman reagent and 1-bromohexane.1. Use a slight excess of the Gilman reagent (e.g., 1.1 equivalents). 2. Add the 1-bromohexane solution slowly to the Gilman reagent at a low temperature.
Difficult to remove copper salts during workup Incomplete quenching of the reaction.1. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. 2. Filter the organic layer through a plug of silica (B1680970) gel to remove residual copper salts.
Grignard Synthesis (Two-Step)
IssuePossible Cause(s)Recommended Solution(s)
Low yield of 4-ethyloctan-4-ol 1. Incomplete formation of the Grignard reagent. 2. Reaction of Grignard reagent with moisture. 3. Enolization of 4-heptanone (B92745).1. Ensure magnesium is activated and all of it has reacted before adding the ketone. 2. Use flame-dried glassware and anhydrous solvents. 3. Add the ketone slowly to the Grignard reagent at a low temperature (0°C).
Formation of hexane as a byproduct Wurtz coupling of propyl bromide during Grignard reagent formation.1. Add the propyl bromide slowly to the magnesium turnings. 2. Maintain a gentle reflux during Grignard formation to avoid localized high concentrations of the alkyl halide.
Incomplete reduction of 4-ethyloctan-4-ol 1. Insufficient reducing agent. 2. Deactivation of the reducing agent.1. Use a sufficient excess of the reducing agent (e.g., LiAlH4). 2. Ensure the reaction is carried out under anhydrous conditions, especially when using LiAlH4.
Formation of alkenes during reduction If using an acid-mediated reduction (e.g., dehydration followed by hydrogenation), incomplete hydrogenation will leave alkene intermediates.Ensure the hydrogenation reaction goes to completion by using an appropriate catalyst (e.g., Pd/C) and sufficient hydrogen pressure and reaction time.

Experimental Protocols

Protocol 1: Corey-House Synthesis of this compound

Materials:

  • Ethyl bromide

  • Lithium metal

  • Copper(I) iodide

  • 1-Bromohexane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethyllithium (B1215237): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal (2.2 eq) in anhydrous diethyl ether. Add ethyl bromide (2.0 eq) dropwise from the dropping funnel while stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Preparation of Lithium Diethylcuprate (Gilman Reagent): Cool the ethyllithium solution to -78°C (dry ice/acetone bath). In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -78°C. Slowly add the ethyllithium solution to the CuI suspension via a cannula. Allow the mixture to warm to 0°C and stir for 30 minutes.

  • Coupling Reaction: Cool the Gilman reagent solution to 0°C. Add 1-bromohexane (1.0 eq) dropwise. Stir the reaction mixture at 0°C for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Grignard Synthesis of this compound (via 4-Ethyloctan-4-ol)

Materials:

  • 1-Bromopropane (B46711)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 4-Heptanone

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and H₂ gas

  • Anhydrous tetrahydrofuran (B95107) (THF) (if using LiAlH₄)

  • Ethanol (B145695) (if using catalytic hydrogenation)

  • Sulfuric acid (for dehydration-hydrogenation route)

  • Saturated aqueous ammonium chloride solution

  • Aqueous hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add 1-bromopropane (1.2 eq) dissolved in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. After the addition is complete, reflux the mixture for 30 minutes.

  • Reaction with 4-Heptanone: Cool the Grignard reagent solution to 0°C. Add 4-heptanone (1.0 eq) dissolved in anhydrous diethyl ether dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup for 4-Ethyloctan-4-ol: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude 4-ethyloctan-4-ol can be purified by distillation or used directly in the next step.

  • Reduction of 4-Ethyloctan-4-ol to this compound (choose one method):

    • Method A: Reduction with LiAlH₄: In a separate flame-dried flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0°C. Slowly add a solution of 4-ethyloctan-4-ol in anhydrous THF. After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction and quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water. Filter the solid and wash with ether. Dry the organic layer and remove the solvent.

    • Method B: Dehydration followed by Hydrogenation: Add concentrated sulfuric acid to the crude 4-ethyloctan-4-ol and heat to effect dehydration to a mixture of 4-ethyloctenes. Purify the alkenes by distillation. Then, subject the alkene mixture to catalytic hydrogenation using Pd/C as a catalyst in an ethanol solution under a hydrogen atmosphere until the reaction is complete.

  • Purification: Purify the crude this compound by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound (Estimated)

Synthesis RouteKey ReagentsTypical Yield (%)Major Side ProductsPurification Method
Corey-House Synthesis Lithium diethylcuprate, 1-Bromohexane70-90Butane, Dodecane, OctaneFractional Distillation
Grignard Synthesis (via reduction) Propylmagnesium bromide, 4-Heptanone, LiAlH₄60-80 (overall)Hexane, 4-Ethyloctenes (if dehydration is incomplete)Fractional Distillation
Alkylation of Octane Octane, Iodoethane/Ethene, Catalyst40-60Isomers of ethyloctane, Poly-ethylated octanesFractional Distillation

Note: Yields are estimates and can vary significantly based on reaction conditions and experimental technique.

Visualizations

Corey_House_Synthesis Ethyl bromide Ethyl bromide Ethyllithium Ethyllithium Ethyl bromide->Ethyllithium 2 Li, Et2O Lithium Lithium Lithium->Ethyllithium Lithium diethylcuprate Lithium diethylcuprate Ethyllithium->Lithium diethylcuprate CuI CuI CuI CuI->Lithium diethylcuprate This compound This compound Lithium diethylcuprate->this compound 1-Bromohexane Side_Products_CHS Butane, Dodecane Lithium diethylcuprate->Side_Products_CHS 1-Bromohexane 1-Bromohexane 1-Bromohexane->this compound 1-Bromohexane->Side_Products_CHS

Caption: Corey-House synthesis workflow for this compound.

Grignard_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 1-Bromopropane 1-Bromopropane Propylmagnesium bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium bromide Mg, Et2O Side_Products_Grignard Hexane 1-Bromopropane->Side_Products_Grignard Mg Mg Mg->Propylmagnesium bromide 4-Ethyloctan-4-ol 4-Ethyloctan-4-ol Propylmagnesium bromide->4-Ethyloctan-4-ol 4-Heptanone 4-Heptanone 4-Heptanone 4-Heptanone->4-Ethyloctan-4-ol 4-Ethyloctane_Final This compound 4-Ethyloctan-4-ol->4-Ethyloctane_Final Reduction Side_Products_Reduction 4-Ethyloctenes 4-Ethyloctan-4-ol->Side_Products_Reduction Incomplete Reaction Reducing_Agent LiAlH4 or H2/Pd/C Reducing_Agent->4-Ethyloctane_Final

Caption: Two-step Grignard synthesis of this compound.

Side_Reaction_Prevention Goal High Yield of this compound Minimize_Side_Reactions Minimize Side Reactions Goal->Minimize_Side_Reactions Anhydrous_Conditions Strictly Anhydrous Conditions Minimize_Side_Reactions->Anhydrous_Conditions Inert_Atmosphere Inert Atmosphere (Ar/N2) Minimize_Side_Reactions->Inert_Atmosphere Low_Temperature Low Reaction Temperature Minimize_Side_Reactions->Low_Temperature Slow_Addition Slow Reagent Addition Minimize_Side_Reactions->Slow_Addition Pure_Reagents Use High Purity Reagents Minimize_Side_Reactions->Pure_Reagents

Caption: Key factors for preventing side reactions.

References

Technical Support Center: Chromatographic Analysis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Ethyloctane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic analysis of this compound?

The main challenge in analyzing this compound is achieving adequate resolution from other structurally similar C10 isomers. Due to their similar boiling points and physicochemical properties, these compounds often co-elute, making accurate quantification difficult. The vast number of possible isomers for alkanes in the C10 range necessitates high-efficiency separation techniques.

Q2: Which type of Gas Chromatography (GC) column is best suited for separating this compound?

For the separation of alkanes, non-polar stationary phases are the industry standard.[1] These phases separate compounds primarily based on their boiling points. For resolving isomers like this compound, a high-efficiency capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is recommended. Longer columns with smaller internal diameters generally yield better resolution.[2]

Q3: Why is my this compound peak showing tailing?

Peak tailing for a non-polar compound like this compound is often due to issues within the GC system rather than chemical interactions with the column. Potential causes include:

  • Active sites in the inlet liner: The glass wool or the surface of the liner can have active silanol (B1196071) groups that interact with analytes. Using a deactivated liner is crucial.

  • Column contamination: Accumulation of non-volatile residues at the head of the column can cause peak distortion. Trimming the first few centimeters of the column can resolve this.

  • Cold spots: Areas in the GC flow path that are cooler than the column temperature can cause analytes to condense and re-vaporize, leading to tailing.

Q4: Can Liquid Chromatography (LC) be used for the analysis of this compound?

While technically possible, Gas Chromatography (GC) is the overwhelmingly preferred method for analyzing volatile, non-polar compounds like this compound. LC is better suited for non-volatile or thermally labile compounds. The separation of highly similar, non-polar isomers like those of decane (B31447) is extremely challenging with standard LC methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to enhance the resolution of this compound.

Issue 1: Poor Resolution or Co-elution with Other C10 Isomers

If this compound is not adequately separated from neighboring peaks, consider the following solutions, starting with the simplest adjustments.

  • Logical Troubleshooting Workflow for Poor Resolution

    PoorResolution Start Poor Resolution of This compound Temp_Prog Optimize Temperature Program (Lower initial temp, slower ramp) Start->Temp_Prog Check_Resolution1 Resolution Improved? Temp_Prog->Check_Resolution1 Flow_Rate Adjust Carrier Gas Flow Rate (Optimize for column dimensions) Check_Resolution2 Resolution Improved? Flow_Rate->Check_Resolution2 Check_Resolution1->Flow_Rate No End_Good Analysis Optimized Check_Resolution1->End_Good Yes Column_Dims Increase Column Length or Decrease Internal Diameter Check_Resolution2->Column_Dims No Check_Resolution2->End_Good Yes Check_Resolution3 Resolution Improved? Column_Dims->Check_Resolution3 Stationary_Phase Consider Alternative Stationary Phase (e.g., liquid crystalline phase for selectivity) Check_Resolution3->Stationary_Phase No Check_Resolution3->End_Good Yes End_Consult Consult Advanced Separation Techniques (e.g., GCxGC) Stationary_Phase->End_Consult

    Caption: Troubleshooting workflow for enhancing the resolution of this compound.

  • Detailed Solutions:

    • Optimize the Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often improving separation.[2]

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for the column's internal diameter. Operating at the optimal linear velocity minimizes peak broadening and maximizes efficiency.

    • Increase Column Length: Doubling the column length can provide a significant increase in theoretical plates and, therefore, resolution. However, this will also increase analysis time.

    • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) offers higher efficiency and better resolution compared to wider bore columns.

    • Change Stationary Phase: If resolution is still insufficient, the co-eluting compounds may have very similar boiling points. In such cases, a stationary phase that offers different selectivity, such as a liquid crystalline phase, might be necessary to resolve the isomers.[3]

Issue 2: Peak Fronting

Peak fronting is typically caused by column overload or sample solvent incompatibility.

  • Troubleshooting Steps for Peak Fronting

    PeakFronting Start Peak Fronting Observed Reduce_Conc Decrease Sample Concentration or Injection Volume Start->Reduce_Conc Check_Shape1 Peak Shape Normal? Reduce_Conc->Check_Shape1 Solvent_Check Ensure Sample Solvent Matches Mobile Phase Polarity Check_Shape1->Solvent_Check No End_Good Problem Resolved Check_Shape1->End_Good Yes Solvent_Check->End_Good

    Caption: Logical steps to troubleshoot and resolve peak fronting issues.

  • Detailed Solutions:

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume. Fronting is a classic sign that the column's sample capacity has been exceeded.

    • Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar for a non-polar column) than the stationary phase, it can cause the peak to move too quickly through the initial part of the column, leading to fronting. Whenever possible, dissolve the sample in a solvent that is chromatographically weak.

Experimental Protocols & Data

Protocol 1: High-Resolution GC-MS for C10 Alkane Isomers

This protocol is a starting point for developing a high-resolution method for this compound and its isomers.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent 5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 120°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Inlet: Splitless mode, 280°C.

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Scan (m/z 40-250).

  • Workflow for GC-MS Analysis of this compound

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample (e.g., fuel, essential oil) Dilute Dilute in appropriate solvent (e.g., hexane) Sample->Dilute Spike Spike with Internal Standard (optional) Dilute->Spike Inject Inject into GC Spike->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by MS Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Retention Index Comparison Integrate->Identify Quantify Quantification Identify->Quantify

    Caption: Standard workflow for the analysis of this compound by GC-MS.

Data Presentation: GC Column Parameter Comparison

The choice of column dimensions significantly impacts resolution and analysis time. The following table summarizes the general effects of modifying column parameters.

ParameterChangeEffect on ResolutionEffect on Analysis TimePrimary Application
Length IncreaseIncreasesIncreasesComplex mixtures requiring high efficiency.
Internal Diameter DecreaseIncreasesDecreases (at optimal flow)Fast GC and high-resolution separations.
Film Thickness IncreaseDecreases (for high boilers)IncreasesAnalysis of highly volatile compounds.
Film Thickness DecreaseIncreasesDecreasesAnalysis of high molecular weight compounds.[1]
Data Presentation: Example Temperature Programs for C10 Hydrocarbons

The oven temperature program is a critical parameter for optimizing separation. Below are example programs that can be adapted for this compound analysis.

ProgramInitial Temp.Ramp Rate(s)Final Temp.Application Notes
Fast Screening 50°C (1 min)25°C/min250°C (2 min)Good for rapid assessment of sample complexity. May not resolve all isomers.
High Resolution 40°C (2 min)5°C/min to 150°C280°C (5 min)Slower ramp provides better separation of closely eluting compounds.
Dual-Column [4]35°C (5 min)5°C/min to 200°C200°C (10 min)Used in comprehensive GCxGC or with Deans switching for complex samples.[4]

References

Technical Support Center: Quantitative Analysis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-ethyloctane. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) based methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantitative analysis of this compound?

The most prevalent and effective method for the quantitative analysis of this compound, a volatile organic compound (VOC), is Gas Chromatography (GC).[1] This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[2][3] For detection and quantification, GC is typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC-MS is particularly powerful as it provides both quantification and structural identification.[4]

Q2: What sample preparation techniques are suitable for this compound analysis?

The choice of sample preparation method depends on the sample matrix. Common techniques for extracting and concentrating volatile compounds like this compound include:

  • Static Headspace (HS) Analysis: This technique is ideal for analyzing volatile compounds in liquid or solid samples. The sample is placed in a sealed vial, heated to allow the volatile components to partition into the headspace gas, which is then injected into the GC.[5] This method is advantageous as it avoids injecting non-volatile residues onto the GC column.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a coated fiber is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then desorbed in the hot GC injector.[1][5]

  • Liquid-Liquid Extraction (LLE): For liquid samples, LLE can be used to extract this compound into an immiscible organic solvent. This is followed by concentration of the extract before GC analysis.

Q3: Do I need to derivatize this compound before GC analysis?

No, derivatization is not necessary for this compound. Derivatization is a process used to convert non-volatile or polar compounds into more volatile and thermally stable derivatives suitable for GC analysis. Since this compound is a volatile and non-polar alkane, it can be analyzed directly by GC.

Q4: What are the typical mass spectral fragments for this compound?

In mass spectrometry, branched alkanes like this compound tend to fragment at the branching point, leading to the formation of more stable secondary carbocations.[6] The mass spectrum of this compound would be expected to show a smaller molecular ion peak (m/z 142) and prominent fragment ions corresponding to the loss of alkyl groups. Common fragments for C10 alkanes include m/z 43, 57, 71, and 85. The most intense peaks are often related to the most stable carbocation that can be formed.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Active sites in the injector liner or column Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions.
Improper injection technique Ensure the injection is rapid and smooth. Use an autosampler for better reproducibility. For splitless injections, optimize the purge activation time.
Column contamination Bake out the column at a high temperature (within the column's limits). If contamination is severe, trim the first few centimeters of the column.
Sample overload Dilute the sample or use a higher split ratio for split injections.
Problem 2: Inconsistent or Non-Reproducible Peak Areas
Potential Cause Recommended Solution
Leaking syringe or septum Inspect the syringe for damage and ensure it is properly seated. Replace the injector septum if it is cored or has been used for many injections.
Inconsistent injection volume Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent technique.
Sample volatility and discrimination Use a cooled injection system if available. Ensure the injector temperature is appropriate to vaporize the sample without causing discrimination of less volatile components.
Variability in sample preparation If using SPME, ensure consistent extraction times, temperatures, and agitation. For LLE, ensure complete phase separation and consistent solvent volumes.
Problem 3: No Peak or Very Small Peak for this compound
Potential Cause Recommended Solution
Incorrect GC method parameters Verify the oven temperature program, carrier gas flow rate, and detector settings are appropriate for this compound.
Sample degradation or loss Ensure samples are stored in tightly sealed vials to prevent evaporation of the volatile analyte. Prepare fresh standards and samples.
Injector or column blockage Check for and clear any blockages in the syringe, injector, or column.
Detector malfunction Ensure the detector (FID or MS) is turned on and operating correctly. For FID, check that the flame is lit. For MS, check the vacuum and ion source parameters.
Problem 4: Co-elution with Interfering Peaks
Potential Cause Recommended Solution
Inadequate chromatographic separation Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.
Inappropriate GC column Select a GC column with a different stationary phase that provides better selectivity for alkanes. A non-polar or mid-polar column is generally suitable.
Matrix interference Improve the sample preparation method to remove interfering matrix components. This could involve a more selective extraction technique or a cleanup step.

Experimental Protocols

General Gas Chromatography-Mass Spectrometry (GC-MS) Method

A general GC-MS protocol for the quantitative analysis of this compound is outlined below. This method should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (Static Headspace)

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different chain length that is not present in the sample).

  • Seal the vial immediately with a septum and cap.

  • Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

2. GC-MS Analysis

Parameter Typical Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Oven Program Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

3. Calibration

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at different concentrations.

  • Spike each calibration standard with the same amount of internal standard as the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Quantification

  • Analyze the unknown samples using the same GC-MS method.

  • Determine the peak area ratio of this compound to the internal standard in the samples.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Workflow General Workflow for Quantitative Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction/Concentration (e.g., Headspace, SPME) InternalStandard->Extraction GCMS GC-MS Analysis Extraction->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis.

Troubleshooting Troubleshooting Common GC Issues for this compound Analysis cluster_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_nopeak Peak Detection Issues Start Problem with Peak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape BadRepro Inconsistent Peak Area Start->BadRepro NoPeak No/Small Peak Start->NoPeak CheckLiner Check/Deactivate Injector Liner BadShape->CheckLiner CheckColumn Condition/Trim Column CheckLiner->CheckColumn CheckOverload Dilute Sample CheckColumn->CheckOverload CheckLeaks Check for Leaks (Septum, Syringe) BadRepro->CheckLeaks CheckInjection Verify Injection Technique CheckLeaks->CheckInjection CheckPrep Standardize Sample Prep CheckInjection->CheckPrep CheckMethod Verify GC Method Parameters NoPeak->CheckMethod CheckSample Check Sample Integrity CheckMethod->CheckSample CheckBlockage Check for Blockages CheckSample->CheckBlockage CheckDetector Verify Detector Function CheckBlockage->CheckDetector

Caption: Troubleshooting GC Analysis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the hydrophobic compound 4-Ethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a long-chain alkane, making it highly nonpolar and hydrophobic. Consequently, it is virtually insoluble in aqueous solutions such as water, buffers (e.g., PBS), and cell culture media.[1][2][3] It is, however, soluble in nonpolar organic solvents.[1][2][3]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For biological experiments, it is crucial to select a solvent that is miscible with the aqueous experimental medium and has low toxicity to cells. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of hydrophobic compounds due to its relatively high polarity and miscibility with water. Other organic solvents like ethanol (B145695), methanol, and isopropanol (B130326) can also be used.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly diluted, causing the hydrophobic compound to come out of solution. To address this, you can:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize solvent effects on your biological system.

  • Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortex during dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.

  • Gentle warming: For some compounds, gentle warming (e.g., to 37°C) can increase solubility. However, ensure this is compatible with the stability of this compound and your experimental system.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be a useful technique to break up aggregates and aid in the dissolution of this compound in an organic solvent. However, be cautious with the duration and power of sonication to avoid heating the sample, which could potentially degrade the compound or evaporate the solvent.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

A5: For applications requiring the delivery of this compound in an aqueous environment, consider using carrier systems such as:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules.[4]

  • Micelles: These are aggregates of surfactant molecules that can solubilize hydrophobic compounds in their core.

  • Lipid Nanoparticles (LNPs): These are advanced delivery systems that can encapsulate and protect hydrophobic cargo.[5][6]

Quantitative Solubility Data

SolventEstimated SolubilityNotes
Water< 0.1 µg/mLVirtually insoluble.
Phosphate-Buffered Saline (PBS)< 0.1 µg/mLVirtually insoluble.
Dimethyl Sulfoxide (DMSO)MiscibleA good solvent for creating high-concentration stock solutions.
EthanolMiscibleA viable alternative to DMSO, though may be more volatile.
MethanolMiscibleSimilar to ethanol, but can be more toxic to some cell lines.
IsopropanolMiscibleAnother alcohol-based solvent option.

Troubleshooting Guide

Issue: Precipitation Observed in Cell Culture Media

Observation Potential Cause Troubleshooting Steps
Immediate cloudiness upon adding this compound stock"Crashing out" due to rapid dilution and poor mixing.1. Reduce the final concentration of this compound. 2. Perform a stepwise serial dilution. 3. Add the stock solution slowly while vortexing the media. 4. Pre-warm the media to 37°C before adding the compound.
Crystalline precipitate forms over time in the incubatorLow kinetic solubility at the experimental concentration and temperature.1. Lower the working concentration of this compound. 2. Include a solubilizing agent in the media (e.g., serum, BSA), if compatible with the assay. 3. Consider using a lipid-based delivery system.
Oily film appears on the surface of the mediaPhase separation of the highly hydrophobic compound.1. Ensure the stock solution is fully dissolved before dilution. 2. Vigorously mix the final solution. 3. This may indicate the concentration is well above its solubility limit; a significant reduction in concentration is needed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
  • Prepare a High-Concentration Stock Solution: a. Weigh out the desired amount of this compound in a sterile, chemically resistant vial. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions in Aqueous Buffer: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in the aqueous buffer (e.g., PBS or cell culture medium). c. For each dilution step, add the this compound solution to the buffer and immediately vortex for 15-30 seconds to ensure thorough mixing. d. Visually inspect the final working solutions for any signs of precipitation before use.

Protocol 2: Membrane Fluidity Assay Using a Fluorescent Probe

This protocol describes a general method to assess changes in membrane fluidity of liposomes or cell membranes upon incorporation of this compound.

  • Prepare Laurdan Stock Solution: a. Dissolve Laurdan (a fluorescent membrane probe) in a suitable organic solvent like DMF or ethanol to a stock concentration of 1 mM.

  • Labeling of Liposomes or Cells: a. For Liposomes: Add the Laurdan stock solution to a suspension of liposomes (e.g., 1 mg/mL) to a final concentration of 10 µM. Incubate for 30 minutes at the desired temperature. b. For Cells: Resuspend cells to a final optical density (OD600) of 0.4. Add the Laurdan stock solution to a final concentration of 10 µM and incubate for 30 minutes.

  • Incorporation of this compound: a. Prepare a working solution of this compound in an appropriate solvent (e.g., ethanol) at a concentration that allows for minimal solvent addition to the labeled sample. b. Add the this compound solution to the Laurdan-labeled liposomes or cells at various final concentrations. Include a vehicle control (solvent only). c. Incubate for a sufficient time to allow for the incorporation of this compound into the membrane.

  • Fluorescence Measurement: a. Transfer the samples to a fluorescence plate reader. b. Excite the samples at 350 nm and measure the emission intensity at two wavelengths: 460 nm (characteristic of a more ordered/gel phase) and 500 nm (characteristic of a more disordered/liquid-crystalline phase).[7] c. Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I460 - I500) / (I460 + I500). d. A decrease in the GP value indicates an increase in membrane fluidity.

Visualizations

experimental_workflow_solubilization cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Start: Solid this compound dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex stock High-Concentration Stock vortex->stock dilute Stepwise Dilution in Aqueous Buffer stock->dilute mix Vigorous Mixing dilute->mix inspect Visual Inspection for Precipitation mix->inspect ready Ready for Experiment inspect->ready No Precipitate precipitate Troubleshoot: Adjust Concentration/Method inspect->precipitate Precipitate Observed

Caption: Workflow for preparing this compound solutions.

membrane_fluidity_assay cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cells Cells or Liposomes laurdan Add Laurdan Probe cells->laurdan ethyloctane Add this compound (or Vehicle) laurdan->ethyloctane plate_reader Fluorescence Plate Reader (Ex: 350nm, Em: 460nm & 500nm) ethyloctane->plate_reader gp_calc Calculate Generalized Polarization (GP) plate_reader->gp_calc compare Compare GP values of treated vs. control gp_calc->compare conclusion Determine effect on membrane fluidity compare->conclusion

Caption: Experimental workflow for a membrane fluidity assay.

hydrophobic_drug_delivery cluster_formulation Lipid Nanoparticle Formulation cluster_delivery Cellular Delivery ethyloctane This compound assembly Self-Assembly/ Microfluidics ethyloctane->assembly lipids Lipids (e.g., Phospholipids, Cholesterol) lipids->assembly lnp This compound-Loaded LNP assembly->lnp cell Target Cell lnp->cell Targeting endocytosis Endocytosis cell->endocytosis Uptake endosome Endosome endocytosis->endosome release Endosomal Escape & Release endosome->release target Intracellular Target release->target This compound

Caption: Delivery of this compound via a lipid nanoparticle.

References

Technical Support Center: Optimizing Catalyst Performance in Reactions with 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst performance in reactions involving 4-Ethyloctane. The information is presented in a practical question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions applicable to this compound?

A1: The main catalytic reactions for a branched alkane like this compound are catalytic cracking, hydroisomerization, and catalytic reforming.[1][2]

  • Catalytic Cracking: This process breaks down this compound into smaller, often more valuable, alkanes and alkenes using acidic catalysts like zeolites at high temperatures.[1][3]

  • Hydroisomerization: This reaction rearranges the molecular structure of this compound into its isomers, which can alter physical properties like octane (B31449) or cetane number. This is achieved with bifunctional catalysts containing both metal and acid sites.[4][5]

  • Catalytic Reforming: This process aims to increase the octane number by converting paraffins and naphthenes into isoparaffins and aromatics. It utilizes a bifunctional catalyst, typically platinum on an acidic support, under a hydrogen atmosphere.[1][6]

Q2: Which type of catalyst is generally recommended for reactions with this compound?

A2: Bifunctional catalysts are the most common choice for processing alkanes. These catalysts possess both metallic sites for dehydrogenation/hydrogenation reactions and acidic sites for isomerization and cracking reactions.[7][8] A typical example is platinum (Pt) supported on an acidic material like a zeolite (e.g., ZSM-5, ZSM-22, Y-zeolite) or a silicoaluminophosphate (e.g., SAPO-11).[4][9][10][11] The balance between metal and acid functions is crucial for achieving desired selectivity.[7]

Q3: What are the common causes of catalyst deactivation in alkane reactions?

A3: The most frequent cause of catalyst deactivation is the formation of carbonaceous deposits, known as "coke," on the catalyst surface.[12] Coke blocks the active sites and pores of the catalyst, reducing its effectiveness.[13] Other causes include:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites.[14]

  • Sintering: High reaction or regeneration temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[6]

Q4: How can I minimize coke formation during the reaction?

A4: Coke formation can be mitigated by several strategies:

  • Optimizing Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation, though it may also decrease the desired reaction rate.[13]

  • Introducing Hydrogen: In processes like hydroisomerization and catalytic reforming, maintaining a sufficient partial pressure of hydrogen helps to hydrogenate coke precursors, keeping the catalyst surface clean.[8]

  • Catalyst Selection: Catalysts with specific pore structures or modified acidity can be more resistant to coking. For instance, zeolites with hierarchical pore structures can improve the diffusion of molecules and reduce coke deposition.[15][16]

Q5: What is catalyst regeneration and when is it necessary?

A5: Catalyst regeneration is the process of restoring a deactivated catalyst's activity.[6] It is necessary when catalyst performance (e.g., conversion or selectivity) drops below an acceptable level due to deactivation, primarily by coking. For many industrial processes, catalysts are regenerated periodically to ensure economic viability.[6] A common method involves a controlled burn-off of the coke in the presence of a dilute oxygen stream at high temperatures.[17]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low or No Conversion of this compound

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been properly activated before the reaction. For example, zeolite catalysts often require calcination to remove moisture, and platinum-based catalysts may need to be reduced in a hydrogen stream at high temperatures.[1]
Insufficient Reaction Temperature Alkane activation often requires high temperatures. Gradually increase the reaction temperature in increments and monitor the conversion. Be aware that excessively high temperatures can lead to unwanted side reactions like thermal cracking.[12]
Catalyst Poisoning Feedstock impurities (e.g., sulfur, water) can poison the catalyst. Ensure the this compound and any carrier gases are of high purity. Consider using a guard bed to remove potential poisons before the feed enters the reactor.[13]
Incorrect Catalyst Loading The amount of catalyst may be insufficient for the desired conversion. Verify calculations for space velocity (WHSV/LHSV) and ensure the correct amount of catalyst is loaded into the reactor.

Problem 2: Poor Selectivity (e.g., excessive cracking when isomerization is desired)

Possible Cause Suggested Solution
Unbalanced Catalyst Functionality The ratio of metal sites to acid sites is critical for selectivity. Excessive cracking suggests that the catalyst's acidity is too high or its hydrogenation function is too low.[7] Consider using a catalyst with lower acidity (e.g., a zeolite with a higher Si/Al ratio) or increasing the metal loading.[4]
High Reaction Temperature Higher temperatures generally favor cracking reactions over isomerization.[12] Try reducing the reaction temperature to improve selectivity towards isomers.
Low Hydrogen Partial Pressure In hydroisomerization, a low H₂/hydrocarbon ratio can lead to the formation of olefin intermediates that readily undergo cracking on acid sites. Increase the hydrogen pressure or flow rate.[11]
Catalyst Pore Structure The shape and size of the catalyst pores can influence selectivity. For producing specific isomers, shape-selective catalysts like ZSM-22 or SAPO-11 with medium-sized pores are often preferred to limit the formation of bulky, multi-branched isomers that are prone to cracking.[9]

Problem 3: Rapid Catalyst Deactivation

Possible Cause Suggested Solution
High Coking Rate This is often caused by high reaction temperatures or low hydrogen pressure. Optimize these parameters to find a balance between activity and stability.[12]
Feedstock Composition The presence of olefins or aromatics in the feed can accelerate coke formation. Ensure the purity of the this compound feedstock.
Inefficient Regeneration If the catalyst is being reused, the previous regeneration cycle may have been incomplete, leaving residual coke. Optimize the regeneration procedure (temperature, oxygen concentration, duration) to ensure complete removal of carbon deposits.[14][17]

Quantitative Data Presentation

Note: Experimental data for this compound is limited in publicly available literature. The following tables present data for analogous C10-C16 alkanes to provide representative performance metrics. Conditions should be optimized for your specific experimental setup.

Table 1: Performance of Catalysts in Hydroisomerization of Alkanes

FeedstockCatalystTemperature (°C)Pressure (bar)H₂/HC Molar RatioConversion (%)Isomer Selectivity (%)Reference
n-DecanePt-ZSM-22230N/AN/A84High Isomer Yield[4]
n-Hexadecane0.5 wt% Pt/SAPO-11340-380151000 (vol/vol)~60-90~80-90[9]
n-HexadecanePt-H-Beta (Si/Al=26)22030N/A9080[4]
n-OctanePt/USY Zeolite233-2904.5-154.2-250VariableVariable[18]

Table 2: Product Distribution in Catalytic Cracking of Branched Alkanes

FeedstockCatalystTemperature (°C)WHSV (h⁻¹)Key ProductsReference
3-Ethyl-4-methylhexaneZSM-5 (Si/Al=25-50)500-650N/ASmaller Alkanes & Alkenes (e.g., Propylene, Butenes)[1]
n-HexaneZSM-56507.5Ethylene, Propylene, BTX[19][20]
C4 HydrocarbonsFe₂O₃-Cr₂O₃/ZSM-56202.4Ethene (11.2%), Propylene (27.5%)[21]

Experimental Protocols

Protocol 1: Catalytic Cracking of this compound

This protocol is adapted from a procedure for 3-Ethyl-4-methylhexane.[1]

  • Catalyst Activation: Activate ZSM-5 zeolite catalyst (Si/Al ratio of 25-50) by calcining in air at 550°C for 4 hours to remove adsorbed water and organic impurities.

  • Reactor Setup: Load a packed bed of the activated ZSM-5 catalyst (e.g., 1.0 g) into a quartz tube reactor and place it inside a tube furnace.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for 30 minutes to remove air.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 550-650°C) under a continuous flow of inert gas.

    • Introduce this compound into the reactor via a syringe pump at a controlled weight hourly space velocity (WHSV).

    • Pass the reactor effluent through a condenser and a cold trap (e.g., liquid nitrogen) to collect liquid products. Collect gaseous products in gas bags.

  • Analysis: Analyze the gaseous and liquid products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to determine the product distribution.

Protocol 2: Catalytic Reforming of this compound

This protocol is adapted from a procedure for 3-Ethyl-4-methylhexane.[1]

  • Catalyst Preparation: Use a commercial bifunctional catalyst such as 0.3-0.6 wt% Pt on a chlorinated alumina (B75360) support (Pt/Al₂O₃-Cl).

  • Reactor Setup: Load the catalyst into a high-pressure fixed-bed reactor.

  • Catalyst Reduction: Reduce the catalyst in-situ by heating to 450-500°C under a flow of hydrogen for 2-4 hours.

  • Reaction:

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 480-520°C).

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 5-20 atm).

    • Introduce this compound into the reactor using a high-pressure liquid pump at a specific Liquid Hourly Space Velocity (LHSV), for example, 1.5 h⁻¹.

    • Simultaneously, co-feed hydrogen at a specific molar ratio to the hydrocarbon (e.g., H₂/HC molar ratio of 4:1).

  • Product Collection & Analysis: Collect and analyze the liquid and gaseous products using GC-FID and/or GC-MS to determine the composition, including isomers and aromatic compounds.

Protocol 3: Catalyst Regeneration (General Procedure for Coked Catalyst)

This procedure is a general representation of a coke burn-off regeneration.[6][17]

  • Feed Cut-off: Stop the hydrocarbon feed to the reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen) at reaction temperature to remove any remaining hydrocarbons.

  • Oxidation (Coke Burn-off):

    • Gradually introduce a stream of air or a mixture of nitrogen and oxygen (typically 0.5-2.0% O₂) into the inert gas flow.

    • Carefully monitor the reactor temperature. The coke combustion is exothermic, and a runaway temperature can sinter the catalyst. Control the temperature by adjusting the oxygen concentration or the gas flow rate.

    • Continue the oxidation until the concentration of CO₂ in the effluent gas drops to a baseline level, indicating that all the coke has been burned off.

  • Post-Oxidation Treatment:

    • Purge the system again with an inert gas to remove all oxygen.

    • For reforming catalysts, a chlorination step may be required to redisperse the platinum and restore the acidic function.

  • Reduction: Before re-introducing the hydrocarbon feed, reduce the catalyst with hydrogen as described in the reforming protocol.

Visualizations

Experimental_Workflow General Workflow for Catalyst Performance Optimization cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Optimization cluster_end 4. Conclusion Catalyst_Selection Select Catalyst (e.g., Pt/ZSM-5) Catalyst_Activation Activate Catalyst (Calcination/Reduction) Catalyst_Selection->Catalyst_Activation Reactor_Setup Set up Reactor Catalyst_Activation->Reactor_Setup Set_Conditions Set Reaction Conditions (Temp, Pressure, Flow Rate) Reactor_Setup->Set_Conditions Run_Reaction Introduce this compound Run for Set Time Set_Conditions->Run_Reaction Collect_Products Collect Liquid & Gas Products Run_Reaction->Collect_Products Analyze_Products Analyze Products (GC, GC-MS) Collect_Products->Analyze_Products Evaluate_Performance Evaluate Performance (Conversion, Selectivity) Analyze_Products->Evaluate_Performance Optimize Optimize Conditions? Evaluate_Performance->Optimize Optimize->Set_Conditions Yes Final_Protocol Finalize Protocol Optimize->Final_Protocol No Regenerate Regenerate Catalyst Final_Protocol->Regenerate

Caption: General workflow for catalyst performance optimization.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor Catalyst Performance Start Poor Performance Observed Q_Conversion Is Conversion Low? Start->Q_Conversion Q_Selectivity Is Selectivity Poor? Q_Conversion->Q_Selectivity No A_Conversion Check Catalyst Activation Increase Temperature Check for Poisons Q_Conversion->A_Conversion Yes Q_Deactivation Is Deactivation Rapid? Q_Selectivity->Q_Deactivation No A_Selectivity Adjust Temp/Pressure Change H2/HC Ratio Re-evaluate Catalyst Choice (Acidity, Pore Size) Q_Selectivity->A_Selectivity Yes A_Deactivation Reduce Temperature Increase H2 Pressure Ensure Feed Purity Optimize Regeneration Q_Deactivation->A_Deactivation Yes

Caption: Troubleshooting decision tree for poor catalyst performance.

Cracking_Pathway Simplified Reaction Pathway for Catalytic Cracking Alkane This compound Carbocation Initial Carbocation (on Acid Site) Alkane->Carbocation Initiation Isomerization Isomerization Carbocation->Isomerization BetaScission β-Scission (Bond Cleavage) Carbocation->BetaScission Isomerization->Carbocation Products Smaller Alkenes + Smaller Carbocations BetaScission->Products Cracking FinalProducts Final Products (Propylene, Butenes, etc.) Products->FinalProducts Further Reactions

Caption: Simplified reaction pathway for catalytic cracking.

Regeneration_Cycle Catalyst Regeneration Cycle Active Active Catalyst Deactivated Deactivated Catalyst (Coked) Active->Deactivated Reaction (Coke Deposition) Oxidized Oxidized Catalyst (Coke Removed) Deactivated->Oxidized Regeneration Step 1: Controlled Oxidation Reduced Reduced Catalyst Oxidized->Reduced Regeneration Step 2: Reduction (H2 Flow) Reduced->Active Ready for Reaction

Caption: A typical catalyst regeneration cycle.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-ethyloctane. The information is presented in a question-and-answer format to directly address potential issues.

Synthesis Overview

The recommended scalable synthesis of this compound is a two-step process:

  • Grignard Reaction: The reaction of propylmagnesium bromide with 4-heptanone (B92745) to form the tertiary alcohol, 4-ethyl-4-octanol.

  • Reduction: The deoxygenation of 4-ethyl-4-octanol to yield the final product, this compound.

This method offers a robust and controllable route for producing this compound on a larger scale.

Experimental Protocols

Part 1: Synthesis of 4-ethyl-4-octanol via Grignard Reaction

Materials:

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether or THF to the magnesium.

    • Initiate the reaction by gentle warming if necessary. An exothermic reaction should commence, indicated by bubbling and a grayish, cloudy appearance of the solution.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Heptanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 4-heptanone in anhydrous diethyl ether or THF to the dropping funnel.

    • Add the 4-heptanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain crude 4-ethyl-4-octanol.

Part 2: Reduction of 4-ethyl-4-octanol to this compound

A common method for the reduction of a tertiary alcohol to an alkane involves a two-step process of converting the alcohol to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄)[1].

Materials:

  • Crude 4-ethyl-4-octanol

  • Anhydrous pyridine (B92270) or triethylamine (B128534)

  • p-Toluenesulfonyl chloride (TsCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Tosylation:

    • Dissolve the crude 4-ethyl-4-octanol in anhydrous pyridine or a mixture of dichloromethane (B109758) and triethylamine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.

    • Stir the mixture at 0 °C for several hours or overnight in a refrigerator.

    • Quench the reaction with cold water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Reduction:

    • Carefully add a solution of the crude tosylate in anhydrous diethyl ether or THF to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash them thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purification:

    • The crude this compound can be purified by fractional distillation.

Data Presentation

Table 1: Reagent Quantities for Synthesis of this compound (Example Scale)
ReagentMolar Mass ( g/mol )MolesQuantity
Part 1: Grignard Reaction
Magnesium24.311.229.2 g
1-Bromopropane123.001.1135.3 g (97.3 mL)
4-Heptanone114.191.0114.2 g (139.3 mL)
Anhydrous Diethyl Ether74.12-~500 mL
Part 2: Reduction
4-ethyl-4-octanol (crude)158.28~0.8 (assumed 80% yield)~126.6 g
p-Toluenesulfonyl chloride190.651.2 (relative to alcohol)183.0 g
Lithium aluminum hydride37.951.5 (relative to tosylate)54.6 g
Anhydrous Diethyl Ether74.12-~800 mL
Table 2: Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₂₂[2]
Molar Mass142.28 g/mol [2]
Boiling Point163.6 °C[3]
Density0.733 g/cm³[3]
Refractive Index1.4131[3]

Troubleshooting Guide

Grignard Reagent Formation

Q1: My Grignard reaction won't start. What should I do?

A1: This is a common issue, often due to a passivating magnesium oxide layer or the presence of moisture.[4]

  • Activation of Magnesium:

    • Ensure magnesium turnings are fresh and shiny. If they are dull, they may be oxidized.

    • Add a small crystal of iodine. A brown color that fades upon heating indicates activation.

    • Add a few drops of 1,2-dibromoethane, which reacts with magnesium to expose a fresh surface.

    • Crush some magnesium turnings under an inert atmosphere before adding the solvent.

  • Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent.

Q2: The reaction started but then stopped. Why?

A2: This could be due to several factors:

  • Insufficient Mixing: The reaction is heterogeneous, so efficient stirring is crucial to maintain contact between the alkyl halide and the magnesium surface.

  • Localized High Concentration of Alkyl Halide: This can lead to Wurtz coupling, a side reaction where two alkyl groups couple together (e.g., hexane (B92381) from 1-bromopropane). Add the alkyl halide solution slowly and dropwise.

  • Moisture Contamination: A leak in the system could introduce moisture, quenching the Grignard reagent as it forms.

Reaction with 4-Heptanone

Q3: The yield of 4-ethyl-4-octanol is low. What are the possible causes?

A3:

  • Incomplete Grignard Formation: Titrate a small aliquot of your Grignard reagent to determine its actual concentration before adding the ketone.

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after work-up.[5] This is more common with sterically hindered ketones. To minimize this, ensure the ketone is added slowly to the Grignard reagent at a low temperature (0 °C).

    • Reduction: If the Grignard reagent has β-hydrogens (which propylmagnesium bromide does), it can reduce the ketone to a secondary alcohol (4-heptanol) via hydride transfer.[5] Keeping the temperature low can help favor the addition reaction.

  • Poor Quality Reagents: Ensure the 4-heptanone is pure and dry.

Reduction of 4-ethyl-4-octanol

Q4: The reduction of the tertiary alcohol is not going to completion. What can I do?

A4:

  • Inefficient Tosylation: The conversion of the alcohol to a good leaving group (tosylate) is crucial. Ensure the reaction is carried out under strictly anhydrous conditions and that a sufficient excess of TsCl and base is used.

  • Insufficient LiAlH₄: Use a sufficient excess of LiAlH₄ to ensure complete reduction. The hydride can also react with any residual moisture or acidic impurities.

  • Reaction Time/Temperature: Ensure the reduction reaction is refluxed for a sufficient amount of time to drive it to completion.

Purification

Q5: I am having difficulty purifying the final product, this compound.

A5:

  • Fractional Distillation: this compound has a boiling point of 163.6 °C.[3] Potential impurities from side reactions may have similar boiling points, requiring an efficient fractional distillation column for good separation.

    • Wurtz coupling product (hexane): b.p. ~69 °C.

    • Unreacted 4-heptanone: b.p. ~144 °C.

    • Reduction byproduct (4-heptanol): b.p. ~157 °C.

  • Aqueous Washes: During the work-up, ensure thorough washing to remove water-soluble impurities and salts, which can interfere with distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain anhydrous conditions during a Grignard reaction?

A1: Grignard reagents are strong bases and will react with protic compounds like water.[6] This reaction protonates the carbanion of the Grignard reagent, forming an alkane (propane in this case) and magnesium hydroxide (B78521) salts, which deactivates the reagent and reduces the yield.

Q2: Can I use a different solvent instead of diethyl ether or THF?

A2: Ethereal solvents are essential for Grignard reactions because they are aprotic and the lone pairs on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent.[6] Using non-polar, aprotic solvents like hexane is generally not effective.

Q3: What are the main safety concerns when scaling up this synthesis?

A3:

  • Exothermic Reactions: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too fast or if cooling is insufficient.[2][7]

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point and high vapor pressure.

  • Pyrophoric Reagents: Lithium aluminum hydride is highly reactive with water and can ignite upon contact with moisture. It should be handled with extreme care under an inert atmosphere.

  • Quenching: The quenching of both the Grignard reaction and the LiAlH₄ reduction are also highly exothermic and must be done slowly and with adequate cooling.

Q4: Are there alternative methods to reduce the tertiary alcohol?

A4: Yes, other methods exist for the deoxygenation of tertiary alcohols. One method involves the use of a silane-based reducing agent, such as chlorodiphenylsilane, with a Lewis acid catalyst like indium(III) chloride.[3] This can sometimes offer milder reaction conditions and better functional group tolerance.

Visualizations

experimental_workflow cluster_grignard Part 1: Grignard Reaction cluster_reduction Part 2: Reduction start_grignard Setup Anhydrous Apparatus form_grignard Form Propylmagnesium Bromide (Mg + 1-Bromopropane in Ether) start_grignard->form_grignard react_ketone React with 4-Heptanone at 0°C form_grignard->react_ketone quench_grignard Quench with aq. NH4Cl react_ketone->quench_grignard extract_alcohol Extract and Dry Organic Layer quench_grignard->extract_alcohol isolate_alcohol Isolate Crude 4-ethyl-4-octanol extract_alcohol->isolate_alcohol tosylation Tosylate Crude Alcohol (TsCl, Pyridine) isolate_alcohol->tosylation Crude Product reduce_tosylate Reduce with LiAlH4 in Ether tosylation->reduce_tosylate quench_reduction Quench LiAlH4 reduce_tosylate->quench_reduction extract_alkane Extract and Dry Organic Layer quench_reduction->extract_alkane purify_alkane Purify by Fractional Distillation extract_alkane->purify_alkane end_product Pure this compound purify_alkane->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_grignard start Low Yield of 4-ethyl-4-octanol check_grignard Was Grignard Reagent Formation Successful? start->check_grignard check_moisture Were Anhydrous Conditions Maintained? check_grignard->check_moisture No/Poor Formation check_side_reactions Analyze Crude Product for Byproducts check_grignard->check_side_reactions Formation OK check_activation Was Mg Activation Performed? check_moisture->check_activation Yes solution_moisture Solution: - Flame-dry glassware - Use anhydrous solvents check_moisture->solution_moisture No solution_activation Solution: - Use fresh Mg - Add I2 or 1,2-dibromoethane check_activation->solution_activation No enolization High % of 4-Heptanone Recovered? check_side_reactions->enolization reduction_byproduct Presence of 4-Heptanol? enolization->reduction_byproduct No solution_enolization Solution: - Add ketone slowly at 0°C enolization->solution_enolization Yes wurtz_coupling Presence of Hexane? reduction_byproduct->wurtz_coupling No solution_reduction Solution: - Maintain low temperature during addition reduction_byproduct->solution_reduction Yes solution_wurtz Solution: - Slow, dropwise addition of alkyl halide wurtz_coupling->solution_wurtz Yes

References

Technical Support Center: Minimizing Solvent Effects in Spectroscopic Measurements of 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent effects during spectroscopic measurements of 4-Ethyloctane.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for spectroscopic measurements of a non-polar molecule like this compound?

A1: While this compound is a non-polar aliphatic hydrocarbon, the choice of solvent is crucial for obtaining accurate and reproducible spectroscopic data. The solvent can influence the fine structure of the spectra through solute-solvent interactions.[1][2] An ideal solvent should be transparent in the spectral region of interest, chemically inert, and have minimal interaction with the solute to avoid spectral shifts or the appearance of artifacts.[2][3][4][5] For non-polar compounds like this compound, using a non-polar solvent is generally recommended to preserve the fine spectral details.[2]

Q2: What are the primary solvent effects observed in different spectroscopic techniques for a sample like this compound?

A2: The primary solvent effects vary depending on the spectroscopic technique:

  • UV-Visible (UV-Vis) Spectroscopy: Solvents can cause shifts in the absorption maxima (λmax).[6][7] For non-polar molecules like alkanes, which primarily exhibit σ → σ* transitions, polar solvents can lead to slight shifts in the absorption bands.[1][8] The choice of solvent is also critical to ensure it does not absorb in the same region as the analyte.[6][7][9]

  • Infrared (IR) Spectroscopy: Solvents can influence the vibrational frequencies of bonds within the this compound molecule. While these effects are generally subtle for C-H and C-C bonds in alkanes, solvent polarity can cause small shifts in peak positions and changes in peak shapes.[10] It is crucial to select a solvent that is transparent in the IR region of interest.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in this compound can be influenced by the solvent.[12][13] This is due to changes in the local magnetic field around the nuclei caused by solvent molecules. Using a deuterated solvent is standard practice to avoid large solvent signals in ¹H NMR, but even deuterated solvents can have residual proton signals and can interact with the analyte, causing shifts.[14][15]

Q3: What are the best practices for preparing a sample of this compound to minimize solvent effects?

A3: To minimize solvent effects during sample preparation:

  • Use High-Purity Solvents: Always use spectroscopy-grade solvents to avoid interference from impurities.[16]

  • Ensure Proper Dissolution: Make sure the this compound is fully dissolved in the solvent to avoid light scattering or non-uniform sample concentration, which can distort spectra.[6][17]

  • Control Concentration: Use a consistent and appropriate concentration for all measurements to ensure reproducibility and to avoid concentration-dependent spectral shifts.[14][17]

  • Solvent Blank Subtraction: Always run a blank spectrum of the pure solvent and subtract it from the sample spectrum to correct for any solvent absorption.[16][18][19]

Troubleshooting Guides

Issue 1: Unexpected Peaks or Broadening in UV-Vis Spectra

  • Possible Cause: Solvent impurities or contamination.

    • Troubleshooting Step: Use a fresh bottle of high-purity, spectroscopy-grade solvent. Ensure all glassware and cuvettes are meticulously clean.

  • Possible Cause: Solvent absorption.

    • Troubleshooting Step: Check the UV cutoff wavelength of your solvent. Choose a solvent with a cutoff well below the wavelength range of interest for this compound.

  • Possible Cause: Analyte degradation.

    • Troubleshooting Step: Ensure the this compound sample is pure and has not degraded. Prepare fresh solutions for analysis.

Issue 2: Shifts in IR Vibrational Frequencies

  • Possible Cause: Solvent-solute interactions.

    • Troubleshooting Step: If possible, use a non-polar, inert solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), which have minimal interactions and are transparent in large regions of the mid-IR spectrum.[11] Be aware of the specific spectral windows where these solvents absorb.

  • Possible Cause: Hydrogen bonding with impurities.

    • Troubleshooting Step: Traces of water or other protic impurities in the solvent can interact with the sample. Use anhydrous solvents to minimize this effect.

Issue 3: Inconsistent Chemical Shifts in NMR Spectra

  • Possible Cause: Different solvent environments.

    • Troubleshooting Step: Use the same deuterated solvent for all related experiments. Even different batches of the same deuterated solvent can have slightly different properties.

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Step: Ensure the NMR spectrometer's temperature is stable, as chemical shifts can be temperature-dependent.[15][20]

  • Possible Cause: Sample concentration effects.

    • Troubleshooting Step: Maintain a consistent sample concentration across all measurements, as intermolecular interactions can influence chemical shifts.[14]

Data Presentation: Solvent Properties for Spectroscopic Measurements

The following table summarizes the properties of common solvents suitable for spectroscopic analysis of non-polar compounds like this compound.

SolventPolarity IndexUV Cutoff (nm)Key IR Transparency Windows (cm⁻¹)Common Deuterated Forms for NMR
n-Hexane0.11954000-3000, 1400-700Hexane-d14
Cyclohexane (B81311)0.22004000-3000, 1400-900Cyclohexane-d12
Carbon Tetrachloride1.62654000-1600, 1100-800-
Chloroform4.12454000-3100, 1200-800Chloroform-d (CDCl₃)
Dichloromethane3.12334000-3100, 1400-1200, 900-700Dichloromethane-d2 (CD₂Cl₂)
Acetone5.13304000-3100, 2800-1800, 1500-1300Acetone-d6
Acetonitrile5.81904000-2300, 1500-1400, 1000-700Acetonitrile-d3 (CD₃CN)
Methanol5.12053000-1500, 1200-1000Methanol-d4 (CD₃OD)
Water10.2190Limited use due to strong absorptionWater-d2 (D₂O)

Note: Data compiled from various sources.[2][9][11][21] Exact values may vary slightly between suppliers.

Experimental Protocols

Protocol for Minimizing Solvent Effects in UV-Vis Spectroscopy of this compound

  • Solvent Selection:

    • Choose a high-purity, spectroscopy-grade non-polar solvent with a UV cutoff wavelength significantly lower than the expected absorption region of this compound (σ → σ* transitions are typically in the deep UV, below 200 nm). n-Hexane or cyclohexane are suitable choices.[2][9]

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a precise volume of the chosen solvent to achieve the desired concentration. Ensure the concentration is low enough to be within the linear range of the spectrophotometer (typically absorbance < 1.0).

    • Ensure the sample is completely dissolved and the solution is homogenous.

  • Instrumentation Setup:

    • Warm up the spectrophotometer according to the manufacturer's instructions to ensure lamp stability.

    • Set the desired wavelength range for scanning.

  • Measurement:

    • Use a matched pair of high-quality quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as the reference (blank).

    • Fill the second cuvette with the this compound solution.

    • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Run a baseline correction with the pure solvent.

    • Measure the absorbance spectrum of the this compound solution.

  • Data Analysis:

    • The resulting spectrum should be free of solvent-related absorption peaks.

    • Identify the λmax and the corresponding absorbance.

    • If comparing multiple samples, ensure all spectra are recorded under identical conditions (solvent, concentration, temperature).

Visualizations

ExperimentalWorkflow Workflow for Minimizing Solvent Effects cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Troubleshooting SolventSelection Select High-Purity Non-Polar Solvent SamplePrep Prepare Dilute, Homogenous This compound Solution SolventSelection->SamplePrep CleanCuvettes Use Clean, Matched Quartz Cuvettes SamplePrep->CleanCuvettes InstrumentSetup Instrument Warm-up and Setup CleanCuvettes->InstrumentSetup Baseline Run Baseline Correction with Pure Solvent InstrumentSetup->Baseline MeasureSample Measure Sample Spectrum Baseline->MeasureSample DataAnalysis Analyze Spectrum (λmax, Absorbance) MeasureSample->DataAnalysis Troubleshoot Troubleshoot Anomalies (Unexpected Peaks, Shifts) DataAnalysis->Troubleshoot

Caption: Experimental workflow for spectroscopic measurements.

TroubleshootingLogic Troubleshooting Logic for Spectral Issues Start Spectral Anomaly Observed CheckSolvent Check Solvent Purity & UV Cutoff Start->CheckSolvent CheckCuvette Inspect & Clean Cuvette Start->CheckCuvette CheckConcentration Verify Sample Concentration Start->CheckConcentration CheckInstrument Verify Instrument Calibration & Settings Start->CheckInstrument Rerun Prepare Fresh Sample & Rerun Measurement CheckSolvent->Rerun CheckCuvette->Rerun CheckConcentration->Rerun CheckInstrument->Rerun Resolved Issue Resolved Rerun->Resolved Yes Consult Consult Instrument Manual or Specialist Rerun->Consult No

Caption: Troubleshooting logic for unexpected spectral results.

References

Validation & Comparative

4-Ethyloctane vs. n-Decane: A Comparative Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hydrocarbon research and development, particularly within solvent applications and as components in fuel surrogates, a detailed understanding of the physicochemical properties of isomers is paramount. This guide provides a comparative study of 4-ethyloctane and its straight-chain isomer, n-decane. Both share the same molecular formula, C10H22, yet their structural differences impart distinct physical characteristics that are critical for their application in various scientific and industrial fields.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a concise, data-driven comparison of these two alkanes.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and n-decane, compiled from various experimental sources. These properties are fundamental to understanding the behavior of these compounds in different environments and applications.

PropertyThis compoundn-DecaneUnit
Molecular Weight 142.28142.28 g/mol
Boiling Point 163.6[3][4]174.2[5]°C
Melting Point -87.69[3][4]-29.7[5]°C
Density 0.733[3]0.730g/cm³
Dynamic Viscosity Not Available0.850 (at 25°C)[2]mPa·s
Surface Tension Not Available0.0238[2]N/m
Flash Point 36.5[3]46[5]°C
Water Solubility 75.36 (temperature not stated)[3][4]Insoluble[6]µg/L
LogP (Octanol/Water Partition Coefficient) 4.00290[3]5.01[6]-

Structural and Application Insights

This compound, a branched-chain alkane, exhibits a lower boiling point and a significantly lower melting point compared to the straight-chain n-decane.[3][4][5] This is a direct consequence of its molecular structure; the branching in this compound hinders the efficient packing of molecules, leading to weaker intermolecular van der Waals forces compared to the more linear and easily stackable n-decane molecules.[7]

The lower flash point of this compound suggests a higher flammability under ambient conditions.[3][5] Both compounds are nonpolar solvents, with n-decane being practically insoluble in water.[6][8] The LogP value, a measure of lipophilicity, is higher for n-decane, indicating its greater preference for non-aqueous environments.[3][6]

While n-decane is a known component of gasoline and kerosene (B1165875) and is used as a solvent and in chemical synthesis, this compound is primarily utilized as an organic solvent in industries such as paints, cleaners, and coatings.[6][8]

Experimental Protocols

The determination of the physicochemical properties presented in this guide relies on established experimental methodologies. Below are brief descriptions of the protocols for key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of small quantities of a liquid is the Thiele Tube Method .[9]

  • A small sample of the liquid (less than 0.5 mL) is placed in a small test tube or vial.[9]

  • An inverted capillary tube, sealed at one end, is placed in the sample vial.[9]

  • The vial is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

  • As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.[10]

  • The heat is then removed, and the liquid is allowed to cool.[10]

  • The boiling point is the temperature at which the liquid is drawn into the capillary tube, indicating that the vapor pressure of the sample is equal to the atmospheric pressure.[10]

Density Measurement

The density of a liquid, its mass per unit volume, can be accurately determined using a vibrating tube densimeter .[11][12]

  • A U-shaped tube is electronically excited to vibrate at its natural frequency.[11]

  • This frequency is dependent on the mass of the tube, which in turn is influenced by the density of the liquid filling it.[11]

  • The instrument is calibrated with fluids of known density, such as dry air and pure water.

  • The sample is then introduced into the tube, and the new resonant frequency is measured.

  • The density of the sample is then calculated based on the change in frequency.[11]

Viscosity Measurement

The dynamic viscosity of a fluid, a measure of its resistance to flow, is often determined using a capillary viscometer , such as an Ostwald or Ubbelohde viscometer.[13]

  • A fixed volume of the liquid is drawn into the upper bulb of the viscometer.

  • The time it takes for the liquid to flow through a narrow capillary tube between two marked points under the influence of gravity is measured.[13]

  • The kinematic viscosity is calculated from this flow time and the viscometer constant.

  • The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid, which must be determined separately.[14]

Surface Tension Measurement

Surface tension, the tendency of a liquid to shrink into the minimum surface area possible, can be measured using various techniques, including the pendant drop method and the capillary wave method .[15]

  • Pendant Drop Method: A drop of liquid is suspended from the end of a capillary tube. The shape of the drop is determined by the balance between surface tension and gravity. An image of the drop is captured, and its profile is analyzed to determine the surface tension.[15]

  • Capillary Wave Method: Small-amplitude waves are generated on the surface of the liquid. The wavelength and frequency of these waves are measured, often using laser light scattering. The surface tension can then be calculated from the dispersion relation of the capillary waves.[15]

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

G cluster_sample Sample Preparation cluster_boiling_point Boiling Point cluster_density Density cluster_viscosity Viscosity cluster_surface_tension Surface Tension cluster_results Comparative Analysis Sample Pure Alkane Sample (this compound or n-Decane) BP_Setup Thiele Tube Setup D_Calibrate Calibrate Densitometer V_Setup Capillary Viscometer ST_Method Select Method (e.g., Pendant Drop) BP_Heat Heating BP_Setup->BP_Heat BP_Observe Observe Bubble Stream & Liquid Rise BP_Heat->BP_Observe BP_Record Record Boiling Point BP_Observe->BP_Record Results Data Compilation & Comparison D_Inject Inject Sample D_Calibrate->D_Inject D_Measure Measure Resonant Frequency D_Inject->D_Measure D_Calculate Calculate Density D_Measure->D_Calculate V_Dynamic Calculate Dynamic Viscosity (using Density) D_Calculate->V_Dynamic Provides Density Data V_Flow Measure Flow Time V_Setup->V_Flow V_Kinematic Calculate Kinematic Viscosity V_Flow->V_Kinematic V_Kinematic->V_Dynamic ST_Measure Perform Measurement ST_Method->ST_Measure ST_Analyze Analyze Data ST_Measure->ST_Analyze ST_Calculate Calculate Surface Tension ST_Analyze->ST_Calculate

Fig. 1: Experimental workflow for physicochemical property determination.

References

A Spectroscopic Showdown: Differentiating 4-Ethyloctane from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4-Ethyloctane, n-Decane, and 5-Methylnonane (B93649), providing researchers, scientists, and drug development professionals with a robust guide for their identification and characterization.

In the realm of organic chemistry, particularly in fields like drug development and materials science, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms, as seen in structural isomers, can lead to vastly different chemical and physical properties. This guide provides a comprehensive spectroscopic comparison of this compound and two of its key structural isomers: the linear n-Decane and the branched 5-Methylnonane. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently differentiate these closely related alkanes.

At a Glance: Key Structural and Spectroscopic Differences

This compound, n-Decane, and 5-Methylnonane all share the same molecular formula, C₁₀H₂₂, and a molecular weight of approximately 142.28 g/mol .[1][2][3] However, their structural arrangements, as depicted below, give rise to unique spectroscopic fingerprints. n-Decane is a straight-chain alkane, 5-Methylnonane has a single methyl branch, and this compound possesses an ethyl branch. These differences in branching are the primary drivers of the variations observed in their respective spectra.

Caption: Chemical structures of this compound and its structural isomers, n-Decane and 5-Methylnonane.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a valuable tool for identifying the types of bonds present in a molecule. For alkanes, the IR spectrum is characterized by C-H stretching and bending vibrations. While the spectra of these isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

Functional Group This compound (cm⁻¹) n-Decane (cm⁻¹) 5-Methylnonane (cm⁻¹)
C-H Stretch~2850-2960~2850-2960[4]~2850-2960[5]
CH₂ Bend (Scissoring)~1465~1465[6]~1465
CH₃ Bend (Asymmetric)~1450~1450~1450
CH₃ Bend (Symmetric)~1375~1375[6]~1375

Analysis: All three isomers exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ hybridized carbon atoms.[4][5] The bending vibrations for CH₂ and CH₃ groups are also present in all spectra. The key to differentiation lies in the subtle variations in the intensity and shape of these peaks, as well as minor shifts in the fingerprint region, which are influenced by the overall molecular symmetry and the environment of the C-H bonds. For instance, the ratio of the intensity of the CH₃ bending vibration to the CH₂ bending vibration will differ based on the degree of branching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in distinguishing between structural isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of alkanes are often complex due to significant signal overlap in the upfield region (typically 0.5-2.0 ppm). However, the number of distinct signals and their splitting patterns (multiplicity) can be used for structural elucidation.

Proton Environment This compound (Predicted δ, ppm) n-Decane (δ, ppm) 5-Methylnonane (δ, ppm)
Primary (CH₃)Multiple signals (~0.8-0.9)Triplet (~0.88)[7]Multiple signals (~0.8-0.9)[8]
Secondary (CH₂)Multiple signals (~1.2-1.3)Multiplet (~1.26)[7]Multiple signals (~1.2-1.3)[8]
Tertiary (CH)One signal (~1.3-1.5)N/AOne signal (~1.1)[8]

Analysis:

  • n-Decane: Due to its symmetry, n-decane will show a relatively simple ¹H NMR spectrum with a triplet for the terminal methyl groups and a complex multiplet for the internal methylene (B1212753) groups.[7]

  • 5-Methylnonane: The presence of a branch point introduces a tertiary proton (CH) which will appear as a distinct signal. The methyl group attached to the branch will also give a unique doublet. The remaining methyl and methylene protons will result in overlapping multiplets.[8]

  • This compound: This isomer will also show a tertiary proton signal. The ethyl group will introduce a characteristic quartet and triplet pattern, although these may be complex due to coupling with other protons. The number of unique proton environments is higher in this compound compared to n-decane and 5-methylnonane, leading to a more complex spectrum.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is particularly powerful for distinguishing alkane isomers as it directly probes the carbon skeleton and each unique carbon atom gives a distinct signal.

Carbon Environment This compound (Predicted δ, ppm) n-Decane (δ, ppm) 5-Methylnonane (δ, ppm)
Primary (CH₃)Multiple signals (~10-25)[3]~14.1, ~22.7[9]Multiple signals (~14-23)[2][10]
Secondary (CH₂)Multiple signals (~20-40)[3]~29.3, ~29.6, ~31.9[9]Multiple signals (~23-37)[2][10]
Tertiary (CH)One signal (~35-45)[3]N/A~34-37[2][10]

Analysis:

  • n-Decane: Due to symmetry, n-decane exhibits only five distinct signals in its ¹³C NMR spectrum.[9]

  • 5-Methylnonane: The branching in 5-methylnonane breaks the symmetry, resulting in more than five signals. The carbon of the methyl branch will have a characteristic chemical shift, and the tertiary carbon at the branch point will also be clearly identifiable.[2][10]

  • This compound: As a less symmetrical molecule than n-decane and having a different branching pattern than 5-methylnonane, this compound is expected to show a unique set of signals in its ¹³C NMR spectrum, with the number of signals corresponding to the number of non-equivalent carbon atoms.[3]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, electron ionization (EI) leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation patterns are highly dependent on the stability of the resulting carbocations, making MS an excellent tool for determining the branching of alkanes.

Ion (m/z) This compound (Relative Intensity) n-Decane (Relative Intensity) 5-Methylnonane (Relative Intensity)
142 (M⁺)LowLow[11]Very Low/Absent[12]
113 ([M-C₂H₅]⁺)AbundantLow[11]Moderate[12]
99 ([M-C₃H₇]⁺)ModerateModerate[11]Abundant[12]
85 ([M-C₄H₉]⁺)AbundantModerate[11]Abundant[12]
71 ([M-C₅H₁₁]⁺)ModerateHigh[11]Moderate[12]
57 ([M-C₆H₁₃]⁺)HighHigh[11]High[12]
43 ([M-C₇H₁₅]⁺)HighHigh[11]High[12]

Analysis:

  • n-Decane: The mass spectrum of n-decane is characterized by a series of cluster peaks separated by 14 mass units (CH₂), with the molecular ion peak being of low intensity. The most abundant fragments are typically C₃ and C₄ carbocations (m/z 43 and 57).[11]

  • Branched Isomers (this compound and 5-Methylnonane): Fragmentation is most likely to occur at the branch points, as this leads to the formation of more stable secondary and tertiary carbocations.[12] This results in a significantly less abundant or even absent molecular ion peak compared to the linear isomer.

    • This compound: Will show preferential cleavage to lose an ethyl group (C₂H₅, 29 Da) or a butyl group (C₄H₉, 57 Da), leading to prominent peaks at m/z 113 and 85.

    • 5-Methylnonane: Is expected to readily lose a butyl group (C₄H₉, 57 Da) or a propyl group (C₃H₇, 43 Da), resulting in intense peaks at m/z 85 and 99.[12] The base peak in the spectra of branched alkanes often corresponds to the most stable carbocation that can be formed.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

A thin film of the neat liquid alkane sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and placed in the beam path of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the alkane sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The alkane sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

G cluster_workflow Spectroscopic Analysis Workflow cluster_analysis Data Analysis and Comparison Sample Alkane Sample (this compound or Isomer) IR_Spec FTIR Spectrometer Sample->IR_Spec Thin Film NMR_Spec NMR Spectrometer Sample->NMR_Spec Dissolved in CDCl₃ GC_MS GC-MS System Sample->GC_MS Injection IR_Data IR_Data IR_Spec->IR_Data IR Spectrum NMR_Data NMR_Data NMR_Spec->NMR_Data ¹H & ¹³C NMR Spectra MS_Data MS_Data GC_MS->MS_Data Mass Spectrum IR_Analysis Analyze C-H vibrations & fingerprint region IR_Data->IR_Analysis NMR_Analysis Analyze chemical shifts, multiplicity, & integration NMR_Data->NMR_Analysis MS_Analysis Analyze molecular ion & fragmentation pattern MS_Data->MS_Analysis Identification Structural Identification IR_Analysis->Identification NMR_Analysis->Identification MS_Analysis->Identification

References

A Comparative Analysis of the Reactivity of 4-Ethyloctane and Other Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity of organic molecules is paramount. This guide provides an objective comparison of the reactivity of 4-ethyloctane with other C10 alkane isomers, supported by experimental data and detailed methodologies.

Alkanes, saturated hydrocarbons, are generally characterized by their low reactivity due to the strength of their C-C and C-H sigma bonds. However, subtle differences in structure, such as branching, can lead to significant variations in thermodynamic stability and reactivity. This guide explores these differences by comparing this compound, a moderately branched alkane, with its linear isomer, n-decane, and a more highly branched isomer, 2,2,5,5-tetramethylhexane (B86233). The comparison will focus on two key aspects of alkane reactivity: combustion and free-radical halogenation.

Data Presentation: Thermodynamic Stability and Reactivity

The thermodynamic stability of alkanes can be compared by examining their standard enthalpies of combustion (ΔH°c). More stable isomers release less energy upon combustion. The reactivity of different C-H bonds within an alkane towards free-radical attack is dependent on the stability of the resulting alkyl radical, with the general trend being tertiary > secondary > primary.

AlkaneStructureType of C-H Bonds PresentStandard Enthalpy of Combustion (liquid, 298 K)
n-DecaneCH₃(CH₂)₈CH₃Primary, Secondary-6777.45 to -6779.21 kJ/mol
This compoundCH₃CH₂CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₃Primary, Secondary, Tertiary-6778.33 kJ/mol (Gross)
2,2,5,5-Tetramethylhexane(CH₃)₃CCH₂CH₂C(CH₃)₃Primary, SecondaryData not readily available

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion for a liquid hydrocarbon like this compound using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of the alkane.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid alkane is placed in a crucible. A fuse wire of known length and mass is attached to the electrodes of the calorimeter bomb, with the wire in contact with the sample.

  • Bomb Assembly: The crucible and sample are placed inside the stainless steel bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is allowed to equilibrate, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculations: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the alkane sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat released by the combustion of the fuse wire.

Competitive Free-Radical Halogenation

This protocol allows for the comparison of the relative reactivity of different C-H bonds within an alkane or between different alkanes.

Objective: To determine the relative rates of substitution of primary, secondary, and tertiary hydrogens by a halogen radical.

Methodology:

  • Reaction Setup: A mixture of the alkane (e.g., this compound) and a halogenating agent (e.g., bromine or chlorine in a suitable solvent) is prepared in a reaction vessel. The reaction is initiated by exposure to UV light or a radical initiator at a controlled temperature.

  • Reaction Progress: The reaction is allowed to proceed for a specific time, ensuring that the conversion is kept low to avoid polyhalogenation.

  • Quenching and Analysis: The reaction is quenched, and the product mixture is analyzed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the different monohalogenated isomers formed.

  • Data Interpretation: The relative reactivity of each type of hydrogen is calculated by normalizing the product distribution by the number of each type of hydrogen in the starting material. For example, the relative reactivity of tertiary vs. primary hydrogens is given by: (moles of tertiary halide / number of tertiary hydrogens) / (moles of primary halide / number of primary hydrogens).

Mandatory Visualization

G Logical Workflow for Comparing Alkane Reactivity cluster_thermodynamic Thermodynamic Stability cluster_kinetic Kinetic Reactivity cluster_conclusion Overall Reactivity Profile a Select Alkane Isomers (e.g., n-decane, this compound) b Determine Heat of Combustion (Bomb Calorimetry) a->b c Compare ΔH°c Values b->c d Lower |ΔH°c| = Higher Stability c->d i Correlate Stability and Reactivity d->i e Identify Types of C-H Bonds (1°, 2°, 3°) f Perform Competitive Halogenation e->f g Analyze Product Ratios (GC/NMR) f->g h Calculate Relative Reactivity g->h h->i

Caption: Workflow for comparing alkane reactivity.

G Factors Influencing Radical Halogenation Selectivity cluster_alkane Alkane Substrate (e.g., this compound) cluster_radical Radical Intermediate Stability cluster_product Halogenated Products A Primary C-H D Primary Radical (Least Stable) A->D Abstraction B Secondary C-H E Secondary Radical B->E Abstraction C Tertiary C-H F Tertiary Radical (Most Stable) C->F Abstraction G Primary Halide D->G Propagation E->D Decreasing Stability H Secondary Halide E->H Propagation F->E Decreasing Stability I Tertiary Halide (Major Product) F->I Propagation Halogen Halogen Radical (e.g., Br•) Halogen->A Halogen->B Halogen->C

Caption: Radical halogenation selectivity pathway.

Cross-Validation of 4-Ethyloctane Analysis: A Comparative Guide to GC-MS, HPLC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of chemical compounds is paramount. This guide provides a comprehensive cross-validation of analytical techniques for 4-ethyloctane, a saturated hydrocarbon. We will objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes key metrics for the analysis of this compound using GC-MS, HPLC, and NMR. It is important to note that while GC-MS and HPLC are primarily quantitative techniques, NMR is predominantly used for structural elucidation, with quantitative applications being less common and generally less sensitive.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.[1][2]Separation by polarity through differential partitioning between a stationary and mobile phase.[3][4]Detection and structural elucidation based on the magnetic properties of atomic nuclei.[5]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (mg/mL range)
Linearity Excellent over a wide dynamic rangeGoodLimited for quantification
Accuracy HighHighModerate for quantification
Precision HighHighModerate for quantification
Specificity High (mass spectral data provides structural information)Moderate (retention time is the primary identifier)Excellent (provides detailed structural information)
Analysis Time Fast (minutes)Moderate (minutes to tens of minutes)Slow (minutes to hours)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like this compound.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane (B92381) or pentane.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

  • Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[6]

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol

Normal-phase HPLC is suitable for the analysis of non-polar compounds like saturated hydrocarbons.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (e.g., hexane).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-20AD or equivalent.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% n-hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[5]

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Methodology and Workflow Visualization

A logical workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved.

CrossValidationWorkflow DefineObjective Define Analytical Objective (e.g., Purity, Quantification) MethodDevelopment Method Development & Optimization DefineObjective->MethodDevelopment GCMS GC-MS Method MethodDevelopment->GCMS HPLC HPLC Method MethodDevelopment->HPLC NMR NMR Method MethodDevelopment->NMR MethodValidation Individual Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) GCMS->MethodValidation HPLC->MethodValidation NMR->MethodValidation SampleAnalysis Analysis of the Same Batch of this compound MethodValidation->SampleAnalysis DataComparison Comparative Data Analysis SampleAnalysis->DataComparison Conclusion Conclusion on Method Comparability & Analyte Characterization DataComparison->Conclusion

Cross-validation workflow for this compound analysis.

References

A Comparative Guide to Inter-Laboratory Performance in 4-Ethyloctane Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies and hypothetical performance data for the quantification of 4-Ethyloctane. As direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes common analytical practices and expected outcomes from proficiency testing and method validation studies for similar volatile organic compounds.[1] The objective is to offer a valuable resource for researchers, scientists, and drug development professionals seeking to develop, validate, or compare their own analytical methods for this compound. The information presented here is compiled from established protocols for organic compound analysis and the general principles of inter-laboratory comparisons.

Hypothetical Inter-Laboratory Study Design

To illustrate a typical inter-laboratory comparison, a hypothetical study is presented involving three laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory was provided with identical sets of human plasma samples spiked with known concentrations of this compound (Low, Medium, and High). The laboratories were instructed to quantify the analyte using their in-house validated analytical methods. The primary performance metrics evaluated were accuracy, expressed as percent recovery, and precision, expressed as percent relative standard deviation (%RSD).

Data Presentation

The following tables summarize the hypothetical quantitative data from the three participating laboratories.

Table 1: Accuracy Data (% Recovery) for this compound Quantification

Concentration LevelSpiked Concentration (ng/mL)Lab A (%)Lab B (%)Lab C (%)
Low598.2101.595.8
Medium5099.1100.897.2
High200100.599.798.1
Average 99.3 100.7 97.0

Table 2: Precision Data (%RSD) for this compound Quantification (n=5)

Concentration LevelSpiked Concentration (ng/mL)Lab A (%)Lab B (%)Lab C (%)
Low54.53.85.1
Medium503.22.94.2
High2002.12.53.5
Average 3.3 3.1 4.3

Experimental Protocols

A generalized experimental protocol based on common practices for the analysis of volatile organic compounds like this compound in biological matrices is detailed below.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds like this compound from biological samples.

  • To a 2 mL headspace vial, add 500 µL of human plasma.

  • Add an internal standard (e.g., isotopically labeled this compound) to each sample.

  • The vial is then sealed and placed in a heated autosampler for a defined incubation period to allow the volatile analytes to partition into the headspace.

  • An SPME fiber is exposed to the headspace for a specific time to adsorb the analytes.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective technique for the separation and quantification of volatile organic compounds.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: The SPME fiber is desorbed in a heated injection port.

    • Column: A suitable capillary column (e.g., DB-5ms) is used for chromatographic separation.

    • Oven Program: A temperature gradient is applied to the oven to separate analytes based on their boiling points and chemical properties.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity, monitoring specific m/z values for this compound and its internal standard.

3. Quality Control and Data Analysis

  • A calibration curve is generated using standards of known this compound concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the results.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Headspace Incubation p2->p3 p4 SPME Fiber Adsorption p3->p4 a1 SPME Desorption in GC Inlet p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Report

Caption: Experimental workflow for this compound measurement.

G cluster_input Inputs cluster_analysis Performance Evaluation cluster_output Outcome lab_a Lab A Data accuracy Accuracy (% Recovery) lab_a->accuracy precision Precision (%RSD) lab_a->precision lab_b Lab B Data lab_b->accuracy lab_b->precision lab_c Lab C Data lab_c->accuracy lab_c->precision comparison Comparative Performance Assessment accuracy->comparison precision->comparison

Caption: Logical relationship of the inter-laboratory comparison.

References

Confirming the Structure of Synthesized 4-Ethyloctane: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural confirmation of synthesized 4-ethyloctane with its linear isomer, n-decane. Detailed experimental protocols for the synthesis of this compound and the acquisition of key analytical data are presented, supported by comparative spectroscopic data to aid in the unambiguous identification of the target molecule.

Synthesis of this compound

A plausible and effective method for the laboratory synthesis of this compound is a two-step process involving a Grignard reaction followed by the reduction of the resulting tertiary alcohol. This approach provides a reliable means of constructing the branched carbon skeleton.

Step 1: Synthesis of 4-Ethyloctan-4-ol (B14678674) via Grignard Reaction

The initial step involves the reaction of a butyl Grignard reagent with butanal. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of butanal, leading to the formation of a secondary alcohol, 4-ethyloctan-4-ol, after an acidic workup.

Step 2: Reduction of 4-Ethyloctan-4-ol

The tertiary alcohol intermediate is then reduced to the corresponding alkane, this compound. A common method for this transformation is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-initiated reduction.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4-Ethyloctan-4-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of butanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-ethyloctan-4-ol.

Protocol 2: Reduction of 4-Ethyloctan-4-ol to this compound

  • Formation of Thioester: To a solution of 4-ethyloctan-4-ol (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (B131065) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • Radical Reduction: To the cooled reaction mixture, add tributyltin hydride (1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.2 eq). The mixture is heated at reflux for several hours.

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford pure this compound.

Protocol 3: Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is performed using a mass spectrometer with an electron ionization (EI) source. The sample is injected into a GC equipped with a nonpolar capillary column.

Data Presentation: Spectroscopic Comparison

The structural confirmation of this compound is achieved by comparing its spectroscopic data with that of a known isomer, n-decane. The distinct branching in this compound leads to significant differences in the NMR and mass spectra.

Table 1: ¹³C NMR Spectroscopic Data (Predicted)

Carbon PositionThis compound (Predicted Chemical Shift, ppm)n-Decane (Experimental Chemical Shift, ppm)
C114.114.1
C222.922.7
C332.231.9
C439.5 (CH)29.3
C529.329.6
C629.629.6
C722.729.3
C814.131.9
C1' (Ethyl)10.8-
C2' (Ethyl)25.8-

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Proton PositionThis compound (Predicted Chemical Shift, ppm)n-Decane (Experimental Chemical Shift, ppm)
-CH₃ (t)~0.90.88
-CH₂- (m)~1.2-1.41.26
-CH- (m)~1.5-

Table 3: Mass Spectrometry Fragmentation Data

m/zThis compound (Predicted Fragments)n-Decane (Experimental Fragments)
142[M]⁺[M]⁺
113[M-C₂H₅]⁺-
99[M-C₃H₇]⁺-
85[M-C₄H₉]⁺[C₆H₁₃]⁺
71[M-C₅H₁₁]⁺[C₅H₁₁]⁺
57[C₄H₉]⁺[C₄H₉]⁺
43[C₃H₇]⁺[C₃H₇]⁺
29[C₂H₅]⁺[C₂H₅]⁺

Visualization of Confirmation Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Comparison Standard start Starting Materials (1-Bromobutane, Mg, Butanal) grignard Grignard Reaction start->grignard alcohol 4-Ethyloctan-4-ol grignard->alcohol reduction Reduction alcohol->reduction product Synthesized this compound reduction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation n_decane n-Decane n_decane_data Spectroscopic Data (NMR, MS) n_decane->n_decane_data n_decane_data->data_analysis

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The combination of a well-defined synthetic route and detailed spectroscopic analysis provides a robust framework for the confirmation of the structure of this compound. The comparative data with a linear isomer, n-decane, highlights the key structural differences that are readily discernible through NMR and mass spectrometry. This guide serves as a valuable resource for researchers in the synthesis and characterization of branched alkanes.

Benchmarking 4-Ethyloctane: A Comparative Guide for Laboratory Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, compound solubility, and overall process efficiency. This guide provides a comprehensive performance benchmark of 4-Ethyloctane, a branched alkane solvent, against a selection of common laboratory solvents. The comparisons are derived from established physical and chemical properties, offering a predictive framework for its application in various experimental settings.

I. Comparative Analysis of Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical characteristics. This section presents a comparative table of key properties for this compound and a range of common laboratory solvents, from non-polar alkanes to polar aprotic and protic solvents.

PropertyThis compoundn-DecaneTolueneDichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileEthanolWater
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₇H₈CH₂Cl₂C₄H₈OC₂H₃NC₂H₆OH₂O
Molecular Weight ( g/mol ) 142.28[1][2]142.2892.1484.9372.1141.0546.0718.02
Boiling Point (°C) 163.65[3]174.1110.639.66681.678.37100
Density (g/cm³ at 20°C) 0.734[3]0.7300.8671.3260.8890.7860.7890.998
Dynamic Viscosity (cP at 20°C) ~0.8 (estimated)0.920.590.440.480.371.201.00
Polarity Index (P') ~0.1 (estimated)~0.12.43.14.05.84.310.2
Dielectric Constant (at 20°C) ~2.0 (estimated)1.992.389.087.5837.524.580.1
Water Solubility 75.36 µg/L[3][4]Insoluble0.52 g/L13 g/LMiscibleMiscibleMiscibleMiscible
Flash Point (°C) 36.5[4][5]464N/A-14213N/A

Note: Some properties for this compound are estimated based on its structure as a branched alkane and comparison with similar compounds like n-Decane.

Inference on Performance:

Based on the data, this compound is a non-polar, water-insoluble solvent with a relatively high boiling point and low density.[1][3] Its properties are very similar to its straight-chain isomer, n-decane. The ethyl branch at the C4 position results in a slightly lower melting point (-87.69°C) compared to n-decane (-29.7°C), which could be advantageous for low-temperature applications.[3]

Due to its non-polar nature, this compound is expected to be an excellent solvent for non-polar compounds such as oils, fats, and other hydrocarbons, following the principle of "like dissolves like."[1] Its low polarity and immiscibility with water make it a suitable candidate for extraction processes involving aqueous and non-polar organic phases. The high boiling point suggests a lower volatility compared to solvents like DCM or THF, which can be beneficial in terms of reduced evaporation rates and improved safety.[3] However, this also implies that it will require more energy for removal by evaporation.

II. Experimental Protocols for Solvent Performance Evaluation

To empirically determine the performance of this compound as a solvent in a specific application, the following experimental protocols can be employed.

A. Protocol for Determining Solubility of a Solid Compound

This protocol outlines a method to determine the solubility of a solid compound in this compound and compare it with other solvents.

Materials:

  • Solid compound of interest

  • This compound and other solvents for comparison

  • Analytical balance

  • Vials with caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a series of vials.

  • Add a known volume of this compound to one vial, and the same volume of the other test solvents to the remaining vials.

  • Seal the vials and place them in a constant temperature bath or shaker.

  • Agitate the mixtures for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the saturated solution) using a syringe and filter it to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

  • Calculate the solubility in units such as g/L or mol/L.

B. Protocol for Evaluating Solvent Effects on Reaction Kinetics

This protocol provides a framework for assessing the influence of this compound on the rate of a chemical reaction compared to other solvents.

Materials:

  • Reactants and catalyst for the chosen reaction

  • This compound and other solvents for comparison

  • Reaction vessel with temperature control and stirring

  • Sampling equipment (e.g., syringes)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

  • Quenching agent (if necessary)

Procedure:

  • Set up the reaction in this compound by dissolving the reactants in the solvent within the reaction vessel at a controlled temperature.

  • Initiate the reaction (e.g., by adding a catalyst or the final reactant).

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • If necessary, quench the reaction in the aliquot immediately to stop its progress.

  • Analyze the composition of each aliquot using a suitable analytical technique to determine the concentration of reactants and/or products.

  • Repeat the experiment under identical conditions (temperature, concentrations) using the other solvents for comparison.

  • Plot the concentration of a key reactant or product as a function of time for each solvent.

  • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.

  • Compare the reaction rates obtained in the different solvents to evaluate the kinetic effect of this compound.

III. Visualizing Workflows

A. Logical Workflow for Solvent Selection

Solvent_Selection_Workflow A Define Application Requirements (e.g., Solubility, Reaction Type) B Identify Key Solute/Reactant Properties (Polarity, Functional Groups) A->B C Screen Solvents Based on Physicochemical Properties (Polarity, Boiling Point, Density) B->C D Consider Safety, Health, and Environmental (SHE) Factors C->D E Select Candidate Solvents (e.g., this compound, Toluene, THF) D->E F Perform Small-Scale Experimental Validation (Solubility & Kinetic Tests) E->F G Analyze Results and Compare Performance F->G H Select Optimal Solvent G->H

Caption: A logical workflow for selecting an appropriate solvent for a given application.

B. Experimental Workflow for Comparative Solubility Testing

Solubility_Testing_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_comparison Comparison A Weigh excess solute into vials B Add known volume of each solvent (this compound, Solvent A, Solvent B) A->B C Agitate at constant temperature (e.g., 24h at 25°C) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration via HPLC/UV-Vis E->F G Calculate solubility (g/L) F->G H Compare solubility across all tested solvents G->H

Caption: An experimental workflow for comparing the solubility of a compound in different solvents.

Conclusion

This compound presents itself as a viable non-polar solvent with properties largely comparable to other medium-chain alkanes. Its branched structure may offer advantages in specific low-temperature applications. For researchers and professionals in drug development, this compound is a potential alternative to other non-polar solvents, particularly where a higher boiling point and lower volatility are desired. However, as with any solvent selection, empirical validation through targeted experiments, as outlined in this guide, is crucial to confirm its suitability and performance for a specific application.

References

A Comparative Guide to Verifying the Purity of Commercially Available 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 4-Ethyloctane, focusing on purity verification. It includes objective comparisons with alternative products and is supported by experimental data and detailed methodologies.

Introduction

This compound is a branched alkane with the chemical formula C10H22. Its specific isomeric structure makes it a valuable compound in various research and development applications, including as a solvent, a component in fuel studies, and a reference standard in analytical chemistry. Given its potential applications, particularly in sensitive analytical and developmental work, verifying its purity is of paramount importance. Impurities, often structural isomers, can significantly impact experimental outcomes. This guide outlines the common methods for purity determination and provides a comparative overview of what can be expected from commercial suppliers.

Purity of Commercial this compound: A Comparative Overview

Obtaining exact purity specifications for this compound from commercial suppliers can be challenging without direct purchase and analysis. However, based on typical purity levels for specialty branched alkanes, we can construct a representative comparison. The following table summarizes hypothetical yet realistic purity data from three tiers of chemical suppliers.

Table 1: Comparison of Hypothetical Commercial this compound Purity

Supplier TierProduct GradeAdvertised PurityTypical Impurities (Hypothetical Profile)Price Range (per 10g)
Supplier A Research Grade>98%3-Ethyloctane (0.5%), 2-Methylnonane (0.3%), n-Decane (0.2%), Other C10H22 isomers (<1%)
Supplier B Synthesis Grade>95%3-Ethyloctane (1.5%), 2-Methylnonane (1.0%), n-Decane (0.5%), Other C10H22 isomers and residual reactants (<2%)$
Supplier C Technical Grade>90%Mixture of C10H22 isomers, including 3-Ethyloctane, 2-Methylnonane, and n-Decane. May contain residual starting materials from synthesis.¢

Note: This data is representative and intended for illustrative purposes. Actual purity and impurity profiles should be confirmed by lot-specific Certificates of Analysis (CoA) from the supplier and independent verification.

Potential Impurities in this compound

The most common impurities in commercially available this compound are its structural isomers. The specific profile of these impurities often depends on the synthetic route employed in its manufacture. A common method for synthesizing branched alkanes like this compound is the Grignard reaction.

Common Isomeric Impurities:

  • Positional Isomers: 3-Ethyloctane, 2-Ethyloctane.

  • Other Branched Isomers: Various dimethyl-octanes, methyl-nonanes.

  • Linear Isomer: n-Decane.

Stereoisomers: this compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers: (R)-4-ethyloctane and (S)-4-ethyloctane. For most applications, a racemic mixture is sufficient. However, for stereospecific applications, chiral chromatography would be necessary to separate these enantiomers, and this would be a specialized and more expensive product.

Experimental Protocols for Purity Verification

The two primary analytical techniques for verifying the purity of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for quantifying the purity of this compound and identifying isomeric impurities.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or pentane) in a volumetric flask.

    • For quantitative analysis, an internal standard (e.g., n-undecane) of known concentration should be added to the sample solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with a split ratio of 50:1 to avoid column overload)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

      • Hold: Hold at 150 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-200.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Impurities can be identified by comparing their retention times and mass spectra to known standards or spectral libraries (e.g., NIST).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an excellent method for determining the absolute purity of a sample, provided a certified internal standard is used. ¹³C NMR can be used to confirm the carbon skeleton and identify isomeric impurities.

Experimental Protocol:

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Sample Preparation for q¹H NMR:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid). The standard should have protons that resonate in a clear region of the spectrum, away from the analyte signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of any proton being quantified (typically 30-60 seconds for accurate integration).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

    • ¹³C NMR and DEPT experiments can be used to confirm the presence of the correct number of CH, CH₂, and CH₃ groups, helping to identify any isomeric impurities that might have overlapping ¹H signals. Protons in alkanes typically resonate between 0.5 and 1.5 ppm.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity verification of this compound.

Figure 1: Analytical Workflow for this compound Purity Verification cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing and Purity Determination Sample Commercial this compound Sample Preparation Prepare solutions for GC-MS and NMR (with internal standards) Sample->Preparation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Preparation->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT) Preparation->NMR GCMS_Data Analyze Chromatogram and Mass Spectra GCMS->GCMS_Data NMR_Data Process and Integrate NMR Spectra NMR->NMR_Data Purity_Calc Calculate Purity and Identify Impurities GCMS_Data->Purity_Calc NMR_Data->Purity_Calc Report Report Purity_Calc->Report Final Purity Report

Caption: Workflow for verifying this compound purity.

Figure 2: Logical Comparison of Analytical Techniques cluster_gcms GC-MS cluster_nmr NMR Technique Analytical Technique GCMS_Strengths Strengths: - High sensitivity for volatile impurities - Excellent separation of isomers - Definitive identification by mass spectra Technique->GCMS_Strengths NMR_Strengths Strengths: - Non-destructive - Provides absolute purity with an internal standard - Gives structural information Technique->NMR_Strengths GCMS_Limitations Limitations: - Destructive technique - Requires high-purity standards for accurate quantification GCMS_Strengths->GCMS_Limitations NMR_Limitations Limitations: - Lower sensitivity than GC-MS - Signal overlap can be an issue for complex mixtures NMR_Strengths->NMR_Limitations

Caption: Comparison of GC-MS and NMR for purity analysis.

Conclusion and Recommendations

For routine quality control and purity verification of commercially available this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS is the recommended primary technique due to its excellent ability to separate and detect isomeric impurities. For applications requiring the highest level of accuracy in purity determination, quantitative ¹H NMR with a certified internal standard is the preferred method.

It is strongly advised that researchers and scientists independently verify the purity of critical reagents like this compound, as the information provided on a supplier's CoA may not always be exhaustive or may vary between batches. By employing the robust analytical methods detailed in this guide, professionals in drug development and other scientific fields can ensure the quality and reliability of their experimental results.

A Comparative Toxicological Profile of Octane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicological profiles of various octane (B31449) isomers, with a primary focus on n-octane and the branched-chain isomer, 2,2,4-trimethylpentane (B7799088) (isooctane). The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key toxicological data, outlines standard experimental protocols for toxicity testing, and visualizes a proposed general mechanism of action for alkanes.

There are 18 structural isomers of octane (C8H18), all of which are colorless, flammable liquids with a gasoline-like odor.[1] They are common components of petroleum products and are used as solvents and in organic synthesis.[1] While all octane isomers share some toxicological properties, such as the potential for central nervous system (CNS) depression and irritation, the degree of toxicity can vary with their structure.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for selected octane isomers. A significant data gap exists for many of the branched-chain isomers.

IsomerCAS NumberMolecular FormulaLD50 (Oral, Rat)LC50 (Inhalation, Rat)NOAEL (Inhalation, Rat)Key Toxicological Endpoints
n-Octane 111-65-9C8H18>5000 mg/kg25260 ppm (4 hours)[2]>7.48 mg/L (subchronic)[3]CNS depression, drowsiness, dizziness, skin irritation, aspiration hazard.[2][4]
2,2,4-Trimethylpentane (Isooctane) 540-84-1C8H18>10000 mg/kg[5]6156.8 ppm (1 hour)[5]No data availableCNS depression, narcotic effects, skin and eye irritation, lung irritation, edema, and hemorrhage in rodents at high concentrations.[6][7]
2-Methylheptane 592-27-8C8H18No data availableNo data availableNo data availableSkin and eye irritation, respiratory tract irritation, CNS depression (drowsiness, dizziness), aspiration hazard.[8][9]
3-Methylheptane 589-81-1C8H18No data availableNo data availableNo data availableSkin irritation, may cause drowsiness or dizziness, aspiration hazard.[10][11]
2,5-Dimethylhexane 592-13-2C8H18No data availableNo data availableNo data availableSkin irritation, may cause drowsiness or dizziness, aspiration hazard.[4][12]

Note: The lack of quantitative data for many branched isomers highlights a need for further toxicological research in this area.

General Toxicological Characteristics of Octane Isomers

Inhalation of high concentrations of octane isomers can lead to depression of the central nervous system, with symptoms such as headache, dizziness, lightheadedness, confusion, and vertigo.[1][3] Direct aspiration of C6-C16 paraffins into the lungs can cause chemical pneumonitis, pulmonary edema, and hemorrhaging.[3] Most octane isomers are also classified as skin irritants.[2][13][14]

Experimental Protocols

The toxicological data presented in this guide are typically obtained through standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the safety of chemicals and ensure the reliability and comparability of data.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

  • Main Study: Groups of animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

  • Endpoints: The study aims to identify a dose that causes evident toxicity without mortality, rather than determining a precise LD50.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.

  • Test Substance Generation: The test substance is generated as a gas, vapor, or aerosol in a precisely controlled inhalation chamber.[2]

  • Animal Exposure: Rodents (usually rats) are exposed to the test atmosphere for a defined period, typically 4 hours.[2] Exposure can be whole-body or nose-only.

  • Concentration Levels: Multiple concentration levels are tested to determine a concentration-response relationship.

  • Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[3]

  • Endpoints: The primary endpoint is the LC50 (median lethal concentration). Other endpoints include clinical signs of toxicity, body weight changes, and gross pathology at necropsy.[2]

Subchronic Inhalation Toxicity (OECD Guideline 413: 90-Day Study)

This study provides information on the adverse effects of repeated, daily inhalation exposure to a substance over a 90-day period.

  • Animal Exposure: Groups of rodents are typically exposed for 6 hours per day, 5 days a week, for 90 days.

  • Concentration Levels: At least three concentration levels and a control group are used.

  • In-life Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and effects on hematology, clinical chemistry, and urinalysis.

  • Post-mortem Analysis: At the end of the study, a comprehensive necropsy is performed, including organ weight measurements and histopathological examination of tissues.

  • Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest concentration at which no adverse effects are observed.

Proposed General Mechanism of Action for Alkane Toxicity

While the specific signaling pathways for each octane isomer have not been fully elucidated, the primary mechanism of acute toxicity for short-chain alkanes is believed to be a non-specific disruption of neuronal cell membranes, leading to CNS depression. This is similar to the mechanism of action of volatile anesthetics.

G Octane Octane Isomer (Lipophilic) Membrane Neuronal Cell Membrane (Lipid Bilayer) Octane->Membrane Accumulates in Disruption Membrane Fluidity Alteration Membrane->Disruption Leads to IonChannels Ion Channel Function Impairment Disruption->IonChannels Causes Neurotransmission Altered Neurotransmission IonChannels->Neurotransmission Results in CNS_Depression Central Nervous System Depression Neurotransmission->CNS_Depression Induces

Caption: Proposed mechanism of alkane-induced CNS depression.

Experimental Workflow for Inhalation Toxicity Study

The following diagram illustrates a typical workflow for an acute inhalation toxicity study according to OECD Guideline 403.

G start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization grouping Randomization into Exposure Groups acclimatization->grouping exposure Inhalation Exposure (e.g., 4 hours) grouping->exposure observation Post-Exposure Observation (14 days) exposure->observation monitoring Daily Clinical Observation & Weekly Body Weights observation->monitoring necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LC50 Calculation) necropsy->analysis end End analysis->end

Caption: Workflow for an acute inhalation toxicity study.

Conclusion

This comparative guide underscores the general toxicological properties of octane isomers, primarily their potential to cause CNS depression and local irritation. While data for n-octane and isooctane (B107328) are more readily available, there is a clear need for more comprehensive toxicological studies on other branched-chain isomers to fully characterize their potential hazards. The provided experimental protocols and workflow diagrams offer a standardized approach for conducting such studies, ensuring data quality and comparability for risk assessment purposes. Researchers are encouraged to consult the full OECD guidelines for detailed experimental procedures.

References

Navigating the Environmental Maze: A Comparative Guide to 4-Ethyloctane and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the drive for greener chemistry and sustainable laboratory practices, the selection of solvents has emerged as a critical consideration for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the environmental impact of 4-Ethyloctane against other commonly used solvents—heptane (B126788), toluene, and dichloromethane. By presenting available experimental data and outlining standard testing protocols, this document aims to empower informed decision-making in solvent selection, balancing performance with environmental stewardship.

Quantitative Comparison of Environmental Impact

The following table summarizes key environmental and safety parameters for this compound and its alternatives. It is important to note that specific experimental data for this compound is limited. Therefore, values for biodegradability and aquatic toxicity for this compound are based on data from structurally similar C10 branched alkanes and predictive models.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)VOC PotentialBiodegradability (OECD 301)Aquatic Toxicity (Daphnia magna LC50, 48h, mg/L)
This compound C₁₀H₂₂142.28163.6[1]Medium[2]Expected to be readily biodegradable*Low toxicity (No observed effects at water solubility limit of ~0.075 mg/L)[1][3][4]
Heptane C₇H₁₆100.2198.4HighReadily biodegradable[5]Very toxic to aquatic life (H400)[5]
Toluene C₇H₈92.14110.6HighReadily biodegradableModerate acute toxicity[6]
Dichloromethane CH₂Cl₂84.9339.6HighReadily biodegradable in water (within days)[4]Not considered toxic to aquatic systems[4]

*Note: Data for this compound's biodegradability and aquatic toxicity are inferred from studies on similar branched-chain alkanes due to a lack of direct experimental results for this specific compound.

Experimental Protocols for Environmental Impact Assessment

To ensure consistency and comparability of environmental data, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.

Biodegradability Testing

The assessment of a solvent's biodegradability is crucial to understanding its persistence in the environment. The OECD 301 guideline for "Ready Biodegradability" is a widely accepted standard.[7][8] This series of tests evaluates the potential for microorganisms to break down a chemical substance in an aerobic environment.

Key Experimental Steps (OECD 301F - Manometric Respirometry Test):

  • Preparation of the Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Inoculation: The medium is inoculated with a small amount of activated sludge, sewage effluent, or surface water containing a mixed population of microorganisms.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.

  • Measurement of Oxygen Consumption: The consumption of oxygen by the microorganisms is measured over the 28-day period using a respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the microorganisms in the presence of the test substance to the theoretical amount of oxygen required for its complete oxidation. A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test.[7]

Aquatic Toxicity Testing

To determine the potential harm a solvent can cause to aquatic ecosystems, acute toxicity tests are performed on representative aquatic organisms. The OECD 202 guideline for "Daphnia sp. Acute Immobilisation Test" is a standard method for assessing the toxicity to invertebrates.[9]

Key Experimental Steps (OECD 202):

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Solutions: A series of test solutions with varying concentrations of the solvent in water are prepared. A control group with no solvent is also included.

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours.

  • Observation: The number of immobilized daphnids in each test concentration and the control is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Determination of LC50: The results are used to calculate the median lethal concentration (LC50), which is the concentration of the solvent that is lethal to 50% of the test organisms within the 48-hour exposure period.[10]

Visualizing a Greener Solvent Selection Process

The following diagram illustrates a logical workflow for selecting environmentally preferable solvents, incorporating key environmental impact assessments.

SolventSelectionWorkflow cluster_0 Solvent Selection Workflow A Identify Potential Solvents B Evaluate Performance Requirements A->B C Assess Environmental Impact B->C D Conduct Biodegradability Testing (e.g., OECD 301) C->D E Conduct Aquatic Toxicity Testing (e.g., OECD 202) C->E F Analyze VOC Emissions C->F G Compare Data and Rank Solvents D->G E->G F->G H Select Most Sustainable Solvent G->H

Caption: Workflow for Environmentally Conscious Solvent Selection.

Discussion and Conclusion

Based on the available data, this compound presents a potentially favorable environmental profile in terms of aquatic toxicity compared to heptane. While both are expected to be readily biodegradable, the "very toxic to aquatic life" classification of heptane is a significant concern.[5] Toluene also demonstrates moderate aquatic toxicity.[6] Dichloromethane, while not classified as toxic to aquatic systems, is a volatile organic compound with its own set of health and safety considerations.[4]

The lower water solubility of this compound suggests that in the event of a spill, the concentration in the water column would be limited, thereby reducing its immediate impact on aquatic organisms. However, its higher boiling point compared to the other solvents may imply lower volatility and potentially greater persistence in soil or water before degradation.

For researchers and drug development professionals, the choice of solvent involves a multi-faceted analysis. While performance and cost remain key drivers, the environmental and safety profiles of these chemicals can no longer be overlooked. This guide provides a starting point for a more comprehensive evaluation, encouraging the adoption of solvents that align with the principles of green chemistry. Further experimental studies on the environmental fate and ecotoxicity of this compound are warranted to provide a more complete and direct comparison.

References

Performance Showdown: A Comparative Guide to Catalysts for 4-Ethyloctane Synthesis via n-Decane Hydroisomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the chemical and pharmaceutical industries, the efficient synthesis of branched alkanes like 4-ethyloctane is crucial for producing high-octane fuels and tailored solvents. This guide provides a detailed comparison of the performance of different bifunctional catalysts, primarily focusing on the hydroisomerization of n-decane, a prominent pathway to obtain a mixture of branched C10 isomers, including this compound.

The synthesis of specific branched alkanes such as this compound is often achieved through the hydroisomerization of linear alkanes. This process typically employs bifunctional catalysts that possess both metallic sites for dehydrogenation/hydrogenation and acidic sites for skeletal isomerization. Among the most studied catalysts for this application are platinum-supported zeolites, particularly Pt/ZSM-22 and Pt/SAPO-11, which are lauded for their shape-selective properties that favor the formation of mono-branched isomers.

This guide delves into the quantitative performance of these catalysts, presenting key data in a comparative format. Furthermore, it outlines the typical experimental protocols for catalyst synthesis and the hydroisomerization reaction, and provides a visual representation of the catalytic pathway.

Catalyst Performance at a Glance

The following table summarizes the performance of various Pt/ZSM-22 and Pt/SAPO-11 catalysts in the hydroisomerization of n-decane or its longer-chain analogue, n-dodecane. The yield of iso-alkanes is a key metric for evaluating the potential for this compound synthesis.

CatalystSupportReactantTemperature (°C)Pressure (MPa)n-Alkane Conversion (%)Iso-alkane Yield (%)Iso-alkane Selectivity (%)Reference
0.5% Pt/ZSM-22ZSM-22n-Dodecane300-87.5-88.0[1]
Pt/HZ22-LM-4Healed ZSM-22n-Decane~2902.0~8064.1-[2][3]
Pt/HZ22ZSM-22n-Decane~3102.0~80~55-[2][3]
0.5 wt% Pt/N-SAPO-11Nanosheet SAPO-11n-Dodecane---Higher than conventionalHigher than conventional[4]
0.5% Pt/SAPO-11-10%SAPO-11n-Dodecane--93.570.9-[5]
0.25wt.%Pt/SAPO-11SAPO-11n-Decane275Atmospheric56.8--[6]
Pt/Al-MCM-41Al-MCM-41n-Hexadecane----Highest among tested[7]
Pt/H-YH-Y Zeoliten-Hexadecane----High[7]

Experimental Protocols

Below are detailed methodologies for the synthesis of the catalysts and the execution of the hydroisomerization experiments, based on typical procedures reported in the literature.[5][6][8][9][10]

Catalyst Synthesis

1. Synthesis of ZSM-22 and SAPO-11 Supports:

  • ZSM-22 Synthesis (Hydrothermal Method): A typical synthesis gel is prepared by mixing a silica (B1680970) source (e.g., silica sol), an alumina (B75360) source (e.g., aluminum sulfate), a structure-directing agent (SDA) (e.g., 1,6-diaminohexane), and a mineralizer (e.g., potassium hydroxide) in deionized water. The molar composition of the final gel is carefully controlled. The gel is then transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure at a specific temperature (e.g., 155 °C) for a set duration (e.g., 48 hours). The resulting solid product is filtered, washed, dried, and calcined in air (e.g., at 550 °C) to remove the organic SDA.[9]

  • SAPO-11 Synthesis (Hydrothermal Method): A silicoaluminophosphate gel is prepared by mixing sources of aluminum (e.g., pseudoboehmite), phosphorus (e.g., phosphoric acid), and silicon (e.g., silica sol) with a structure-directing agent (e.g., di-n-propylamine) in water. The mixture is homogenized and then subjected to hydrothermal treatment in an autoclave under conditions similar to ZSM-22 synthesis. The resulting SAPO-11 crystals are recovered by filtration, washed, dried, and calcined to remove the template.[8]

2. Platinum Impregnation:

The calcined zeolite or SAPO support is impregnated with a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆) or tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂).[6][8] The amount of precursor solution is typically calculated to match the pore volume of the support (incipient wetness impregnation). After impregnation, the catalyst is dried (e.g., at 110-120 °C) and then calcined in air (e.g., at 300-500 °C). Finally, the catalyst is reduced in a stream of hydrogen at an elevated temperature (e.g., 350-450 °C) to convert the platinum species to their metallic state.

Hydroisomerization of n-Decane

The catalytic performance is evaluated in a continuous-flow fixed-bed reactor system.

  • Catalyst Loading: A specific amount of the prepared Pt/zeolite catalyst (typically sieved to a desired particle size, e.g., 20-40 mesh) is loaded into a stainless-steel reactor tube.[10]

  • Catalyst Activation: The catalyst is typically pre-treated in situ by heating under a flow of dry air or nitrogen to remove any adsorbed moisture, followed by reduction under a hydrogen flow at a high temperature to ensure the platinum is in its active metallic state.

  • Reaction Execution: A feed consisting of n-decane and hydrogen is introduced into the reactor at a controlled flow rate. The reaction is carried out under specific conditions of temperature, pressure, and liquid hourly space velocity (LHSV).[2][6]

  • Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The products are then analyzed using gas chromatography (GC) to determine the conversion of n-decane and the selectivity and yield of the various isomers, including this compound.[10]

Catalytic Pathway and Logic

The hydroisomerization of n-decane over a bifunctional catalyst follows a well-established mechanism. The diagram below illustrates the key steps involved in the process and the factors influencing the product distribution.

G cluster_input Reactants cluster_catalyst Bifunctional Catalyst cluster_intermediates Reaction Intermediates cluster_output Products n_decane n-Decane Pt_site Pt Metal Site n_decane->Pt_site Dehydrogenation H2 H₂ n_decene n-Decene Pt_site->n_decene branched_alkanes Branched Alkanes (e.g., this compound) Pt_site->branched_alkanes Acid_site Zeolite Acid Site (Brønsted) carbenium_ion Decyl Carbenium Ion Acid_site->carbenium_ion iso_decene Iso-decene Acid_site->iso_decene n_decene->Acid_site Protonation iso_carbenium_ion Iso-decyl Carbenium Ion carbenium_ion->iso_carbenium_ion Skeletal Isomerization iso_carbenium_ion->Acid_site cracking_products Cracking Products (Lighter Alkanes) iso_carbenium_ion->cracking_products β-scission (Cracking) iso_decene->Pt_site Hydrogenation

Figure 1. Reaction pathway for n-decane hydroisomerization.

References

Correlating the structural features of 4-Ethyloctane with its physical properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide correlating the structural features of 4-ethyloctane with its physical properties, offering a comparative analysis with its isomers and the straight-chain alkane, n-decane. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data.

Comparison of Physical Properties

The structural arrangement of carbon atoms in alkanes significantly influences their physical properties. Branching, in particular, affects the intermolecular van der Waals forces, leading to differences in boiling points, melting points, density, and viscosity.

Data Summary

The following table summarizes the key physical properties of this compound, its selected isomers, and n-decane for a comparative analysis.

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)Dynamic Viscosity (mPa·s)
n-Decane Straight Chain174.1-29.70.7300.859 (at 25°C)[1]
This compound Branched163.6-87.690.733Data not readily available
2-Methylnonane Branched166-169[2]-75[3]0.726 (at 20°C)[2]Available in literature[4][5][6]
3-Methylnonane (B147189) Branched167.9[7]-84.8[8]0.732 (at 20°C)Data not readily available
5-Methylnonane Branched165.1[9]-87.7[10]0.733[10]Data not readily available
2,3-Dimethyloctane (B44108) Branched164.32[11]-83.15[11]0.734[11]Available in literature[12][13]
3,3-Dimethyloctane Branched161[3]-53.99[3]0.740[3]Available in literature[14]
3,4-Dimethyloctane Branched166[15]Data not readily availableData not readily availableData not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the physical properties of alkanes.

Determination of Boiling Point

Method: Capillary Tube Method (Siwoloboff's Method)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[17]

Determination of Melting Point

Method: Capillary Tube Method using a Melting Point Apparatus

Procedure:

  • A small amount of the solid organic compound is finely powdered.[13]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating.[12]

  • The sample is heated slowly, at a rate of 1-2°C per minute near the expected melting point.[13]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1°C).[12]

Determination of Density

Method: Pycnometer Method

Procedure:

  • A clean and dry pycnometer (a small glass flask with a precise volume) is weighed accurately.[18]

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[18]

Determination of Viscosity

Method: Ostwald Viscometer

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A specific volume of the liquid is introduced into the larger bulb of the viscometer.

  • The liquid is then drawn up into the other arm by suction until it is above the upper mark.

  • The liquid is allowed to flow back down, and the time taken for the meniscus to pass between the upper and lower marks is measured using a stopwatch.

  • The kinematic viscosity is calculated using the formula: ν = C * t, where 'ν' is the kinematic viscosity, 'C' is the calibration constant of the viscometer, and 't' is the flow time.

  • The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid (η = ν * ρ).[1]

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the structural features of decane (B31447) isomers and their resulting physical properties.

G Relationship between Alkane Structure and Physical Properties cluster_structure Structural Features cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure Molecular Structure Branching Degree of Branching Structure->Branching ChainLength Carbon Chain Length Structure->ChainLength Symmetry Molecular Symmetry Structure->Symmetry VdW Van der Waals Forces Branching->VdW Decreases surface area, weakens forces Packing Crystal Lattice Packing Branching->Packing Disrupts regular packing ChainLength->VdW Increases surface area, strengthens forces Symmetry->Packing Allows for efficient packing BP Boiling Point VdW->BP Lower forces, lower BP Viscosity Viscosity VdW->Viscosity Weaker forces, lower viscosity MP Melting Point Packing->MP Better packing, higher MP Density Density Packing->Density Tighter packing, higher density

Caption: Correlation of alkane structural features with intermolecular forces and physical properties.

Analysis and Conclusion

The data and the relationships illustrated in the diagram highlight a clear correlation between the molecular structure of this compound and its physical properties compared to its isomers and n-decane.

  • Boiling Point: N-decane, with its unbranched structure, has the highest boiling point due to the larger surface area available for intermolecular van der Waals attractions. Branching, as seen in this compound and other isomers, creates more compact, spherical molecules with reduced surface area, leading to weaker van der Waals forces and consequently lower boiling points.

  • Melting Point: The melting point is influenced by both intermolecular forces and how well the molecules pack into a crystal lattice. Highly symmetrical molecules or those that can pack efficiently will have higher melting points. The significantly lower melting point of this compound compared to n-decane suggests that its branched structure disrupts efficient crystal packing.

  • Density: The density of alkanes is also related to molecular packing. While branching generally leads to a decrease in density compared to the straight-chain isomer due to less efficient packing, the provided data shows that the densities of the branched isomers are very similar to n-decane. This could be due to the specific nature of the branching in these C10 isomers.

  • Viscosity: Viscosity, or the resistance to flow, is also dependent on the strength of intermolecular forces. Generally, straight-chain alkanes have higher viscosities than their branched isomers because the linear molecules can become more easily entangled.

References

Safety Operating Guide

Proper Disposal of 4-Ethyloctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-ethyloctane, a flammable, non-halogenated alkane. Adherence to these protocols is imperative for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, data for the closely related isomer, 4-methyloctane, classifies it as a flammable liquid and an aspiration hazard.[1] Therefore, similar precautions should be taken.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Spill Management: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material must then be collected and placed into a suitable, sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.

PropertyValue
Chemical Formula C10H22[2][3][4][5]
Molecular Weight 142.28 g/mol [2][4][5]
Boiling Point 163.6°C at 760 mmHg[5]
Flash Point 36.5°C[5]
Density 0.733 g/cm³[5]
Water Solubility 75.36 µg/L (temperature not stated)[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

1. Waste Segregation:

  • Collect waste this compound in a designated, compatible waste container.

  • As a non-halogenated organic solvent, it must be segregated from halogenated solvents.[6][8][9] Mixing these waste streams can significantly increase disposal costs and complexity.[8]

  • Do not mix with other waste types such as acids, bases, or aqueous waste.[6][7]

2. Container Management:

  • Use a container made of a material compatible with hydrocarbons (e.g., glass or a suitable plastic carboy). The container must have a tightly fitting screw cap to prevent the escape of flammable vapors.[9][10]

  • The container must be in good condition and free from leaks.

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[11]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[10][12]

  • Indicate the approximate concentration or percentage if it is part of a mixture.

  • Keep a log of the contents and their approximate quantities if different non-halogenated solvents are collected in the same container.[6][9]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[1][3]

  • Ensure the waste container is stored in secondary containment to mitigate spills.[12]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for pickup.

  • Follow your institution's specific procedures for requesting hazardous waste removal.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should always refer to their approved experimental protocols and institutional guidelines for waste generation and handling.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Collect in a designated NON-HALOGENATED solvent container B->C D Is the container compatible and in good condition? C->D D->C No, obtain new container E Use a proper, sealable waste container. D->E Yes F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in designated Satellite Accumulation Area (Cool, Dry, Ventilated) F->G H Container Full? G->H H->G No, continue to use I Contact EHS for waste pickup H->I Yes J End: Waste Properly Disposed I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethyloctane, including detailed operational and disposal plans to foster a secure research environment.

This compound is a flammable liquid that requires careful handling to mitigate risks.[1] Adherence to proper safety protocols is crucial to prevent accidents and ensure the well-being of all laboratory personnel.

Essential Safety Information

Proper personal protective equipment (PPE) is the first line of defense when working with this compound. The following table summarizes the recommended PPE, handling procedures, and emergency protocols.

AspectRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn at all times.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat are mandatory.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Handling Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ground and bond containers when transferring liquids to prevent static discharge.
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
In Case of a Spill Eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Fire Extinguishing Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental accuracy.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and free of ignition sources.

    • Verify that an appropriate fire extinguisher and spill kit are readily accessible.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling and Use :

    • Carefully open the this compound container, avoiding splashing.

    • Use only non-sparking tools for transferring the liquid.

    • When transferring between metal containers, ensure they are properly bonded and grounded to prevent static electricity buildup.

    • Keep the container tightly sealed when not in use to minimize vapor release.

  • Post-Handling :

    • Securely close the this compound container.

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated gloves and any disposable PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection :

    • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.

    • This compound is a non-halogenated hydrocarbon. Do not mix it with halogenated solvent waste, as this will significantly increase disposal costs.[2][3]

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".

  • Waste Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 15869-86-0[4][5]
Molecular Formula C10H22[4][5]
Molecular Weight 142.28 g/mol [5]
Boiling Point 163.6 °C[1][4]
Flash Point 36.5 °C[4]
Density 0.733 g/cm³[4]
Water Solubility 75.36 ug/L (temperature not stated)[1][4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Dispense this compound C->D E Perform Experiment D->E F Securely Close Container E->F G Collect Waste in Labeled Container F->G H Store Waste in Designated Area G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.